molecular formula C11H19NO3 B1390818 (S)-Tert-butyl 3-formylpiperidine-1-carboxylate CAS No. 1008562-87-5

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate

Cat. No.: B1390818
CAS No.: 1008562-87-5
M. Wt: 213.27 g/mol
InChI Key: CTVHINDANRPFIL-VIFPVBQESA-N
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Description

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVHINDANRPFIL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008562-87-5
Record name tert-butyl (3S)-3-formylpiperidine-1-carboxylate
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Foundational & Exploratory

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (S)-tert-butyl 3-formylpiperidine-1-carboxylate

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry. Its structural features—a piperidine scaffold, a reactive aldehyde, and a defined stereocenter—make it an essential precursor for synthesizing a range of complex pharmaceutical agents, including kinase inhibitors and other targeted therapeutics.[1] The precise confirmation of its three-dimensional structure is not merely an academic exercise; it is a critical quality control parameter that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). An incorrect stereoisomer can lead to drastically different pharmacological or toxicological profiles.[2]

This guide provides a comprehensive, in-depth analysis of the orthogonal analytical techniques required for the unambiguous structure elucidation of this molecule. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to structural confirmation. The narrative will integrate nuclear magnetic resonance (NMR) spectroscopy for constitutional analysis, mass spectrometry (MS) for molecular weight and fragmentation confirmation, and chiral chromatography for stereochemical verification.

Foundational Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing an unparalleled view of the molecular framework by mapping the chemical environment of ¹H and ¹³C nuclei. For a molecule like this compound, which features a flexible ring system and a carbamate group, NMR reveals not only the atom-to-atom connectivity but also subtle conformational dynamics. The presence of the tert-butoxycarbonyl (Boc) group can lead to the observation of rotamers (rotational isomers) due to the restricted rotation around the N-C(O) amide bond, which may result in broadened or duplicated signals in the NMR spectra at room temperature.[3]

Proton NMR (¹H NMR): Mapping the Proton Environment

Causality: ¹H NMR is the initial and most informative experiment. It quantifies the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). For this molecule, it is essential for identifying the key functional groups: the aldehyde, the bulky tert-butyl group, and the complex system of protons on the piperidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Data Interpretation & Expected Results: The ¹H NMR spectrum provides a unique fingerprint of the molecule.

  • Aldehyde Proton (CHO): A distinct, downfield signal is expected around δ 9.6 ppm . Due to coupling with the proton at the C3 position, this signal typically appears as a doublet.

  • tert-Butyl Protons ((CH₃)₃C): A sharp, intense singlet will be observed in the upfield region, typically around δ 1.46 ppm , integrating to 9 protons.[4]

  • Piperidine Ring Protons: These protons present the most complex region of the spectrum, appearing as a series of broad multiplets between δ 1.5 and 4.2 ppm . This complexity arises from:

    • Overlapping signals.

    • Diastereotopic protons (protons on the same carbon that are non-equivalent due to the chiral center).

    • Conformational heterogeneity and the presence of rotamers induced by the Boc group.[3]

    • The proton at the C3 stereocenter, bonded to the formyl group, is a key signal within this region, often appearing as a multiplet.

Carbon NMR (¹³C NMR): The Carbon Skeleton

Causality: ¹³C NMR complements the ¹H NMR by providing a direct count of the non-equivalent carbon atoms in the molecule. It is particularly effective for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation & Expected Results: The spectrum will show distinct signals for each unique carbon.

  • Aldehyde Carbonyl (CHO): The most downfield signal, expected around δ 200-205 ppm .[5]

  • Boc Carbonyl (C=O): A signal around δ 155 ppm .[4]

  • Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm .[5]

  • Piperidine Ring Carbons: Multiple signals in the δ 20-60 ppm range. The C3 carbon, bearing the aldehyde, will be in this region.

  • Boc Methyl Carbons (C(CH₃)₃): A single, intense signal around δ 28 ppm .[4]

2D NMR (COSY & HSQC): Confirming Connectivity

Causality: While 1D NMR suggests the structure, 2D NMR provides definitive proof of connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled (typically on adjacent carbons), while Heteronuclear Single Quantum Coherence (HSQC) maps each proton directly to the carbon it is attached to. This combination validates the assignment of the complex piperidine ring signals.

Experimental Workflow: 2D NMR Analysis

  • COSY Acquisition: Run a standard ¹H-¹H COSY experiment. Cross-peaks in the resulting spectrum indicate J-coupling between protons. This will confirm, for example, the coupling between the C3 proton and the aldehyde proton.

  • HSQC Acquisition: Run a standard ¹H-¹³C HSQC experiment. Cross-peaks link the proton signals on the vertical axis to the carbon signals on the horizontal axis, confirming C-H bonds.

  • Integrated Analysis: Use the HSQC data to assign protons to their specific carbons, then use the COSY data to walk along the carbon skeleton, confirming the complete connectivity of the piperidine ring.

G cluster_1d 1D NMR cluster_2d 2D NMR HNMR 1H NMR (Proton Environments) COSY 1H-1H COSY (H-H Connectivity) HNMR->COSY Identifies coupled protons HSQC 1H-13C HSQC (C-H Connectivity) HNMR->HSQC Provides 1H dimension CNMR 13C NMR (Carbon Skeleton) CNMR->HSQC Provides 13C dimension Structure Confirmed Molecular Structure & Connectivity COSY->Structure Confirms proton network HSQC->Structure Assigns protons to carbons

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Causality: Mass spectrometry provides two critical pieces of information: the accurate molecular weight of the compound and its fragmentation pattern. This data serves as an independent confirmation of the elemental composition derived from NMR. Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion [M+H]⁺.[6]

Experimental Protocol: LC-MS with ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[7]

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule, as the piperidine nitrogen is basic.[8]

  • Data Acquisition:

    • Full Scan: Acquire a full scan spectrum to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This reveals the characteristic fragmentation pattern.[8]

Data Interpretation & Expected Results:

  • Molecular Ion: The molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The high-resolution ESI-MS spectrum should show a prominent ion at m/z 214.1438 , corresponding to the [M+H]⁺ adduct.

  • Key Fragmentation Pathways: The MS/MS spectrum provides structural validation. The Boc group is notoriously labile and drives the fragmentation.

    • Loss of tert-butyl cation: A primary fragmentation is the loss of a tert-butyl group (C₄H₉, 57 Da), but more commonly observed is the neutral loss of isobutylene (C₄H₈, 56 Da) to yield a fragment at m/z 158 .

    • Loss of Boc group: The most characteristic fragmentation is the complete loss of the Boc group via cleavage of the N-C bond, resulting in a prominent fragment ion at m/z 114 , corresponding to the protonated 3-formylpiperidine ring.

G Parent { this compound |  [M+H]⁺ |  m/z 214.14} Frag1 { Loss of Isobutylene (-56 Da) |  [M+H - C₄H₈]⁺ |  m/z 158.08} Parent:f1->Frag1:f0 - C₄H₈ Frag2 { Loss of Boc Group (-100 Da) |  [M+H - C₅H₈O₂]⁺ |  m/z 114.09} Parent:f1->Frag2:f0 - Boc group

Absolute Stereochemistry: Chiral HPLC

Causality: While NMR and MS confirm the molecular constitution, they are insensitive to stereochemistry. Verifying the (S)-configuration and determining the enantiomeric purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[9] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[10]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Column: Select a polysaccharide-based CSP, which has broad applicability for piperidine derivatives. Columns like Chiralpak® IA or Chiralpak® AD-H are excellent starting points.[10][11]

  • Mobile Phase: A normal-phase mobile phase is typically used. A common starting point is a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol (e.g., 80:20 v/v n-hexane:isopropanol).[2] A small amount of an amine additive like diethylamine (DEA, ~0.1%) may be required to improve the peak shape of the basic piperidine compound.[11]

  • Analysis:

    • Inject a certified standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

    • Inject the sample of this compound.

    • Monitor the elution profile with a UV detector (e.g., at 225 nm).[10]

  • Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

Data Interpretation & Expected Results: An ideal analysis will show a single, sharp peak corresponding to the retention time of the (S)-enantiomer, with no detectable peak at the retention time of the (R)-enantiomer. For a high-purity sample, the e.e. should be >99%.

Summary of Analytical Data

The table below consolidates the expected analytical data from the orthogonal techniques described, providing a complete reference for the structure elucidation.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ, ppm)~9.6 (d, 1H, CHO), ~1.46 (s, 9H, C(CH₃)₃), 1.5-4.2 (m, piperidine H's)
¹³C NMR Chemical Shift (δ, ppm)~202 (CHO), ~155 (N-COO), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃), 20-60 (piperidine C's)
HRMS (ESI+) [M+H]⁺m/z 214.1438 (Calculated for C₁₁H₂₀NO₃⁺)
MS/MS Fragment 1m/z 158 (Loss of isobutylene)
MS/MS Fragment 2m/z 114 (Loss of Boc group)
Chiral HPLC Enantiomeric Purity>99% e.e. (single peak corresponding to the (S)-enantiomer)

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. The process begins with 1D and 2D NMR spectroscopy to meticulously assemble the molecular framework and confirm atomic connectivity. High-resolution mass spectrometry then provides definitive validation of the molecular formula and reveals characteristic fragmentation patterns that corroborate the proposed structure. Finally, chiral HPLC serves as the ultimate arbiter of stereochemical integrity, confirming the absolute (S)-configuration and quantifying enantiomeric purity. By integrating these orthogonal methods, researchers and drug developers can establish a robust, self-validating system that ensures the identity, purity, and chiral fidelity of this critical synthetic intermediate, thereby upholding the highest standards of scientific integrity and pharmaceutical quality.

References

N-Boc-(S)-3-piperidinecarboxaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-(S)-3-piperidinecarboxaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

N-Boc-(S)-3-piperidinecarboxaldehyde, a chiral heterocyclic building block, holds significant importance in the fields of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a Boc-protected piperidine ring and a reactive aldehyde functional group at a stereogenic center, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in modern drug discovery.

Introduction: The Strategic Importance of a Chiral Building Block

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of chirality and a versatile functional handle, such as an aldehyde, onto this ring system provides a powerful tool for constructing enantiomerically pure and structurally complex molecules. N-Boc-(S)-3-piperidinecarboxaldehyde, also known as tert-butyl (S)-3-formylpiperidine-1-carboxylate, serves precisely this purpose.

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for selective transformations at the C3-aldehyde. This group can be efficiently removed under mild acidic conditions, unmasking the secondary amine for subsequent functionalization. This strategic combination of a chiral center, a reactive aldehyde, and an orthogonal protecting group underpins its utility as a high-value intermediate in multi-step synthetic campaigns.[1]

Physicochemical and Structural Properties

The fundamental properties of N-Boc-(S)-3-piperidinecarboxaldehyde are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

PropertyValueReferences
Synonyms tert-Butyl (S)-3-formylpiperidine-1-carboxylate, (S)-1-Boc-3-formylpiperidine[2][3]
CAS Number 1008562-87-5 ((S)-enantiomer)[2]
Molecular Formula C₁₁H₁₉NO₃[4][5]
Molecular Weight 213.27 g/mol [4][5]
Appearance Colorless to pale yellow liquid or solid[1][6]
Boiling Point 295.4 ± 33.0 °C (Predicted)[4]
Density 1.114 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 132.5 °C[4]
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Low water solubility.
Refractive Index 1.519 (Predicted)[4]

Note: Physical properties such as boiling point and density are often predicted for compounds of this nature and should be used as a guide.

Synthesis and Purification

The synthesis of N-Boc-(S)-3-piperidinecarboxaldehyde is typically achieved through the oxidation of the corresponding primary alcohol, N-Boc-(S)-3-piperidinemethanol. This precursor is readily accessible from commercially available (S)-piperidine-3-carboxylic acid (or its esters), which is first protected with the Boc group.

Experimental Protocol: Swern or Dess-Martin Oxidation

A common and reliable method involves the oxidation of N-Boc-(S)-3-(hydroxymethyl)piperidine. The choice between Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP) is often based on scale, substrate sensitivity, and desired workup procedure.

Step-by-Step Methodology (Dess-Martin Oxidation):

  • Dissolution: Dissolve N-Boc-(S)-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

G cluster_0 Synthetic Workflow A (S)-Piperidine-3-carboxylic acid B Boc Protection (Boc)₂O, Base A->B C N-Boc-(S)-Piperidine-3-carboxylic acid B->C D Reduction (e.g., LiAlH₄ or BH₃) C->D E N-Boc-(S)-3-(hydroxymethyl)piperidine D->E F Oxidation (e.g., DMP, Swern) E->F G N-Boc-(S)-3-piperidinecarboxaldehyde F->G

Caption: General synthetic route to N-Boc-(S)-3-piperidinecarboxaldehyde.

Chemical Reactivity and Key Transformations

The synthetic utility of N-Boc-(S)-3-piperidinecarboxaldehyde stems from the reactivity of its aldehyde group. This functional group serves as an electrophilic handle for a variety of crucial C-C and C-N bond-forming reactions.

  • Reductive Amination: This is arguably one of the most powerful applications. The aldehyde readily reacts with primary or secondary amines to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This reaction is central to building diversity around the piperidine core.

  • Reduction: The aldehyde can be easily reduced to the primary alcohol, N-Boc-(S)-3-(hydroxymethyl)piperidine[7], using reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Further oxidation of the aldehyde using reagents such as sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄) yields the corresponding carboxylic acid, N-Boc-(S)-piperidine-3-carboxylic acid.[8]

  • Wittig and Related Olefinations: The aldehyde can be converted into various alkenes via reactions with phosphorus ylides (Wittig reaction) or related reagents (e.g., Horner-Wadsworth-Emmons).

  • Nucleophilic Additions: Organometallic reagents like Grignard or organolithium compounds can add to the aldehyde to form secondary alcohols, enabling the construction of more complex side chains.

G cluster_reactions Key Transformations center N-Boc-(S)-3- piperidinecarboxaldehyde reductive_amination Reductive Amination (R₁R₂NH, NaBH(OAc)₃) center->reductive_amination reduction Reduction (NaBH₄) center->reduction oxidation Oxidation (NaClO₂) center->oxidation wittig Wittig Reaction (Ph₃P=CHR) center->wittig product_amine Substituted Amine reductive_amination->product_amine product_alcohol Primary Alcohol reduction->product_alcohol product_acid Carboxylic Acid oxidation->product_acid product_alkene Alkene wittig->product_alkene

Caption: Reactivity map of N-Boc-(S)-3-piperidinecarboxaldehyde.

Applications in Drug Discovery

The N-Boc-(S)-3-piperidinecarboxaldehyde moiety is a precursor to many critical intermediates used in the synthesis of active pharmaceutical ingredients (APIs). Its stereochemistry is often essential for the target's biological activity.

A prominent example is its use in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the synthesis of drugs like Linagliptin involves intermediates such as (R)-N-Boc-3-aminopiperidine.[9] This key amine intermediate can be synthesized from N-Boc-3-piperidone (derived from the aldehyde) via asymmetric reductive amination, highlighting the aldehyde's role as a gateway to other crucial chiral building blocks.[9]

The ability to use this aldehyde in reductive amination reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality and integrity of N-Boc-(S)-3-piperidinecarboxaldehyde and to ensure laboratory safety.

Safety and Hazard Information

The compound is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[10] Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin/Eye/Respiratory IrritantGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[3][6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][11]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[11]

Storage and Handling
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[4][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Sensitivity: The compound is reported to be air-sensitive, and the aldehyde is susceptible to oxidation over time.[4]

Spectroscopic Characterization

The identity and purity of N-Boc-(S)-3-piperidinecarboxaldehyde are confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): The spectrum will show a characteristic singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5-9.8 ppm. The nine protons of the Boc group will appear as a sharp singlet around δ 1.4-1.5 ppm. The piperidine ring protons will appear as a series of complex multiplets in the δ 1.5-4.0 ppm range.

  • ¹³C NMR (Carbon NMR): The aldehyde carbonyl carbon will have a characteristic resonance in the δ 200-205 ppm region. The carbonyl of the Boc group appears around δ 155 ppm, and the quaternary carbon of the Boc group is found near δ 80 ppm.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands. The aldehyde C=O stretch appears around 1720-1730 cm⁻¹, while the urethane C=O of the Boc group appears at a lower wavenumber, typically 1680-1695 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

Conclusion

N-Boc-(S)-3-piperidinecarboxaldehyde is a cornerstone chiral building block for modern synthetic chemistry. Its well-defined stereochemistry, versatile aldehyde functionality, and the stability afforded by the Boc protecting group provide a robust platform for the efficient and stereocontrolled synthesis of complex molecular targets. Its proven utility in the synthesis of pharmaceutical agents underscores its continued importance for researchers, scientists, and drug development professionals aiming to innovate at the frontiers of chemical science.

References

An In-depth Technical Guide to (S)-1-Boc-piperidine-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-1-Boc-piperidine-3-carbaldehyde is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structure, featuring a stereocenter adjacent to a reactive aldehyde functional group on a piperidine scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, providing synthetic versatility. This guide provides a comprehensive overview of the compound's physicochemical properties, common synthetic methodologies, key applications with a detailed experimental protocol, and essential safety and handling information for researchers and drug development professionals.

Physicochemical and Safety Profile

(S)-1-Boc-piperidine-3-carbaldehyde is a versatile synthetic intermediate whose utility is defined by its specific chemical and physical properties. Proper handling and storage are critical to maintaining its integrity and ensuring laboratory safety.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₃[1][2][3]
Molecular Weight 213.27 g/mol [1][2][4][5]
CAS Number 1008562-87-5[5]
Appearance Clear, light yellow liquid[4]
Storage Conditions Air sensitive; store in an inert atmosphere (e.g., Argon, Nitrogen) in a freezer under -20°C.[4]
Boiling Point 295.4±33.0 °C (Predicted)[4]
Density 1.114±0.06 g/cm³ (Predicted)[4]
Primary Synonyms (S)-tert-butyl 3-formylpiperidine-1-carboxylate, (S)-N-Boc-3-formylpiperidine[1]
Safety Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
GHS Pictogram GHS07 (Exclamation Mark)

Synthesis and Stereochemical Considerations

The synthesis of (S)-1-Boc-piperidine-3-carbaldehyde is most commonly achieved through the selective oxidation of its corresponding primary alcohol, (S)-1-Boc-3-hydroxymethylpiperidine, or the chiral alcohol (S)-1-Boc-3-hydroxypiperidine. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure the preservation of the sensitive Boc protecting group and the compound's stereochemical integrity.

Expert Insight: Milder oxidation conditions are heavily favored. Reagents such as Dess-Martin periodinane (DMP), Swern oxidation (using oxalyl chloride/DMSO), or Pyridinium chlorochromate (PCC) are effective. The causality for this choice lies in their ability to selectively convert the primary alcohol to an aldehyde with high yield and minimal side-product formation under non-aqueous, near-neutral pH conditions, which prevents the acid-catalyzed cleavage of the Boc group. The synthesis often starts from commercially available chiral precursors like (S)-Boc-nipecotic acid.

Core Application: Reductive Amination in Drug Discovery

The aldehyde functionality of (S)-1-Boc-piperidine-3-carbaldehyde makes it an ideal substrate for reductive amination, one of the most robust and widely used reactions for C-N bond formation in medicinal chemistry. This reaction allows for the introduction of a diverse range of amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Piperidine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to confer favorable properties such as improved solubility and metabolic stability.[6][7][8]

Workflow for Reductive Amination

Below is a diagram illustrating the typical workflow for a reductive amination reaction using this chiral building block.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification aldehyde (S)-1-Boc-piperidine- 3-carbaldehyde imine_formation Imine/Iminium Ion Formation (Stir at RT) aldehyde->imine_formation amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->imine_formation solvent Anhydrous Solvent (e.g., DCE, THF) solvent->imine_formation reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction In situ quench Quench Reaction (e.g., sat. NaHCO₃) reduction->quench Reaction Complete extract Organic Extraction (e.g., EtOAc, DCM) quench->extract purify Chromatography (Silica Gel) extract->purify product Final Product: (S)-1-Boc-3-(aminomethyl) piperidine derivative purify->product

Caption: Reductive Amination Workflow.

Self-Validating Experimental Protocol: Synthesis of a Tertiary Amine

This protocol details a standard reductive amination procedure. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a key self-validating step.

Expertise & Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent. Unlike stronger hydrides (e.g., NaBH₄), it is not protic and does not readily reduce the starting aldehyde before imine formation, minimizing the formation of the corresponding alcohol byproduct. Its tolerance of mildly acidic conditions, which can catalyze imine formation, makes it the authoritative standard for this transformation.

Methodology:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere of Argon, add (S)-1-Boc-piperidine-3-carbaldehyde (1.0 eq, e.g., 213 mg, 1.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add the desired primary or secondary amine (1.1 eq, 1.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 10 minutes. The slight exotherm should be monitored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product. Characterization is then performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Handling, Storage, and Safety

Due to its chemical nature, strict adherence to safety protocols is mandatory when working with (S)-1-Boc-piperidine-3-carbaldehyde.

  • Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Handling: The compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[4] Use clean, dry syringes and needles for transfers.

  • Storage: For long-term viability, the compound must be stored in a tightly sealed container, preferably under an inert atmosphere, in a freezer at or below -20°C.[4] This minimizes degradation from both air and ambient temperature.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

(S)-1-Boc-piperidine-3-carbaldehyde stands out as a high-value chiral intermediate for drug discovery professionals. Its utility is rooted in the strategic combination of a stereocenter, a versatile aldehyde handle, and an acid-labile Boc protecting group on the synthetically crucial piperidine ring. The application of this building block, particularly in robust and reliable C-N bond-forming reactions like reductive amination, enables the efficient synthesis of novel and complex molecules with high potential for biological activity. A thorough understanding of its properties, synthetic access, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics.

References

Chiral Piperidine Building Blocks: A Technical Guide to Strategic Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold's Central Role in Modern Drug Discovery

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1] Its prevalence is extraordinary, forming the core structural motif in a vast number of natural products, alkaloids, and blockbuster pharmaceuticals.[1][2][3] Drugs containing the piperidine moiety span more than twenty therapeutic classes, including treatments for cancer, neurological disorders, and infectious diseases.[1][3][4]

The significance of the piperidine scaffold lies in its unique three-dimensional structure and physicochemical properties. Its sp³-hybridized carbon atoms provide a flexible yet defined conformational geometry that allows for precise spatial presentation of substituents to interact with biological targets.[5] Introducing chirality into the piperidine ring further enhances this capability, enabling highly specific and potent interactions with chiral biological macromolecules like enzymes and receptors. This stereochemical control is critical for improving a drug's efficacy, selectivity, and pharmacokinetic profile while potentially reducing off-target toxicity.[2][6][7]

However, the construction of enantiomerically pure, substituted piperidines is a formidable challenge in organic synthesis. Controlling the absolute and relative stereochemistry of multiple centers on the flexible six-membered ring requires sophisticated and robust synthetic strategies. This guide provides an in-depth analysis of the principal methodologies developed to address this challenge, offering field-proven insights into the causal factors behind experimental choices and providing a technical resource for researchers in organic synthesis and drug development.

Strategic Pillars of Chiral Piperidine Synthesis

The asymmetric synthesis of piperidines can be broadly categorized into several key strategies, each with distinct advantages and applications. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.

  • Asymmetric Catalysis: The direct, enantioselective transformation of prochiral precursors.

  • Chiral Pool Synthesis: The use of naturally occurring chiral molecules as starting materials.

  • Biocatalysis: The application of enzymes to perform highly selective transformations.

  • Classical Resolution: The separation of racemic mixtures into their constituent enantiomers.

This guide will focus primarily on the first three modern approaches, which offer the most efficient and versatile pathways to stereodefined piperidine building blocks.

Asymmetric Catalysis: The Power of Enantioselective Transformations

Asymmetric catalysis represents the most powerful and atom-economical approach to chiral piperidines, creating stereocenters with high fidelity from achiral or racemic starting materials. The direct hydrogenation of pyridine derivatives is a cornerstone of this strategy.

Asymmetric Hydrogenation of Pyridines and Derivatives

The direct, enantioselective hydrogenation of a flat, aromatic pyridine ring to a three-dimensional, chiral piperidine is an ideal synthetic transformation.[1] However, the high stability of the pyridine ring makes this a thermodynamically challenging process, often requiring harsh conditions and sophisticated catalysts.[8]

Causality in Catalyst Design: The core challenge is to orchestrate the delivery of hydrogen to one face of the pyridine ring selectively. This is achieved using transition metal catalysts (typically Rhodium, Ruthenium, or Iridium) coordinated to chiral phosphine ligands.[9] These ligands, such as BINAP, Josiphos, or P-Phos, create a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, thereby directing the hydrogenation to a single face.[9][10]

To overcome the aromatic stability, pyridines are often "activated" by forming pyridinium salts or by introducing electron-withdrawing groups, which makes the ring more susceptible to reduction.[8][10]

A workflow for this process is outlined below:

G cluster_0 Asymmetric Hydrogenation Workflow Pyridine Substituted Pyridine Activation Activation (e.g., N-alkylation to form Pyridinium Salt) Pyridine->Activation AsymHydro Asymmetric Hydrogenation [Rh] or [Ru] Catalyst + Chiral Ligand, H₂ Activation->AsymHydro Product Enantioenriched Piperidine AsymHydro->Product Deprotection Deprotection (if needed) Product->Deprotection

A generalized workflow for the synthesis of chiral piperidines via asymmetric hydrogenation.

Comparative Data: The effectiveness of different catalytic systems is highly dependent on the substrate. The following table summarizes representative results for the asymmetric hydrogenation of activated pyridine derivatives.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
[Rh(nbd)₂]BF₄ / Josiphos2-Pyridinecarboxylic acid ethyl ester~20 (TON)27[9]
Ru-DTBM-segphos2-Pyridyl-substituted alkene>9990-91[11]
[Cp*RhCl₂]₂ / Chiral AminePyridinium Salt (Transfer Hydrogenation)HighHigh (Diastereo- & Enantioselective)[12][13]
Catalytic Asymmetric Cycloadditions and Cross-Coupling

Beyond hydrogenation, other catalytic methods provide powerful entries to complex piperidine scaffolds.

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition between an imine (dienophile) and a diene is a classic method for constructing the piperidine ring.[14][15] Chiral Lewis acids or organocatalysts can be used to render the reaction highly enantioselective, establishing multiple stereocenters in a single step.[16][17] The reaction mechanism can be either concerted or stepwise, depending on the substrates and catalyst used.[16][17]

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: This elegant method assembles the piperidine ring from three separate components—an alkyne, an alkene, and an isocyanate—in a single, catalytic, and asymmetric transformation.[18] The use of a cleavable tether can simplify the process, allowing for what is effectively an intermolecular reaction with the control of an intramolecular one.[18]

  • Rhodium-Catalyzed Reductive Heck Reaction: A recently developed strategy involves the asymmetric cross-coupling of partially reduced pyridines (dihydropyridines) with aryl or vinyl boronic acids.[19][20] This powerful carbometalation reaction forges a C-C bond and sets a key stereocenter with high enantioselectivity, providing access to valuable 3-substituted piperidines.[19][20]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool strategy utilizes readily available, enantiomerically pure natural products—most commonly amino acids—as starting materials.[21] This approach elegantly bypasses the need for an asymmetric catalyst by incorporating chirality from the very beginning of the synthetic sequence.

Causality in Substrate Choice: L-lysine, with its δ-amino group, is a natural precursor for the piperidine skeleton.[22] However, other amino acids like L-aspartic acid, L-glutamic acid, and L-phenylalanine are frequently used to construct highly functionalized piperidines through multi-step sequences involving cyclization, reduction, and functional group manipulation.[23][24][25][26] The inherent stereocenter of the amino acid is used to direct the stereochemical outcome of subsequent reactions.[21]

A key advantage of this method is the predictable absolute stereochemistry of the final product. A modular approach starting from a chiral-pool-derived, orthogonally protected piperidine allows for sequential functionalizations to build highly complex, trisubstituted chiral piperidines.[27]

G cluster_1 Chiral Pool Synthesis Strategy AminoAcid Enantiopure α-Amino Acid (e.g., L-Aspartic Acid) FGI Functional Group Interconversions AminoAcid->FGI Cyclization Key Cyclization Step (e.g., Dieckmann, RCM) FGI->Cyclization PiperidineCore Chiral Piperidine Scaffold Cyclization->PiperidineCore Elaboration Further Elaboration PiperidineCore->Elaboration

Conceptual pathway for chiral pool synthesis starting from an amino acid.

Biocatalysis and Chemoenzymatic Synthesis

Biocatalysis harnesses the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions.[28] For piperidine synthesis, enzymes like transaminases, oxidases, and reductases are particularly valuable.[28]

A Chemoenzymatic Approach: A powerful modern strategy combines traditional chemical synthesis with biocatalysis. For example, a readily available pyridine can be chemically reduced to a tetrahydropyridine intermediate. This intermediate can then be fed into a stereoselective one-pot enzyme cascade. An amine oxidase can convert the tetrahydropyridine to an imine, which is then reduced by an ene-imine reductase (EneIRED) with high stereocontrol to yield the final chiral piperidine.[28] This chemoenzymatic approach has been successfully applied to the synthesis of key intermediates for drugs like Niraparib, an anticancer agent.[19][28]

This hybrid strategy leverages the strengths of both worlds: the power of chemical synthesis to create diverse starting materials and the unparalleled selectivity of enzymes for the key stereodetermining step.[28][29]

Experimental Protocol: Organocatalytic Domino Michael/Aminalization

This protocol describes a powerful organocatalytic method for constructing polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity.[12]

Rationale: The reaction is catalyzed by a chiral secondary amine (an O-TMS protected diphenylprolinol). The catalyst first activates the aldehyde substrate by forming a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate is then trapped intramolecularly in an aminalization step to form the piperidine ring, regenerating the catalyst. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine, directing the attack of the nitroolefin.[12]

Materials:
  • Aldehyde (0.2 mmol, 1.0 equiv)

  • Trisubstituted nitroolefin (0.3 mmol, 1.5 equiv)

  • O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%)

  • Toluene (anhydrous, 1.0 mL)

  • Argon or Nitrogen atmosphere

Procedure:
  • To a dry reaction vial under an inert atmosphere, add the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol).

  • Add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-72 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Purification and Analysis:
  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired polysubstituted piperidine.[12]

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

The synthesis of chiral piperidine building blocks remains a dynamic and evolving field of research, driven by the insatiable demand for novel therapeutics in the pharmaceutical industry.[1] While asymmetric hydrogenation and chiral pool synthesis are now well-established and powerful strategies, new frontiers are continually being explored.

The development of novel catalytic systems that can operate under milder conditions with broader substrate scope is a key objective. Rhodium-catalyzed cross-coupling and C-H functionalization methods are showing immense promise for creating previously inaccessible substitution patterns with exquisite stereocontrol.[19][30] Furthermore, the integration of biocatalysis into synthetic workflows is set to become increasingly important, offering sustainable and highly efficient routes to complex chiral molecules.[28] As our understanding of catalysis deepens and new synthetic methods emerge, the ability to design and construct custom chiral piperidine scaffolds will continue to expand, empowering medicinal chemists to explore new chemical space and develop the next generation of life-saving drugs.

References

A-Z Guide to (S)-Tert-butyl 3-formylpiperidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-butyl 3-formylpiperidine-1-carboxylate is a pivotal chiral intermediate in the synthesis of complex pharmaceutical agents. Its stereodefined structure, featuring a reactive aldehyde on a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, makes it an invaluable synthon for constructing enantiomerically pure molecules. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and organic chemistry. We will explore the causality behind its synthetic utility and provide validated protocols for its application, establishing a comprehensive resource for leveraging this versatile building block.

Nomenclature and Identification

Precise identification of chemical reagents is fundamental to reproducible science. This compound is known by several synonyms, which can vary between suppliers and in literature. The use of a CAS (Chemical Abstracts Service) number is the most unambiguous method of identification.

Common Synonyms:

  • (S)-1-Boc-3-formylpiperidine

  • (S)-1-Boc-3-piperidinecarboxaldehyde

  • (S)-N-Boc-3-formylpiperidine[1]

  • (S)-tert-butyl 3-formyl-1-piperidinecarboxylate

  • (S)-3-Formylpiperidine-1-carboxylic acid tert-butyl ester[2]

  • (S)-1-(tert-Butoxycarbonyl)-3-formylpiperidine

Trade Names: This compound is a specialized chemical intermediate and is generally not sold under specific trade names. Instead, it is identified by the names listed above and catalog numbers specific to chemical suppliers (e.g., Sigma-Aldrich, TCI, Combi-Blocks).

Key Identifiers: A definitive list of identifiers is crucial for accurate sourcing and documentation.

IdentifierValueSource
CAS Number 1008562-87-5[3]
Molecular Formula C11H19NO3[1]
Molecular Weight 213.27 g/mol [1]
PubChem CID 57366125
InChI Key CTVHINDANRPFIL-GFCCVEGCSA-N

Diagram: Nomenclature and Identifier Relationships

G substance (S)-Tert-butyl 3-formylpiperidine-1-carboxylate cas CAS: 1008562-87-5 substance->cas is identified by formula Formula: C11H19NO3 substance->formula has mw MW: 213.27 substance->mw has syn1 Synonym: (S)-1-Boc-3-formylpiperidine substance->syn1 is also known as syn2 Synonym: (S)-1-Boc-3-piperidinecarboxaldehyde substance->syn2 is also known as syn3 Synonym: (S)-N-Boc-3-formylpiperidine substance->syn3 is also known as G start (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate reagents 1. (COCl)₂, DMSO, DCM, -78°C 2. Triethylamine start->reagents Oxidation product (S)-Tert-butyl 3-formylpiperidine-1-carboxylate reagents->product Formation workup Aqueous Workup & Purification product->workup Isolation

References

A Comprehensive Technical Guide to 1-Boc-3-formylpiperidine: Physicochemical Properties and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-formylpiperidine, with the CAS number 118156-93-7, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a formyl moiety at the 3-position, renders it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceutical agents and agrochemicals. The presence of the aldehyde group allows for a multitude of chemical transformations, such as reductive amination, oxidation, and olefination, making it a valuable synthon for introducing the piperidine scaffold into target molecules. This guide provides an in-depth analysis of the physical state, appearance, and key physicochemical properties of 1-Boc-3-formylpiperidine, supported by a detailed spectroscopic characterization to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its handling, storage, and application in chemical synthesis. This section details the key physical characteristics of 1-Boc-3-formylpiperidine.

Physical State and Appearance

At ambient temperature, 1-Boc-3-formylpiperidine exists as a clear, colorless to light yellow liquid[1][2]. This physical state is a critical consideration for reaction setup and reagent handling, as it can be conveniently dispensed by volume. The color of the material may be indicative of its purity, with any significant deviation from colorless or light yellow warranting further investigation.

Key Physical Data

A summary of the key physical and chemical properties of 1-Boc-3-formylpiperidine is presented in the table below. It is important to note that some of the listed properties are predicted values and should be considered as such.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[3][4]
Molecular Weight 213.27 g/mol [3][4]
Physical State Liquid[1]
Appearance Colorless to Light Yellow[1][2]
Boiling Point (Predicted) 295.4 ± 33.0 °C[3]
Density (Predicted) 1.114 ± 0.06 g/cm³[3]
Flash Point (Predicted) 132.472 °C[3]
Refractive Index (Predicted) 1.519[3]
Solubility Profile

While specific solubility data for 1-Boc-3-formylpiperidine in a range of solvents is not extensively documented in the literature, the solubility of a structurally similar compound, 1-Boc-piperidine-4-carboxaldehyde, is reported to be soluble in methanol[5]. Based on its structure, 1-Boc-3-formylpiperidine is expected to be soluble in a wide range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes may be more limited. Experimental verification of solubility in the solvent of choice is always recommended before proceeding with a reaction.

Stability and Storage

1-Boc-3-formylpiperidine is noted to be air-sensitive. Therefore, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. For long-term storage, it should be kept in a freezer at temperatures of -20°C[4]. Proper storage is crucial to prevent degradation, which could include oxidation of the aldehyde functionality.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Boc-3-formylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 1-Boc-3-formylpiperidine provide a detailed picture of its molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (500 MHz, CDCl₃): δ 9.63 (s, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 2.55 (m, 1H), 1.99 – 1.73 (m, 4H), 1.46 (s, 9H).

Interpretation:

  • The singlet at 9.63 ppm is characteristic of the aldehydic proton (-CHO).

  • The multiplet between 3.73 and 3.63 ppm and the multiplet between 3.40 and 3.26 ppm correspond to the protons on the piperidine ring adjacent to the nitrogen atom.

  • The multiplet at 2.55 ppm is attributed to the proton at the 3-position of the piperidine ring.

  • The multiplet between 1.99 and 1.73 ppm represents the remaining protons on the piperidine ring.

  • The prominent singlet at 1.46 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (126 MHz, CDCl₃): δ 203.8, 154.8, 80.0, 50.8, 44.2, 41.5, 28.4, 25.0, 22.5.

Interpretation:

  • The signal at 203.8 ppm is indicative of the carbonyl carbon of the aldehyde group.

  • The peak at 154.8 ppm corresponds to the carbonyl carbon of the Boc group.

  • The signal at 80.0 ppm is characteristic of the quaternary carbon of the tert-butyl group.

  • The signals at 50.8, 44.2, and 41.5 ppm are assigned to the carbon atoms of the piperidine ring.

  • The peak at 28.4 ppm represents the three equivalent methyl carbons of the Boc group.

  • The signals at 25.0 and 22.5 ppm are attributed to the remaining carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Boc-3-formylpiperidine displays characteristic absorption bands corresponding to the functional groups present in the molecule.

IR (film): νₘₐₓ 2975, 2860, 1725, 1690, 1420, 1160 cm⁻¹.

Interpretation:

  • The strong absorption band at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group.

  • The strong band at 1690 cm⁻¹ corresponds to the C=O stretching of the carbamate in the Boc protecting group.

  • The bands at 2975 and 2860 cm⁻¹ are due to the C-H stretching vibrations of the alkyl groups.

  • The band at 1420 cm⁻¹ can be attributed to C-H bending vibrations.

  • The strong absorption at 1160 cm⁻¹ is characteristic of the C-O stretching of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

MS (ESI): m/z 214 (M+1).

Interpretation:

  • The observed ion at m/z 214 corresponds to the protonated molecule [M+H]⁺, which is consistent with the calculated molecular weight of 213.27 g/mol for C₁₁H₁₉NO₃.

Experimental Protocols

To ensure the reliable use of 1-Boc-3-formylpiperidine, proper experimental protocols for its characterization are essential.

General Procedure for NMR Sample Preparation
  • Accurately weigh approximately 10-20 mg of 1-Boc-3-formylpiperidine into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure complete dissolution.

  • Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

General Procedure for IR Spectroscopy (Thin Film)
  • Place a small drop of 1-Boc-3-formylpiperidine onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to create a thin film.

  • Mount the salt plates in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum over the desired wavenumber range.

Conclusion

1-Boc-3-formylpiperidine is a valuable synthetic intermediate with well-defined physical and spectroscopic properties. Its liquid state at room temperature facilitates its use in various synthetic applications. The detailed NMR, IR, and MS data provided in this guide serve as a reliable reference for its identification and quality control. A comprehensive understanding of its properties, including its sensitivity to air and recommended storage conditions, is crucial for its successful application in the synthesis of novel chemical entities. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to confidently incorporate 1-Boc-3-formylpiperidine into their synthetic workflows.

References

Key structural features of N-Boc protected piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Structural Features of N-Boc Protected Piperidines

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic manipulation of this heterocycle in multi-step syntheses is critically dependent on the use of nitrogen protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. The N-Boc group is not merely a passive shield for the nitrogen atom; its distinct steric and electronic properties profoundly influence the piperidine ring's conformation, stereoelectronic landscape, and reactivity. This guide provides a detailed examination of these structural features for researchers, scientists, and drug development professionals. We will explore the conformational dynamics, including the energetic barriers to rotation and ring inversion, the impact of the Boc group on the reactivity of adjacent positions for C-H functionalization, and its practical application in synthesis, supported by detailed experimental protocols and spectroscopic insights.

The Privileged Piperidine Scaffold and the Role of the N-Boc Group

The piperidine motif is a foundational structural element in a vast number of natural products and pharmaceutical compounds. Its prevalence stems from its ability to present substituents in well-defined three-dimensional orientations, acting as a non-planar, saturated scaffold that can improve physicochemical properties such as solubility and metabolic stability.

However, the secondary amine of the piperidine ring is a reactive nucleophile and base, which often interferes with synthetic transformations at other positions on the ring or within the molecule. This necessitates the use of a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice for many applications due to its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic) and its facile removal under mild acidic conditions.[1] Beyond its role as a simple protecting group, the N-Boc moiety exerts significant control over the piperidine's structure and reactivity, making a thorough understanding of its features essential for predictable and efficient synthesis.

Conformational Landscape of N-Boc Piperidines

The biological activity of piperidine-containing molecules is intimately linked to their three-dimensional shape, which is dictated by the ring's conformation. The introduction of the N-Boc group imposes specific and predictable conformational constraints.

Piperidine Chair Conformation and the Influence of the N-Boc Group

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2][3] In an unsubstituted piperidine, the N-H proton has a slight preference for the equatorial position.[4] The introduction of the sterically demanding N-Boc group dramatically alters the ring's dynamics. Key features include:

  • Restricted Amide Bond Rotation: The C–N bond of the carbamate has partial double-bond character, which restricts free rotation. This leads to the existence of distinct syn and anti conformers (rotamers) that can often be observed by NMR spectroscopy, particularly at low temperatures.[2][5] The energy barrier for this rotation in N-acylated piperazines has been measured to be between 56 and 80 kJ/mol.[2][5] A similar phenomenon is observed in N-Boc piperidines, where the rotational half-life can range from seconds to hours at low temperatures, significantly impacting reactivity.[6][7]

  • Nitrogen Planarization: The delocalization of the nitrogen lone pair into the carbonyl group of the Boc moiety results in a more planar geometry around the nitrogen atom compared to an unprotected piperidine. This electronic effect reduces the nitrogen's nucleophilicity and basicity.[1]

  • Chair Conformation Preference: The piperidine ring itself still strongly favors a chair conformation. Due to its steric bulk, the Boc group and its associated tert-butyl moiety create significant A(1,3) strain, which can influence the preference of adjacent substituents to occupy an axial position to minimize steric clash.[4]

The interplay between ring inversion and amide bond rotation creates a complex but predictable conformational equilibrium, which is crucial for understanding the molecule's reactivity and its interactions in biological systems.

Caption: Fig 1. Ring inversion equilibrium in N-Boc piperidine.

Quantitative Conformational Parameters

The structural impact of the N-Boc group can be quantified through various experimental and computational methods. Variable-temperature NMR spectroscopy is particularly powerful for determining the energy barriers associated with dynamic processes.

ParameterSystemValue (kJ/mol)Method
Rotational Energy Barrier N-Acylated Piperazines56 - 80VT ¹H NMR[5]
(Amide/Carbamate)N-Boc-1,2,3,4-tetrahydroisoquinoline~60.8VT ¹H NMR[8]
Ring Inversion Barrier N-Acylated PiperazinesGenerally lower than amide rotationVT ¹H NMR[2]

Stereoelectronic Effects on Reactivity

Stereoelectronic effects are orbital-based interactions that dictate molecular geometry and reactivity.[9] The N-Boc group exerts powerful stereoelectronic control, enabling regioselective functionalization of the piperidine ring that would otherwise be impossible.

The N-Boc Group as a Directed Metalation Group

One of the most significant consequences of N-Boc protection is the ability to act as a directed metalation group (DMG). The carbonyl oxygen of the Boc group can coordinate to organolithium bases (e.g., s-BuLi), delivering the base to an adjacent C-H bond. This facilitates regioselective deprotonation at the C2 position to form a configurationally stable α-lithio species.[8][10]

This intermediate can then be trapped with a wide range of electrophiles to install substituents at the C2 position with high levels of control.[7] The efficiency and stereoselectivity of this process are highly dependent on reaction conditions, particularly temperature, as the rate of Boc group rotation must be competitive with the rate of lithiation.[6][7] The use of chiral diamine ligands, such as (-)-sparteine or its surrogates, can achieve highly enantioselective deprotonation, providing access to valuable chiral 2-substituted piperidines.[11][12]

Caption: Fig 2. Workflow for asymmetric C-H functionalization.

More recent advances have even demonstrated that by careful choice of palladium catalyst and ligand, it is possible to achieve selective C-H arylation at the more remote C3 (β) position, showcasing the nuanced control that can be exerted over the ring's reactivity.[13]

Synthetic Protocols & Methodologies

The practical utility of N-Boc piperidines is rooted in robust and scalable protocols for their synthesis and subsequent deprotection.

Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine

This protocol describes the synthesis of a functionalized N-Boc piperidine via hydrogenation of a benzyl-protected intermediate, a common strategy in heterocyclic chemistry.[14]

Materials:

  • N-benzyl-3-hydroxypiperidine (1.0 mol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 mol)

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Nitrogen (N₂) and Hydrogen (H₂) gas

Procedure:

  • Dissolve N-benzyl-3-hydroxypiperidine (1.0 mol) in methanol in a suitable hydrogenation vessel.

  • Add the palladium-on-carbon catalyst.

  • Add di-tert-butyl dicarbonate (1.05 mol) to the mixture.

  • Purge the vessel with nitrogen gas three times, then introduce hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere for approximately 5 hours, monitoring for completion by TLC.

  • Upon completion, filter the reaction mixture to remove the palladium catalyst, washing the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The residue is then worked up using an aqueous acid/base extraction to isolate the N-Boc-3-hydroxypiperidine product.[14]

Experimental Protocol: Acid-Catalyzed Deprotection of N-Boc Piperidine

The removal of the Boc group is most commonly achieved with strong acid, which cleaves the tert-butyl carbamate.[15][16]

Materials:

  • N-Boc protected piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected piperidine in dichloromethane (DCM).

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the solution at room temperature.[16]

  • Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate to yield the free piperidine.

Spectroscopic Characterization

The structural features of N-Boc piperidines give rise to characteristic spectroscopic signatures.

TechniqueFeatureTypical Chemical Shift / WavenumberInterpretation
¹H NMR tert-butyl protons~1.4 ppm (singlet, 9H)Unambiguous signature of the Boc group.[17]
Ring protonsBroad signalsDue to slow ring inversion and/or amide bond rotation on the NMR timescale.[18]
¹³C NMR tert-butyl C(CH₃)₃~28.4 ppmQuaternary carbon of the Boc group.[19]
Carbamate C=O~155 ppmCarbonyl carbon of the Boc group.[19]
IR C=O stretch~1690 cm⁻¹Strong absorption from the carbamate carbonyl.[20]

Applications in Drug Discovery and Development

N-Boc protected piperidines are invaluable intermediates in the synthesis of complex pharmaceuticals. Their well-defined reactivity and conformational preferences allow for the precise construction of molecular architectures designed to interact with specific biological targets.

For example, optically active 3-amino-N-Boc-piperidines are crucial building blocks for the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[21] The specific stereochemistry of the piperidine core is often essential for pharmacological activity, highlighting the importance of stereocontrolled synthetic methods enabled by the Boc group.[21] Furthermore, N-Boc-piperidine derivatives are widely used in the development of analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.

Conclusion

The N-Boc protecting group is a powerful tool in the synthetic chemist's arsenal, extending far beyond its primary function of masking the reactivity of the piperidine nitrogen. Its pronounced steric and electronic characteristics impose a predictable conformational order on the piperidine ring, characterized by restricted C-N bond rotation and a well-defined chair geometry. These features, in turn, enable sophisticated stereoelectronic control over the ring's reactivity, most notably in asymmetric C-H functionalization via directed metalation. A comprehensive understanding of these key structural features is indispensable for professionals in drug development, as it underpins the rational design and efficient synthesis of a new generation of piperidine-based therapeutics.

References

Methodological & Application

Application Note & Protocol: A Chiral Pool Approach to the Synthesis of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. This application note provides a detailed, field-tested protocol for the enantioselective synthesis of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate, a valuable chiral building block for drug discovery. The synthesis leverages the natural chirality of L-glutamic acid, employing a multi-step pathway that involves the formation of a key diol intermediate, a regioselective cyclization to construct the piperidine ring, and a final mild oxidation to furnish the target aldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals, offering not only a step-by-step protocol but also the underlying chemical rationale for each transformation.

Introduction: The Significance of Chiral Piperidines

Piperidine derivatives are among the most frequently encountered heterocyclic motifs in approved drugs and clinical candidates, valued for their favorable physicochemical properties and their ability to act as versatile pharmacophores. Accessing enantiomerically pure substituted piperidines, however, remains a significant synthetic challenge. Strategies often rely on asymmetric synthesis, resolution of racemates, or the use of the "chiral pool" — abundant, inexpensive, and enantiopure natural products like amino acids.

L-glutamic acid is an ideal starting material for this purpose. Its five-carbon backbone and defined stereocenter at the α-position provide a perfect template for constructing a piperidine ring where the original stereocenter is preserved at the C3 position. The synthetic route detailed herein transforms the two carboxyl groups and the amino group of L-glutamic acid into the requisite functionalities of the target aldehyde, providing a robust and scalable pathway to this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis is logically divided into three main parts, beginning with the conversion of L-glutamic acid into a versatile, acyclic precursor, followed by the critical ring-forming sequence, and concluding with the final oxidation.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Piperidine Ring Formation cluster_2 Part 3: Final Oxidation A L-Glutamic Acid B (S)-Dimethyl 2-aminopentanedioate A->B Esterification C (S)-Dimethyl 2-(Boc-amino)pentanedioate B->C N-Boc Protection D (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate C->D Diol Reduction E (S)-tert-Butyl (5-(TBDMS-oxy)-1- hydroxypentan-2-yl)carbamate D->E Selective Silylation F (S)-tert-Butyl (5-(TBDMS-oxy)-1- (tosyloxy)pentan-2-yl)carbamate E->F Tosylation G (S)-3-(TBDMS-oxymethyl)piperidine F->G Deprotection & Intramolecular Cyclization H (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate G->H N-Boc Protection & Desilylation I (S)-tert-Butyl 3-formylpiperidine-1-carboxylate H->I Dess-Martin Oxidation

Caption: Overall workflow for the synthesis.

Experimental Protocols & Methodologies

Materials & Reagents: All chemicals and solvents should be of reagent grade or higher and used as received from commercial suppliers unless otherwise noted. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) where specified.

Part 1: Synthesis of Acyclic Precursor (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

This initial phase converts the commercially available L-glutamic acid into a key diol intermediate, setting the stage for the subsequent cyclization. The protocol is adapted from established procedures for the synthesis of 3-amino substituted piperidines.

Step 1.1: Dimethyl Esterification of L-Glutamic Acid

  • Rationale: Both carboxylic acid groups are converted to methyl esters to prevent them from interfering with subsequent reactions and to allow for their simultaneous reduction in a later step. Thionyl chloride in methanol is a classic and highly effective method for this transformation.

  • Protocol:

    • Suspend L-glutamic acid (50.0 g, 0.34 mol) in methanol (500 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (52 mL, 0.71 mol) dropwise over 60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

    • Concentrate the mixture under reduced pressure to yield (S)-dimethyl glutamate hydrochloride as a white solid, which is used directly in the next step without further purification.

Step 1.2: N-Boc Protection

  • Rationale: The primary amine is protected with a tert-butoxycarbonyl (Boc) group. This prevents the amine from acting as a nucleophile during subsequent steps and increases the compound's solubility in organic solvents.

  • Protocol:

    • Dissolve the crude (S)-dimethyl glutamate hydrochloride from the previous step in dichloromethane (DCM, 600 mL) and cool to 0 °C.

    • Add triethylamine (TEA, 142 mL, 1.02 mol) slowly to neutralize the hydrochloride salt and act as a base.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 89.0 g, 0.41 mol) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 2.1 g, 17 mmol).

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Quench the reaction with water (200 mL). Separate the organic layer and wash sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (2 x 150 mL), and brine (150 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

Oxidation protocol for (S)-1-Boc-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Oxidation of (S)-1-Boc-3-piperidinemethanol

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical development. (S)-1-Boc-3-piperidinemethanol is a valuable chiral building block, and its corresponding aldehyde, (S)-1-Boc-3-piperidinecarboxaldehyde, serves as a critical intermediate for constructing complex molecular architectures found in numerous drug candidates.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for this specific oxidation. We will explore several field-proven methodologies, detailing the causality behind experimental choices, providing step-by-step protocols, and offering a comparative analysis to aid in method selection.

Introduction: The Synthetic Challenge

The primary challenge in oxidizing a primary alcohol like (S)-1-Boc-3-piperidinemethanol is to halt the reaction at the aldehyde stage.[3] Many strong oxidizing agents will readily continue the oxidation to form the more thermodynamically stable carboxylic acid.[4][5] Therefore, the choice of reagent and reaction conditions is paramount to achieving high yields of the desired aldehyde. This guide focuses on four widely adopted and effective methods: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and a modern catalytic approach using TEMPO. Each method offers a unique profile of reactivity, functional group tolerance, and operational considerations.

Method 1: Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes, known for its wide functional group tolerance and minimal risk of over-oxidation.[6][7] It operates under cryogenic conditions (-78 °C) and utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[8][9]

Principle and Mechanism

The reaction proceeds in two main stages. First, DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[6] This species then reacts with the primary alcohol to form a key alkoxysulfonium salt. In the final step, the addition of triethylamine facilitates an intramolecular elimination reaction (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[6][10] The low temperature is critical to prevent side reactions and decomposition of the active intermediates.[8]

Experimental Workflow

Swern_Oxidation_Workflow cluster_prep Reagent Preparation & Activation cluster_reaction Substrate Addition & Oxidation cluster_workup Workup & Purification A 1. Dissolve Oxalyl Chloride in DCM B 2. Cool to -78 °C A->B C 3. Add DMSO Dropwise (Gas Evolution!) B->C D 4. Stir for 10 min (Activation) C->D E 5. Add Alcohol Solution Dropwise D->E F 6. Stir at -78 °C for 30 min E->F G 7. Add Triethylamine Dropwise F->G H 8. Stir for 10 min, Warm to RT G->H I 9. Quench with Water H->I J 10. Extract with DCM I->J K 11. Wash with Brine, Dry (Na₂SO₄) J->K L 12. Concentrate & Purify (Chromatography) K->L

Caption: Workflow for the Swern Oxidation.

Detailed Protocol
  • Reagents and Materials:

    • (S)-1-Boc-3-piperidinemethanol

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (Et₃N), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet

    • Low-temperature bath (Dry ice/acetone)

  • Procedure:

    • To a stirred solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM (0.2 M) in a three-necked flask under an inert atmosphere, cool the mixture to -78 °C.

    • Add a solution of anhydrous DMSO (2.5 equiv.) in DCM dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.[8]

    • Stir the resulting white suspension at -78 °C for 15 minutes.

    • Add a solution of (S)-1-Boc-3-piperidinemethanol (1.0 equiv.) in DCM dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 30-45 minutes.

    • Add anhydrous triethylamine (5.0 equiv.) dropwise, which may cause the mixture to thicken before becoming clear again.

    • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

  • Field Insights & Safety:

    • Stench: The byproduct, dimethyl sulfide (DMS), has an extremely unpleasant and pervasive odor.[6] All steps, including workup, must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[6]

    • Anhydrous Conditions: The reaction is moisture-sensitive. Use anhydrous solvents and reagents to prevent quenching of the electrophilic intermediates.

    • Temperature Control: Maintaining the temperature at -78 °C during the addition of DMSO and the alcohol is crucial for achieving high yields and avoiding side reactions.[8]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient method that operates at room temperature, making it a popular alternative to Swern-type oxidations.[11] It employs Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to selectively oxidize primary alcohols to aldehydes with high efficiency.[12]

Principle and Mechanism

The reaction begins with the substitution of an acetate ligand on the iodine(V) center of DMP by the alcohol.[13][14] This is followed by an intramolecular proton transfer. The final step is a concerted elimination where the α-proton of the alcohol is abstracted by an acetate ion, leading to the formation of the aldehyde, iodinane byproduct, and acetic acid.[14] The reaction is typically performed in chlorinated solvents like DCM.[11]

Experimental Workflow

DMP_Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Alcohol in DCM B 2. Add NaHCO₃ (Optional Buffer) A->B C 3. Add DMP Reagent in Portions B->C D 4. Stir at Room Temp. (1-3 hours) C->D E 5. Quench with Na₂S₂O₃ and NaHCO₃ Solution D->E F 6. Stir until Clear E->F G 7. Extract with DCM F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify (Chromatography) H->I

Caption: Workflow for the Dess-Martin Oxidation.

Detailed Protocol
  • Reagents and Materials:

    • (S)-1-Boc-3-piperidinemethanol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve (S)-1-Boc-3-piperidinemethanol (1.0 equiv.) in DCM (0.1-0.2 M) in a round-bottom flask.

    • Add sodium bicarbonate (2.0-3.0 equiv.) as a buffer to neutralize the acetic acid generated during the reaction, which is important if the product is acid-sensitive.[11]

    • Add Dess-Martin periodinane (1.2-1.5 equiv.) to the stirred solution in portions at room temperature.

    • Stir the resulting suspension at room temperature and monitor the reaction progress by TLC (typically complete within 1-3 hours).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 v/v).

    • Stir the biphasic mixture vigorously until both layers become clear (this reduces the iodinane byproduct).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

  • Field Insights & Safety:

    • Reagent Purity: The rate of DMP oxidations can be accelerated by the presence of a small amount of water.[11]

    • Safety: Dess-Martin periodinane is shock-sensitive and can be explosive under impact or when heated.[15] Handle with care and avoid grinding. Store appropriately. Due to its high cost and potential hazard, it is less suitable for very large-scale reactions.[15]

    • Workup: The quenching step with sodium thiosulfate is crucial for removing excess DMP and simplifying purification.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic, bench-stable reagent for the oxidation of primary alcohols to aldehydes.[16][17] It is a milder alternative to other chromium(VI) reagents like Jones reagent, as it can be used in non-aqueous conditions, which prevents over-oxidation to the carboxylic acid.[4][18]

Principle and Mechanism

The alcohol first attacks the chromium center, and after a proton transfer, a chromate ester is formed.[16][18] An elimination reaction then occurs where a base (such as pyridine or the chloride ion) removes the α-proton, leading to the formation of the carbon-oxygen double bond and a reduced chromium(IV) species.[17] The reaction is typically performed in DCM.[4]

Experimental Workflow

PCC_Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Suspend PCC in DCM B 2. Add Alcohol Solution Dropwise A->B C 3. Stir at Room Temp. (2-4 hours) B->C D 4. Dilute with Ether C->D E 5. Filter through Silica/Celite Plug D->E F 6. Wash Plug with Ether E->F G 7. Concentrate Filtrate F->G H 8. Purify if Needed G->H

Caption: Workflow for the PCC Oxidation.

Detailed Protocol
  • Reagents and Materials:

    • (S)-1-Boc-3-piperidinemethanol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Silica gel or Celite

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, suspend PCC (1.5 equiv.) in anhydrous DCM (0.1 M).

    • Add a solution of (S)-1-Boc-3-piperidinemethanol (1.0 equiv.) in DCM dropwise to the stirred suspension at room temperature.

    • Stir the mixture vigorously at room temperature. The reaction mixture will become a dark, tarry brown. Monitor progress by TLC (typically 2-4 hours).

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Filter the suspension through a short plug of silica gel or Celite, washing the plug thoroughly with additional diethyl ether to ensure all the product is collected. The chromium byproducts will be retained on the plug.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

  • Field Insights & Safety:

    • Toxicity: PCC is a chromium(VI) compound and is therefore toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) and dispose of chromium waste according to institutional guidelines.

    • Acidity: PCC is mildly acidic. While the Boc group is generally stable, prolonged reaction times with very acid-sensitive substrates could be problematic.

    • Workup: The filtration step is key to removing the insoluble chromium byproducts. Using a generous amount of solvent to wash the filter cake is important for maximizing yield.

Method 4: TEMPO-Catalyzed Aerobic Oxidation

This modern approach represents a "greener" alternative to stoichiometric oxidants.[19] It uses a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a co-oxidant.[20] A highly practical system uses a copper(I) salt as a co-catalyst and ambient air as the terminal oxidant.[20][21]

Principle and Mechanism

The catalytic cycle is complex but can be broadly understood in two stages.[22] In the "catalyst oxidation" stage, the reduced forms of the catalysts (Cu(I) and the hydroxylamine TEMPO-H) are oxidized by O₂.[22] In the "substrate oxidation" stage, Cu(II) and the active TEMPO oxoammonium ion mediate the oxidation of the alcohol to the aldehyde, regenerating the reduced catalyst forms.[22][23] The system is highly selective for primary alcohols.[20]

Experimental Workflow

TEMPO_Oxidation_Workflow cluster_reaction Catalytic Reaction cluster_workup Workup & Purification A 1. Combine Alcohol, Cu(I) salt, and TEMPO in Solvent B 2. Stir under Air (Balloon or Open Flask) A->B C 3. Monitor at RT or Slightly Elevated Temp. B->C D 4. Concentrate Mixture C->D E 5. Aqueous Workup (e.g., NH₄Cl) D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Detailed Protocol
  • Reagents and Materials:

    • (S)-1-Boc-3-piperidinemethanol

    • TEMPO

    • Copper(I) Chloride (CuCl) or similar Cu(I) source

    • Acetonitrile (MeCN) or other suitable solvent

    • Round-bottom flask, magnetic stirrer, air balloon (optional)

  • Procedure:

    • To a round-bottom flask, add (S)-1-Boc-3-piperidinemethanol (1.0 equiv.), TEMPO (0.05 equiv.), and CuCl (0.05 equiv.).

    • Add acetonitrile (0.2 M) as the solvent.

    • Fit the flask with a balloon of air or simply leave it open to the atmosphere (if stirring is vigorous enough to ensure air exchange).

    • Stir the mixture at room temperature. Reaction times can vary from a few hours to 24 hours depending on the substrate.[20] Gentle heating (e.g., to 50 °C) can accelerate the reaction.[20]

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform an aqueous workup. This may involve partitioning the residue between ethyl acetate and a dilute aqueous ammonium chloride solution to remove the copper catalyst.

    • Separate the layers, extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Field Insights & Safety:

    • Green Chemistry: This method's main advantage is using air as the terminal oxidant, which is environmentally benign.[24] The catalytic nature reduces waste compared to stoichiometric reagents.[19]

    • Reaction Rate: The oxidation of aliphatic alcohols can be slower than benzylic or allylic ones.[22] Optimization of solvent, temperature, and specific copper/ligand system may be required for maximum efficiency.

    • Catalyst Removal: The final purification step is important for removing residual catalyst components.

Comparative Summary of Protocols

FeatureSwern OxidationDess-Martin OxidationPCC OxidationTEMPO/Cu/Air Oxidation
Oxidant DMSO/(COCl)₂Dess-Martin PeriodinanePyridinium ChlorochromateAir (O₂)
Stoichiometry StoichiometricStoichiometricStoichiometricCatalytic
Temperature -78 °CRoom TemperatureRoom TemperatureRoom Temp. to 50 °C
Reaction Time 1-2 hours1-3 hours2-4 hours4-24 hours
Advantages Very mild, high yield, excellent functional group tolerance.[6]Room temp., fast, neutral pH, simple workup.[15]Bench-stable reagent, simple procedure.[16]"Green" (uses air), catalytic, mild conditions.[20][24]
Disadvantages Cryogenic temp., smelly byproduct (DMS), moisture sensitive.[6]Reagent is expensive and potentially explosive.[15]Toxic Cr(VI) waste, acidic, difficult workup.[4]Can be slow for aliphatic alcohols, requires catalyst removal.[22]

Conclusion

The oxidation of (S)-1-Boc-3-piperidinemethanol to its aldehyde is a critical transformation that can be achieved through several effective methods. The Swern and Dess-Martin oxidations are often the top choices in a research setting for their reliability, mildness, and high yields. The choice between them may come down to laboratory capabilities (cryogenic setup for Swern) versus reagent cost and safety handling (for DMP). The PCC oxidation remains a viable, albeit less favorable, option due to the toxicity of chromium. For process development and scale-up applications, the TEMPO-catalyzed aerobic oxidation is an increasingly attractive and sustainable alternative, though it may require more initial optimization. The selection of the ideal protocol should be guided by considerations of scale, cost, available equipment, safety protocols, and the specific requirements of the synthetic route.

References

Application Notes & Protocols: Strategic Reductive Amination Using (S)-1-Boc-3-formylpiperidine for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-1-Boc-3-formylpiperidine in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, appearing in a vast number of approved pharmaceuticals.[1] The precise installation of substituents onto this ring system, particularly with stereochemical control, is a critical challenge in the synthesis of novel therapeutic agents. (S)-1-Boc-3-formylpiperidine has emerged as a high-value chiral building block for this purpose. Its utility lies in the combination of a stereodefined center at the C3 position and an amine-reactive aldehyde, all under the stable protection of a tert-butoxycarbonyl (Boc) group.

This guide provides an in-depth exploration of reductive amination reactions utilizing this key intermediate. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and troubleshooting potential challenges. These protocols are designed for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of complex chiral secondary and tertiary amines.

Physicochemical Properties of (S)-1-Boc-3-formylpiperidine

A thorough understanding of the substrate's properties is fundamental to successful reaction design.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
Appearance Colorless to pale yellow oil or solid[3]
Boiling Point 295.4 ± 33.0 °C (Predicted)[2][4]
Density 1.114 ± 0.06 g/cm³ (Predicted)[2][4]
Storage Conditions Inert atmosphere, Store in freezer, under -20°C[2]
Key Sensitivities Air Sensitive[2]

The Mechanism of Reductive Amination: A Controlled Cascade

Reductive amination is a robust method for C-N bond formation that proceeds in a two-stage cascade: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[5][6] The elegance of this one-pot reaction lies in the choice of a reducing agent that is selective for the protonated iminium intermediate over the starting aldehyde.

Causality in Reagent Selection: Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (STAB) is the preeminent choice for reactions with sensitive substrates like (S)-1-Boc-3-formylpiperidine for several key reasons:

  • Mildness and Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[7] This makes STAB significantly less reactive towards aldehydes and ketones compared to reagents like sodium borohydride (NaBH₄).[8][9] This selectivity is crucial; it ensures that the aldehyde functional group of our substrate remains available to form the imine, minimizing the formation of the corresponding alcohol byproduct, (S)-1-Boc-3-(hydroxymethyl)piperidine.[10]

  • Acid Tolerance: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[11] The subsequent iminium ion is the species that is readily reduced. STAB is stable and effective under the slightly acidic conditions (typically pH 4-6) required for efficient imine formation, unlike NaBH₄ which decomposes rapidly in acidic media.[12]

  • Non-Toxicity: Unlike sodium cyanoborohydride (NaBH₃CN), another selective reducing agent, STAB and its byproducts are non-toxic, a significant advantage in terms of safety and waste disposal.[9]

The overall workflow is a carefully orchestrated sequence designed for high efficiency and selectivity.

workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification A Dissolve (S)-1-Boc-3-formylpiperidine and amine in aprotic solvent (e.g., DCE, DCM) B Stir for initial imine formation (optional: add mild acid like AcOH) A->B 15-30 min C Add Sodium Triacetoxyborohydride (STAB) in portions B->C One-pot D Monitor reaction progress via TLC or LC-MS C->D 2-16 h E Quench with aq. NaHCO₃ D->E F Extract with organic solvent E->F G Purify via column chromatography F->G

Caption: General workflow for reductive amination.

The reaction mechanism highlights the critical intermediates and the role of the acid catalyst.

mechanism Aldehyde R-CHO ((S)-1-Boc-3-formylpiperidine) ProtonatedAldehyde R-CH=O⁺H Aldehyde->ProtonatedAldehyde + H⁺ Amine R'-NH₂ STAB NaBH(OAc)₃ H_plus H⁺ (from AcOH) Hemiaminal R-CH(OH)-NHR' ProtonatedAldehyde->Hemiaminal + R'-NH₂ Iminium [R-CH=N⁺HR'] Hemiaminal->Iminium - H₂O Product R-CH₂-NHR' Iminium->Product + NaBH(OAc)₃ (Hydride Transfer)

References

Application Notes & Protocols: Strategic Implementation of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate in the Synthesis of Ibrutinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies.[1][2] Its chemical structure features a critical chiral center within a piperidine ring, which is fundamental to its covalent binding and therapeutic efficacy.[1] While established synthetic routes to Ibrutinib are well-documented, this guide explores the strategic application of a less conventional but highly versatile intermediate: (S)-tert-butyl 3-formylpiperidine-1-carboxylate . We will provide a comprehensive analysis of a scientifically robust, albeit less common, synthetic pathway utilizing this aldehyde via reductive amination. This document is intended for researchers, chemists, and drug development professionals seeking to explore alternative or second-generation synthetic strategies for Ibrutinib and related compounds.

Introduction: The Significance of the Chiral Piperidine Moiety in Ibrutinib

Ibrutinib, marketed as Imbruvica®, functions by irreversibly binding to the Cys481 residue in the active site of BTK, disrupting the B-cell receptor signaling pathway crucial for the proliferation and survival of malignant B-cells.[1][2] The precise three-dimensional orientation of the molecule is paramount for this interaction. The (R)-configuration of the piperidine ring that ultimately attaches to the pyrazolopyrimidine core is a key stereochemical feature.

The introduction of chiral piperidine scaffolds is a widely employed strategy in drug design to:

  • Modulate Physicochemical Properties: Affecting solubility, lipophilicity, and membrane permeability.[3]

  • Enhance Biological Activity and Selectivity: The specific stereochemistry can dramatically improve binding affinity and selectivity for the target enzyme.[3]

  • Improve Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Given the importance of this chiral fragment, the selection of the starting chiral building block is a critical decision in the overall synthetic design, impacting yield, purity, and scalability.

Overview of Established Synthetic Paradigms

Most patented and published syntheses of Ibrutinib introduce the chiral piperidine ring via two primary methods, both typically starting from (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate:

  • Mitsunobu Reaction: This classic method involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate in the presence of an azodicarboxylate (like DIAD or DEAD) and a phosphine (e.g., triphenylphosphine).[4][5] While effective, this reaction is known for generating stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification on an industrial scale.

  • Nucleophilic Substitution (SN2): An alternative strategy involves converting the hydroxyl group of the piperidine precursor into a better leaving group, such as a mesylate or tosylate. The resulting (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate can then be reacted with the pyrazolopyrimidine core under basic conditions (e.g., using cesium carbonate) to form the crucial C-N bond.[6][7] This method often provides cleaner reactions and is more amenable to large-scale production.

A Proposed Alternative Pathway: Reductive Amination with this compound

While the above methods are proven, the use of This compound presents a compelling alternative pathway through reductive amination. This approach offers the potential for milder reaction conditions and avoids the generation of problematic byproducts associated with Mitsunobu or sulfonate chemistry.

The core of this strategy is the reaction between the aldehyde group of the piperidine building block and a primary amine on a suitable pyrazolopyrimidine precursor. The resulting imine intermediate is then reduced in situ to form the final secondary amine linkage.

Causality and Experimental Rationale

The choice of reductive amination is deliberate. This reaction is highly efficient and selective for forming C-N bonds. The key advantages include:

  • Operational Simplicity: The reaction can often be performed as a one-pot procedure.

  • Mild Conditions: It avoids harsh reagents and high temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • High Selectivity: Modern reducing agents, such as Sodium Triacetoxyborohydride (STAB) , are particularly effective. STAB is less basic and more selective for iminiums over ketones or aldehydes, reducing the likelihood of side reactions like aldehyde self-condensation or over-reduction.

The proposed workflow is visualized below.

G A 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Core Intermediate) C Imine/Iminium Intermediate (In situ) A->C + B (S)-tert-butyl 3-formylpiperidine-1-carboxylate B->C E (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Boc-Protected Precursor) C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->C F Deprotection (e.g., TFA or HCl) E->F G Acryloylation (Acryloyl Chloride) F->G H Ibrutinib (Final Product) G->H

Figure 1: Proposed workflow for Ibrutinib synthesis via reductive amination.

Experimental Protocols

Disclaimer: This protocol is a proposed methodology based on established chemical principles. Researchers should conduct initial small-scale trials to optimize conditions for their specific reagents and equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Objective: To couple the pyrazolopyrimidine core with the chiral piperidine aldehyde via one-pot reductive amination.

ParameterRecommended Value/ReagentRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, effectively solubilizes reactants, and is compatible with the reducing agent.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium reduction, minimizing side reactions.[8][9]
Stoichiometry Aldehyde: ~1.1-1.2 eq. NaBH(OAc)₃: ~1.5 eq.A slight excess of the aldehyde ensures full conversion of the core. Excess reducing agent drives the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling can help control the rate of imine formation before reduction.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for disappearance of the starting amine.
Workup Aqueous NaHCO₃ QuenchNeutralizes acetic acid byproduct from STAB and removes excess reagents.

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Add anhydrous DCM (approx. 10-15 mL per mmol of amine). Stir until the solid is fully suspended or dissolved.

  • Add This compound (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Caution: Gas evolution may occur.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure Boc-protected precursor.

Deprotection and Final Acryloylation

The subsequent steps to complete the synthesis of Ibrutinib are well-established.[4][9]

  • Boc Deprotection: The Boc-protected precursor is dissolved in a suitable solvent (e.g., DCM, Dioxane) and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane until the deprotection is complete (monitored by TLC/LC-MS).

  • Acryloylation: The resulting secondary amine salt is neutralized with a suitable base (e.g., triethylamine, DIPEA) and then acylated with acryloyl chloride at low temperature (typically 0 °C) to yield the final product, Ibrutinib.[8][10]

Conclusion

The use of This compound offers a scientifically sound and mechanistically distinct approach to the synthesis of Ibrutinib's core structure. The proposed reductive amination pathway provides a potentially milder and cleaner alternative to classical Mitsunobu or SN2 displacement reactions. This methodology not only expands the synthetic chemist's toolkit for accessing Ibrutinib but also provides a versatile platform for the development of novel analogues and other complex pharmaceutical agents built upon a chiral piperidine scaffold. Optimization of this protocol could lead to a highly efficient and scalable process for drug manufacturing.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

Abstract

Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation and has emerged as a high-value therapeutic target in oncology and other disease areas. Its inhibition disrupts the expression of short-lived oncoproteins, such as MYC and MCL-1, which are critical for the survival of many cancer cells. This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of small molecule CDK9 inhibitors. We delve into the causality behind synthetic strategies for different chemical scaffolds, present a detailed, field-tested protocol for the synthesis of the potent and selective inhibitor NVP-2, and outline methodologies for its subsequent biochemical and cellular characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and application of novel kinase inhibitors.

Introduction: CDK9 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that orchestrate key cellular processes, most notably cell cycle progression and gene transcription.[1][2] While CDKs 1, 2, 4, and 6 are primarily involved in the cell cycle, a distinct subgroup, including CDK9, governs the process of transcription.[2][3]

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, where it partners with a regulatory cyclin, predominantly Cyclin T1.[4][5][6] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II) at the Serine 2 position.[4][5][7] This phosphorylation event is a critical switch that releases Pol II from a state of promoter-proximal pausing, allowing it to transition into productive transcriptional elongation.[4][8]

In many malignancies, cancer cells become "addicted" to the continuous, high-level transcription of certain genes encoding anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[1][5] These proteins are often unstable and have short half-lives, necessitating constant replenishment. By inhibiting CDK9, the transcriptional machinery is stalled, leading to the rapid depletion of these essential survival proteins and subsequently inducing apoptosis in cancer cells.[1][5][6] This dependency makes CDK9 a compelling and validated target for cancer therapy.[7][9]

The development of CDK9 inhibitors has evolved from first-generation "pan-CDK" inhibitors, such as Flavopiridol, which target multiple CDKs, to second-generation compounds designed for greater selectivity and improved therapeutic windows.[9][10][11]

The Role of CDK9 in Transcriptional Elongation

The regulation of transcription by P-TEFb is a tightly controlled process. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex.[1] Upon receiving transcriptional stimuli, P-TEFb is released and recruited to gene promoters, often by bromodomain-containing proteins like BRD4.[1] There, it phosphorylates its key substrates to drive gene expression.

CDK9_Pathway cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State snRNP 7SK snRNP Complex (HEXIM1/LARP7) PTEFb_inactive P-TEFb (CDK9/CycT1) snRNP->PTEFb_inactive Sequesters PTEFb_active Active P-TEFb PTEFb_inactive->PTEFb_active Release BRD4 BRD4 BRD4->PTEFb_active Recruits & Activates RNAPII_paused Paused RNAP II PTEFb_active->RNAPII_paused Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb_active->DSIF_NELF Phosphorylates RNAPII_elongating Elongating RNAP II RNAPII_paused->RNAPII_elongating Release DSIF_NELF->RNAPII_elongating Dissociation mRNA mRNA Transcript RNAPII_elongating->mRNA Transcription Stimuli Transcriptional Stimuli Stimuli->BRD4 CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->PTEFb_active Inhibits Kinase Activity

Caption: The CDK9 signaling pathway in transcriptional elongation.

Synthetic Strategies for CDK9 Inhibitors

The design of CDK9 inhibitors has focused on developing molecules that bind to the ATP-binding pocket of the kinase.[10] Various chemical scaffolds have been explored, leading to compounds with different potency and selectivity profiles.

Key Scaffolds:

  • Flavones (e.g., Flavopiridol): Derived from the natural product rohitukine, this class represents the first generation of CDK inhibitors.[2][12] They are generally potent but lack selectivity, inhibiting multiple CDKs.[13]

  • Aminopyrimidines (e.g., NVP-2, Atuveciclib): This scaffold has yielded highly potent and selective second-generation inhibitors.[10][14] Rational, structure-based design has enabled optimization for strong interactions with the CDK9 active site while minimizing binding to other kinases.[14]

  • Purines (e.g., R-Roscovitine/Seliciclib): These compounds also target the ATP pocket and show activity against several CDKs, including CDK2, CDK7, and CDK9.[6]

The general workflow for synthesizing these inhibitors involves identifying key building blocks (intermediates) and coupling them in a convergent or linear fashion to assemble the final molecule.

Synthesis_Workflow Start Starting Materials (Building Blocks) Intermediate Synthesis of Key Intermediates Start->Intermediate Coupling Key Coupling Reaction Intermediate->Coupling FinalProduct_raw Crude Final Product Coupling->FinalProduct_raw Purification Purification (e.g., Chromatography) FinalProduct_raw->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct_pure Pure CDK9 Inhibitor Characterization->FinalProduct_pure

Caption: General workflow for small molecule inhibitor synthesis.

Detailed Protocol: Convergent Synthesis of NVP-2

NVP-2 is a highly potent and selective ATP-competitive CDK9 inhibitor (IC₅₀ = 0.5 nM).[15][16] The following protocol is adapted from a convergent synthesis strategy that avoids harsh reaction conditions.[15][17] This approach involves the synthesis of two key intermediates which are then coupled to form the final product.

Materials and Reagents
  • Malononitrile

  • 1-bromo-2-(2-bromoethoxy)ethane

  • 2-bromo-6-fluoropyridine

  • (5-chloro-2-fluoropyridin-4-yl)boronic acid

  • (S)-1-methoxypropan-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Bases (e.g., K₂CO₃, NaH, DIPEA)

  • Solvents (e.g., DMF, Dioxane, DCM, Methanol)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Synthetic Scheme

NVP2_Synthesis Synthesis of NVP-2 cluster_intermediate1 Intermediate 7 Synthesis cluster_intermediate2 Intermediate 11 Synthesis Malononitrile Malononitrile (2) Cyclization Cyclization Malononitrile->Cyclization Bromoethane 1-bromo-2-(2- bromoethoxy)ethane (3) Bromoethane->Cyclization Reduction Reduction Cyclization->Reduction Nucleophilic_Sub Nucleophilic Substitution Reduction->Nucleophilic_Sub Suzuki Suzuki-Miyaura Reaction Nucleophilic_Sub->Suzuki Intermediate7 Intermediate 7 Suzuki->Intermediate7 Final_Coupling Final Substitution Reaction Intermediate7->Final_Coupling SM_Propanol (S)-1-methoxypropan-2-ol (8) TsCl_reaction Reaction with TsCl SM_Propanol->TsCl_reaction Electrophilic_Sub Electrophilic Substitution TsCl_reaction->Electrophilic_Sub Deprotection Boc Deprotection Electrophilic_Sub->Deprotection Intermediate11 Intermediate 11 Deprotection->Intermediate11 Intermediate11->Final_Coupling NVP2 NVP-2 (1) Final_Coupling->NVP2

Caption: Convergent synthetic route for NVP-2.

Step-by-Step Procedure

Part A: Synthesis of Key Intermediate 7

  • Cyclization: React malononitrile with 1-bromo-2-(2-bromoethoxy)ethane in the presence of a base (e.g., NaH) in an appropriate solvent like DMF to form the tetrahydropyran ring.

  • Reduction: Reduce the nitrile group on the cyclized product to a primary amine using a suitable reducing agent (e.g., LiAlH₄ or catalytic hydrogenation).

  • Nucleophilic Substitution: React the resulting aminomethyl-tetrahydropyran with 2-bromo-6-fluoropyridine. The primary amine will displace the fluorine atom.

  • Suzuki-Miyaura Reaction: Couple the product from the previous step with (5-chloro-2-fluoropyridin-4-yl)boronic acid using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water to yield Intermediate 7 .[17]

  • Purification: Purify Intermediate 7 using silica gel column chromatography.

Part B: Synthesis of Key Intermediate 11

  • Tosylation: React (S)-1-methoxypropan-2-ol with TsCl in the presence of a base (e.g., pyridine) to convert the hydroxyl group into a better leaving group (tosylate).

  • Electrophilic Substitution: React the tosylated intermediate with tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate. The primary amine of the cyclohexyl moiety will displace the tosylate group.

  • Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the diamine Intermediate 11 .[17]

  • Purification: Purify Intermediate 11 via crystallization or column chromatography.

Part C: Final Coupling to Synthesize NVP-2 (1)

  • Substitution Reaction: React Intermediate 7 with Intermediate 11 in a suitable solvent (e.g., DMSO or NMP) with a base (e.g., DIPEA) at an elevated temperature. The primary amine of Intermediate 11 will displace the fluorine atom on the bipyridyl system of Intermediate 7.[15]

  • Final Purification: The crude NVP-2 product is purified by silica gel column chromatography followed by recrystallization or preparative HPLC to yield the final, high-purity compound.

Protocol: Characterization and Application of a Synthesized Inhibitor

Once synthesized, the identity, purity, and activity of the inhibitor must be rigorously validated.

Structural and Purity Analysis
  • Mass Spectrometry (MS): Confirm the molecular weight of the final compound.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound, which should typically be >95% for use in biological assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of CDK9.

  • Setup: In a microplate, combine recombinant human CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the Pol II CTD), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

  • Inhibitor Addition: Add the synthesized inhibitor at a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). Include a no-inhibitor control (DMSO vehicle).

  • Reaction: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence signal.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Selectivity Profiling: Repeat the assay using a panel of other kinases (e.g., CDK1, CDK2, CDK4/6) to determine the selectivity of the inhibitor.[18]

Cell-Based Target Engagement and Downstream Effects

These assays confirm that the inhibitor affects its intended target within a cellular context.

  • Cell Culture: Culture a sensitive cancer cell line (e.g., MOLT-4 leukemia cells) in appropriate media.

  • Treatment: Treat cells with the synthesized inhibitor at various concentrations for a defined period (e.g., 6-24 hours).

  • Western Blot Analysis:

    • Prepare cell lysates and perform SDS-PAGE and Western blotting.

    • Probe with an antibody specific for Phospho-RNA Polymerase II CTD (Ser2) to confirm target engagement. A potent CDK9 inhibitor should cause a significant decrease in this signal.[14]

    • Probe with an antibody for MCL-1 . The level of this short-lived protein should decrease rapidly upon CDK9 inhibition.[14]

    • Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Apoptosis Assay:

    • Treat cells as described above for a longer duration (e.g., 24-72 hours).

    • Measure apoptosis using a commercially available kit, such as a Caspase-Glo® 3/7 assay, which measures caspase activity, or Annexin V/PI staining followed by flow cytometry.

Data Summary: Comparison of CDK9 Inhibitors

The development of CDK9 inhibitors has yielded compounds with varying degrees of potency and selectivity. This data is critical for selecting the appropriate tool compound for research or for advancing a lead candidate in drug development.

InhibitorTypeCDK9 IC₅₀Selectivity NotesStatus
Flavopiridol (Alvocidib) Pan-CDK~3 nMAlso potently inhibits CDK1, 2, 4, 7.[10][13]Clinical Trials[10][11]
Dinaciclib Pan-CDK1 nMPotent inhibitor of CDK1, 2, 5, 9.[10]Clinical Trials[19]
NVP-2 Selective0.5 nM>1,000-fold selective over CDK1/2.[6][15]Preclinical[17]
Atuveciclib (BAY-1143572) Selective6 nM>150-fold selective over other CDKs.[10]Clinical Trials[10]
AZD4573 Selective3 nM>10-fold selective over other CDKs.[10]Clinical Trials[20]

Conclusion and Future Perspectives

The synthesis of potent and selective CDK9 inhibitors is a critical activity in modern cancer drug discovery. The methodologies described herein provide a framework for the rational synthesis and rigorous validation of these targeted agents. The convergent synthesis of NVP-2 exemplifies an efficient route to a highly selective tool compound. As our understanding of transcriptional addiction in cancer deepens, the application of such precisely synthesized molecules will be invaluable for both basic research and clinical development.

Future efforts are increasingly focused on novel modalities, such as Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the targeted degradation of CDK9 rather than just its inhibition.[9][21][22] The synthesis and evaluation of these next-generation agents will build upon the foundational chemical and biological protocols established for small molecule inhibitors.

References

Technical Guide: Handling, Storage, and Application of (S)-tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

(S)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant value in medicinal chemistry and drug development. Its structure, featuring a Boc-protected piperidine ring and a reactive aldehyde group, makes it a versatile intermediate for synthesizing complex molecular scaffolds.[1][2] The aldehyde functionality serves as a crucial handle for introducing molecular diversity, primarily through reactions like reductive amination, while the piperidine core is a prevalent motif in numerous pharmaceuticals.

This guide provides a comprehensive overview of the essential protocols for the safe handling, storage, and effective utilization of this reagent, with a focus on explaining the scientific rationale behind each procedural step.

Compound Properties and Safety Overview

A thorough understanding of the compound's properties is foundational to its safe and effective use. The aldehyde group is susceptible to oxidation, and the compound itself presents specific health hazards that necessitate careful handling.

PropertyDataSource(s)
CAS Number 1008562-87-5[1][3]
Molecular Formula C₁₁H₁₉NO₃[1][4]
Molecular Weight 213.27 g/mol [1][4]
Physical Form Clear, light yellow liquid[4][5]
Boiling Point 295.4±33.0 °C (Predicted)[4]
Density 1.114±0.06 g/cm³ (Predicted)[4]
Signal Word Warning [5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6]
Precautionary Statements P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]
Core Protocols for Handling and Storage

The chemical nature of this compound—specifically its air-sensitive aldehyde group—dictates stringent storage and handling procedures to maintain its purity and reactivity.[4]

The primary objective of the storage protocol is to prevent degradation via oxidation or reaction with atmospheric moisture.

  • Temperature: Store the compound in a freezer at or below -20°C.[4][5] This low temperature significantly reduces the rate of potential decomposition reactions.

  • Atmosphere: The reagent must be stored under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid upon exposure to atmospheric oxygen.

  • Container: Use a tightly sealed, high-integrity container, such as a septum-capped vial or an ampoule. This provides a physical barrier against air and moisture ingress. For larger quantities, amber glass bottles with PTFE-lined caps are recommended.

Adherence to a strict workflow when handling this compound is critical to ensure both user safety and reagent integrity. The compound is an irritant to the skin, eyes, and respiratory system.[6][7]

  • Preparation: Before retrieval, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold surfaces of the container and being introduced into the reagent upon opening.

  • Engineering Controls: All handling operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

    • Body Protection: A standard laboratory coat is required.

  • Dispensing: For transfers, use a dry, inert-gas-flushed syringe or cannula. Puncture the septum of the storage vial and withdraw the required volume under a positive pressure of inert gas. This technique, known as an "air-free transfer," is the gold standard for preventing atmospheric contamination.

  • Post-Handling: After dispensing, re-flush the headspace of the storage container with inert gas before re-sealing and returning it to the freezer. Clean any contaminated surfaces immediately.

storage Store at ≤ -20°C under Inert Gas equilibrate Equilibrate Container to Room Temperature storage->equilibrate Retrieval hood Transfer to Fume Hood equilibrate->hood ppe Don PPE: Safety Goggles, Gloves, Lab Coat hood->ppe dispense Dispense Reagent via Inert Gas Syringe Technique ppe->dispense reseal Re-flush Headspace, Seal, and Return to Storage dispense->reseal Storage use Proceed with Experiment dispense->use Application

Safe Handling Workflow Diagram.
Application Protocol: Reductive Amination

A primary application of this compound is its use as an electrophile in reductive amination reactions to synthesize substituted piperidines.[2] This one-pot procedure is highly efficient for forming carbon-nitrogen bonds.

The reaction proceeds in two main stages within the same pot:

  • Iminium Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form a Schiff base or iminium ion intermediate. This step is often catalyzed by a weak acid.

  • Reduction: A mild, selective reducing agent, introduced into the reaction, reduces the iminium ion to the final amine product. The choice of reducing agent is critical; it must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde before it can react with the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mild nature and tolerance of slightly acidic conditions.[8]

This is a generalized protocol and may require optimization for specific substrates.

Reagents & Equipment:

  • This compound

  • Primary or secondary amine (e.g., Benzylamine, 1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, inert gas supply (Argon/Nitrogen)

Procedure:

  • Reaction Setup: To a dry, inert-gas-flushed round-bottom flask, add this compound (1.0 eq.) and the chosen amine (1.0 eq.).

  • Solvent Addition: Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) to the stirring solution portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures the reducing agent is well-dispersed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Work-up:

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. Causality Note: The bicarbonate solution neutralizes any acid and quenches the excess reducing agent.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography on silica gel to yield the desired substituted piperidine.

cluster_0 Reaction Phase cluster_1 Work-up & Purification setup 1. Combine Aldehyde and Amine in Anhydrous Solvent iminium 2. Stir for 30 min (Iminium Formation) setup->iminium reduce 3. Add NaBH(OAc)₃ (Reduction Step) iminium->reduce monitor 4. Monitor Reaction (TLC / LC-MS) reduce->monitor quench 5. Quench with Sat. NaHCO₃ monitor->quench extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify

Reductive Amination Workflow Diagram.

References

Application Notes and Protocols for the Safe Handling of Formylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Hazards of Formylpiperidine Derivatives

Formylpiperidine derivatives are a class of heterocyclic compounds widely utilized in organic synthesis, finding application as versatile intermediates in the pharmaceutical and specialty chemical industries.[1] Their utility stems from the presence of the reactive formyl group and the foundational piperidine scaffold, a privileged structure in medicinal chemistry.[2] This guide provides a comprehensive overview of the safe handling procedures for these valuable but hazardous compounds, with a focus on N-formylpiperidine and its C-formyl counterparts.

As a Senior Application Scientist, it is my experience that a nuanced understanding of the structure-activity relationship of these molecules is paramount to ensuring laboratory safety. The location of the formyl group—either on the nitrogen atom (N-formylpiperidine) or on a carbon atom of the piperidine ring (C-formylpiperidine derivatives)—significantly influences the compound's reactivity and, consequently, its hazard profile. While N-formylpiperidine is a polar aprotic solvent and a formylating agent, C-formylpiperidines behave as aldehydes, with the piperidine ring acting as a substituent that can modulate reactivity through electronic and steric effects.[3][4]

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions. We will delve into hazard identification, risk mitigation strategies, detailed experimental protocols, and emergency procedures, all grounded in authoritative sources and practical experience.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with formylpiperidine derivatives is the cornerstone of safe laboratory practice. The primary hazards include toxicity, skin and eye irritation, and potential for respiratory irritation.[4]

Toxicological Profile

N-formylpiperidine is classified as harmful if swallowed and toxic in contact with skin.[4] Acute exposure can lead to a range of symptoms including nausea, vomiting, headaches, dizziness, and abdominal pain.[3] Chronic exposure may potentially affect the liver and kidneys.[3] While specific toxicological data for all C-formylpiperidine derivatives is not exhaustively available, it is prudent to handle them with a similar level of caution, considering the inherent hazards of the piperidine moiety. Piperidine itself is a corrosive substance that can cause severe skin burns and eye damage.[5]

Physicochemical Hazards

Formylpiperidine derivatives are typically combustible liquids with relatively high flash points.[6] However, they are incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[3] Contact with these substances can lead to vigorous reactions, generating heat and potentially hazardous fumes.

Thermal Stability and Decomposition:

Under fire conditions or at elevated temperatures, formylpiperidine derivatives can decompose to produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[7][8] The amide bond in N-formylpiperidine is relatively stable but can be hydrolyzed under strong acidic or basic conditions, a factor to consider in both reaction work-ups and waste disposal.[9][10]

Comparative Risk: N-Formyl vs. C-Formyl Derivatives

While both classes of compounds require careful handling, their primary modes of reactivity differ, which informs a comparative risk assessment:

  • N-Formylpiperidine: The formyl group is part of an amide functionality, making it less reactive as an aldehyde. The primary risks are associated with its toxicity, its role as a polar aprotic solvent that can enhance skin penetration of other chemicals, and its reactivity in specific reactions like Vilsmeier-Haack formylations.

  • C-Formylpiperidine Derivatives: These compounds possess a true aldehyde functional group. Their reactivity is dominated by typical aldehyde chemistry (e.g., nucleophilic additions, oxidations, reductions). The piperidine nitrogen in these molecules is a secondary or tertiary amine, which imparts basicity. The primary risks stem from the reactivity of the aldehyde group and the basicity of the piperidine nitrogen. The presence of substituents on the piperidine ring can influence both the steric accessibility and the electronic nature of the aldehyde and the amine, thereby altering the reactivity and potentially the hazard profile.[11]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure to formylpiperidine derivatives.

Engineering Controls: The First Line of Defense

All work with formylpiperidine derivatives should be conducted in a well-ventilated chemical fume hood.[5] The fume hood serves to capture and exhaust vapors, protecting the user from inhalation exposure. For reactions that require an inert atmosphere, a Schlenk line or glove box should be utilized.

Emergency equipment, including a safety shower and an eyewash station, must be readily accessible in the immediate work area.[5]

Personal Protective Equipment: The Researcher's Armor

The following PPE is mandatory when handling formylpiperidine derivatives:

  • Eye and Face Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Clothing and Footwear: Long pants and closed-toe shoes are required to protect the skin from potential spills.

  • Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not necessary. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of a large quantity of material, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to preventing accidents and ensuring the integrity of the chemical.

General Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle formylpiperidine derivatives in a chemical fume hood.[4] Do not eat, drink, or smoke in the laboratory.

  • Grounding and Bonding: For transfers of larger quantities of these combustible liquids, containers should be grounded and bonded to prevent static discharge, which could be an ignition source.[12]

  • Use of Spark-Proof Tools: When working with larger quantities, use non-sparking tools.[12]

  • Maintaining an Inert Atmosphere: For reactions sensitive to air or moisture, and to prevent potential side reactions, it is good practice to handle formylpiperidine derivatives under an inert atmosphere (e.g., nitrogen or argon).

Storage Requirements
  • Containers: Store in tightly sealed, properly labeled containers.

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

Parameter Storage Guideline Rationale
Temperature Cool, dry placeTo minimize vaporization and degradation.
Atmosphere Tightly sealed containerTo prevent exposure to moisture and air, which can lead to degradation.
Ignition Sources Away from heat, sparks, open flamesThese are combustible liquids.[6]
Incompatibles Segregated from strong acids, bases, and oxidizing agentsTo prevent vigorous or uncontrolled reactions.[3]

Chapter 4: Detailed Experimental Protocols

The following protocols are designed to illustrate best practices for common laboratory procedures involving formylpiperidine derivatives. They emphasize safety at each step and explain the reasoning behind the procedures.

Protocol: Vilsmeier-Haack Formylation of an Activated Aromatic Compound

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds, often employing a reagent prepared from N-formylpiperidine and an activating agent like phosphorus oxychloride (POCl₃). This reaction is exothermic and involves highly reactive intermediates, necessitating strict safety precautions.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation (in fume hood) cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep 1. Cool N-formylpiperidine in solvent to 0°C add_poccl3 2. Add POCl₃ dropwise with vigorous stirring reagent_prep->add_poccl3 Exothermic reaction, maintain cooling stir_reagent 3. Stir at 0°C to form Vilsmeier reagent add_poccl3->stir_reagent add_substrate 4. Add substrate solution dropwise stir_reagent->add_substrate warm_react 5. Warm to room temp. and stir add_substrate->warm_react Monitor for exotherm quench 6. Quench by pouring onto ice/water warm_react->quench neutralize 7. Neutralize with aqueous base quench->neutralize Vigorous reaction, add slowly extract 8. Extract with organic solvent neutralize->extract purify 9. Purify by chromatography or recrystallization extract->purify

Caption: Workflow for a Vilsmeier-Haack formylation reaction.

Materials:

  • N-formylpiperidine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Activated aromatic substrate

  • Ice

  • Aqueous base (e.g., sodium bicarbonate, sodium hydroxide)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Step-by-Step Methodology:

  • Reagent Preparation (in a fume hood):

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-formylpiperidine in the anhydrous solvent.

    • Cool the flask in an ice bath to 0°C.

    • CAUSALITY: Cooling is crucial as the formation of the Vilsmeier reagent is highly exothermic.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

    • CAUSALITY: Dropwise addition prevents a runaway reaction. Vigorous stirring ensures efficient heat dissipation.

    • After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the activated aromatic substrate in the anhydrous solvent.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent.

    • CAUSALITY: A controlled addition rate allows for management of the reaction exotherm.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Reaction Quench and Work-up:

    • CAUTION: The quenching of the Vilsmeier reaction is highly exothermic and can be vigorous.

    • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with stirring.

    • CAUSALITY: The large volume of ice serves to absorb the heat of quenching and hydrolyze the reactive intermediates.

    • Once the ice has melted, slowly neutralize the acidic solution with a suitable aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pH is neutral or slightly basic.

    • CAUSALITY: Neutralization is necessary to deprotonate any protonated products and to neutralize the acidic byproducts of the reaction.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol: Quenching of a Reaction Mixture Containing a Formylpiperidine Derivative

Quenching is a critical step to safely terminate a reaction and neutralize reactive species. The choice of quenching agent depends on the specific reagents used in the reaction.

Diagram: Decision Tree for Quenching Strategy

Quenching_Strategy start Identify Reactive Species in Mixture organometallic Organolithium or Grignard Reagent Present? start->organometallic strong_acid Strong Acid Present? organometallic->strong_acid No quench_organometallic Slowly add protic solvent (e.g., isopropanol, then water) at low temperature. organometallic->quench_organometallic Yes unreacted_amide Residual N-Formylpiperidine? strong_acid->unreacted_amide No quench_acid Slowly add to a cold, dilute aqueous base (e.g., NaHCO₃). strong_acid->quench_acid Yes final_workup Proceed to Aqueous Work-up unreacted_amide->final_workup No hydrolyze_amide Consider hydrolysis during acidic or basic work-up. unreacted_amide->hydrolyze_amide Yes quench_organometallic->strong_acid quench_acid->unreacted_amide hydrolyze_amide->final_workup

Caption: Decision-making for quenching reactions with formylpiperidines.

General Quenching Procedure for Reactions with Organometallics:

Reactions involving formylpiperidine derivatives and highly reactive organometallic reagents (e.g., organolithiums, Grignard reagents) require a careful, multi-step quenching process.

  • Initial Quench with a Less Reactive Protic Solvent:

    • Cool the reaction vessel to a low temperature (e.g., 0°C or -78°C).

    • Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.

    • CAUSALITY: Isopropanol is less reactive with organometallics than water, allowing for a more controlled release of heat and gas. Adding it at low temperature further moderates the reaction rate.

  • Secondary Quench with Water:

    • Once the initial vigorous reaction with isopropanol has subsided, slowly add water or an aqueous solution (e.g., saturated ammonium chloride for Grignard reagents) while maintaining cooling.

    • CAUSALITY: This step ensures that all remaining reactive species are fully quenched.

  • Final Neutralization and Work-up:

    • Allow the mixture to warm to room temperature. Proceed with standard aqueous work-up, such as extraction, as described in the previous protocol.

Chapter 5: Spill, Emergency, and Waste Disposal Procedures

Preparedness is key to responding effectively to spills and emergencies.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the contaminated absorbent material into a sealable container.

    • Clean the spill area with soap and water.

    • Label the container as hazardous waste and dispose of it according to institutional guidelines.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all ignition sources.

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal

Chemical waste containing formylpiperidine derivatives must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste (e.g., reaction residues, contaminated solvents, absorbent materials) in a clearly labeled, sealable container.

  • Neutralization of Aqueous Waste:

    • CAUTION: Hydrolysis of N-formylpiperidine under strong acid or base can generate piperidine, which is a more hazardous and volatile base.[5][10] Neutralization should be performed in a fume hood with appropriate PPE.

    • Acidic Waste: Slowly add a dilute solution of a weak base, such as sodium bicarbonate, with stirring and cooling.

    • Basic Waste: Slowly add a dilute solution of a weak acid, such as citric acid or acetic acid, with stirring and cooling.

    • Adjust the final pH to between 6 and 8.

  • Final Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour formylpiperidine derivatives or their waste down the drain.

Conclusion: A Culture of Safety

The safe handling of formylpiperidine derivatives is not merely about following a set of rules, but about cultivating a deep understanding of the chemical principles that govern their reactivity and toxicity. By integrating the knowledge of their hazards with robust engineering controls, appropriate personal protective equipment, and meticulously planned experimental procedures, researchers can confidently and safely harness the synthetic potential of these valuable compounds. This guide serves as a foundational resource, but it is the responsibility of every scientist to critically assess the risks of their specific experiments and to foster a laboratory environment where safety is paramount.

References

Asymmetric Synthesis Strategies for Functionalized Piperidines: An Application Note and Protocols Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] These six-membered nitrogen-containing heterocycles are prevalent in drugs targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[1][2] The three-dimensional nature of the piperidine scaffold is crucial for its interaction with complex biological targets, enhancing binding specificity and improving physicochemical properties essential for drug efficacy.[3]

However, the introduction of substituents on the piperidine ring often generates one or more stereocenters. The specific stereochemistry of these functionalized piperidines is critical, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles. Consequently, the development of robust and efficient asymmetric synthesis strategies to access enantiomerically pure piperidines is a significant and ongoing challenge in pharmaceutical research and development.[2][4]

This guide provides an in-depth overview of key asymmetric strategies for synthesizing functionalized piperidines, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the mechanistic rationale behind experimental choices, offering field-proven insights and detailed, validated protocols for direct application.

Core Asymmetric Strategies: A Comparative Overview

The asymmetric synthesis of functionalized piperidines can be broadly categorized into several key strategies. The choice of strategy depends on factors such as the availability of starting materials, the desired substitution pattern, scalability, and cost-effectiveness.[5] This section details four principal approaches: Chiral Pool Synthesis, Catalytic Asymmetric Hydrogenation, Enantioselective Cycloaddition Reactions, and the use of Chiral Auxiliaries.

Strategy 1: Chiral Pool Synthesis - Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids as starting materials.[5][6] This approach is highly attractive as the inherent chirality of the starting material can be directly translated into the final piperidine product, often simplifying the synthetic route.[6][7] L-lysine and its derivatives, for example, are common precursors for 2-substituted piperidines.[5]

Causality of Experimental Choices: The primary advantage of this strategy is the direct incorporation of a stereocenter from a commercially available source. The synthetic design focuses on ring formation and functional group manipulation while preserving the initial stereochemistry. This often involves cyclization of a linear amino acid-derived precursor.[8][9][10]

Protocol 1: Asymmetric Synthesis of a 2-Substituted Piperidine from L-Lysine

This protocol outlines a general procedure for the synthesis of a chiral 2-substituted piperidine starting from L-lysine, inspired by biosynthetic pathways.[11]

Step-by-Step Methodology:

  • Protection of L-Lysine:

    • Dissolve L-lysine monohydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C and add sodium hydroxide (2.5 eq) to adjust the pH to ~10.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα,Nε-di-Boc-L-lysine.

  • Selective Deprotection and Cyclization:

    • Dissolve the di-Boc protected lysine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a reagent for selective Nα-deprotection, such as trifluoroacetic acid (TFA) in DCM.

    • After completion of the deprotection (monitored by TLC), neutralize the reaction mixture.

    • Induce cyclization to the corresponding lactam by adding a coupling agent like EDC/HOBt or by thermal means.

  • Reduction and Functionalization:

    • Reduce the resulting chiral lactam using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF to yield the corresponding 2-substituted piperidine.

    • The Nε-Boc group can be retained or removed depending on the desired final product.

    • Further functionalization can be carried out at the nitrogen or other positions on the ring.

Strategy 2: Catalytic Asymmetric Hydrogenation of Pyridines

The catalytic asymmetric hydrogenation of pyridines and their derivatives is one of the most direct and atom-economical methods for producing chiral piperidines.[2] This approach involves the reduction of a flat, aromatic pyridine ring to a chiral, saturated piperidine ring using a chiral catalyst.[12]

Causality of Experimental Choices: The success of this strategy hinges on the activation of the pyridine ring, typically through N-alkylation or N-acylation to form a pyridinium salt, which lowers the aromatic stabilization energy and facilitates hydrogenation.[13][14] The choice of a chiral transition metal catalyst, often based on iridium or rhodium with chiral phosphine ligands, is critical for achieving high enantioselectivity.[14][15][16] The ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol describes a general procedure for the asymmetric hydrogenation of a 2-substituted N-benzylpyridinium bromide.

Step-by-Step Methodology:

  • Preparation of the Pyridinium Salt:

    • Stir a solution of the 2-substituted pyridine (1.0 eq) and benzyl bromide (1.1 eq) in acetonitrile at room temperature for 24 hours.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the N-benzylpyridinium bromide.

  • Asymmetric Hydrogenation:

    • In a glovebox, charge a pressure reactor with the pyridinium salt (1.0 eq), a rhodium precursor such as [Rh(COD)₂]BF₄ (0.01 eq), and a chiral bisphosphine ligand like (R)-BINAP (0.011 eq).

    • Add a degassed solvent, such as methanol.

    • Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the reaction at a controlled temperature (e.g., 40 °C) for 24-48 hours.

    • Monitor the reaction progress by HPLC or GC.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the reactor.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the enantiomerically enriched N-benzylpiperidine derivative.

    • The enantiomeric excess (ee) can be determined by chiral HPLC or GC.

Strategy 3: Enantioselective Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine (dienophile) and a diene, is a powerful tool for constructing the piperidine skeleton in a single step.[17] When catalyzed by a chiral Lewis acid or organocatalyst, this reaction can proceed with high enantioselectivity, providing access to a diverse range of functionalized piperidines.[18][19][20]

Causality of Experimental Choices: The key to this strategy is the activation of the imine by the chiral catalyst, which lowers its LUMO energy and creates a chiral environment that directs the facial selectivity of the diene's approach.[17] The choice of diene is also crucial; Danishefsky's diene and related siloxy dienes are commonly used due to their high reactivity.[17] The reaction mechanism can be either concerted or stepwise, but both pathways can be controlled to achieve high stereoselectivity.[19][20]

Protocol 3: Chiral Phosphoric Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol provides a general method for the organocatalytic asymmetric aza-Diels-Alder reaction between an N-aryl imine and a diene.[18]

Step-by-Step Methodology:

  • Imine Formation (in situ):

    • To a solution of an aromatic aldehyde (1.2 eq) in a non-polar solvent like toluene, add an aniline derivative (1.0 eq) and molecular sieves (4 Å).

    • Stir the mixture at room temperature for 1-2 hours to form the imine in situ.

  • Catalytic Cycloaddition:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

    • Add a chiral phosphoric acid catalyst (e.g., a TRIP derivative, 0.05-0.1 eq).

    • Add the diene (e.g., Danishefsky's diene, 1.5 eq) dropwise over 30 minutes.

    • Stir the reaction at this temperature for 24-72 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyridinone product.

    • Subsequent reduction of the ketone and/or double bond can yield the fully saturated piperidine.

G Imine Imine (Dienophile) Intermediate Catalyst-Imine Complex Imine->Intermediate Diene Diene Diene->Intermediate [4+2] Cycloaddition Catalyst Chiral Catalyst (Lewis Acid or Organocatalyst) Catalyst->Intermediate Activates Product Cycloadduct (Tetrahydropyridine) Intermediate->Product FinalProduct Functionalized Piperidine Product->FinalProduct Further Transformations

Strategy 4: Chiral Auxiliaries in Piperidine Synthesis

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry.[21] In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.[21] Evans oxazolidinones and Oppolzer's sultams are well-known examples, but piperidine-based auxiliaries have also been developed.[21]

Causality of Experimental Choices: The chiral auxiliary imposes a rigid conformational bias on the substrate, sterically blocking one face from attack by a reagent or reactant.[21] For example, in the alkylation of an N-acyl piperidine derived from a chiral auxiliary, the auxiliary will direct the approach of the electrophile to the less hindered face of the enolate. The auxiliary must be easily attached, effectively control stereochemistry, and be readily removed without racemization of the product.[5][21]

Protocol 4: Diastereoselective Alkylation using a Phenylglycinol-derived Auxiliary

This protocol outlines the synthesis of a 2-substituted piperidine using a phenylglycinol-derived lactam as a chiral auxiliary.[5]

Step-by-Step Methodology:

  • Auxiliary Attachment and Lactam Formation:

    • Couple a suitable δ-amino acid precursor with (R)-phenylglycinol to form an amide.

    • Protect the resulting secondary amine (e.g., with a Boc group).

    • Induce cyclization to form the bicyclic lactam auxiliary system.

  • Diastereoselective Alkylation:

    • Cool a solution of the lactam (1.0 eq) in anhydrous THF to -78 °C under an inert atmosphere.

    • Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.

    • Stir for 1 hour at -78 °C, then add an alkyl halide (1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Auxiliary Cleavage:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent.

    • Cleave the auxiliary under reductive conditions, for instance, using lithium aluminum hydride (LiAlH₄). This step simultaneously reduces the lactam carbonyl to an amine and removes the auxiliary, which can often be recovered and recycled.[5]

    • Purify the resulting chiral 2-substituted piperidine by column chromatography.

Comparative Analysis of Asymmetric Strategies

StrategyAdvantagesDisadvantagesBest Suited For
Chiral Pool Synthesis Readily available, inexpensive starting materials; often shorter synthetic routes.[5]Limited to the structural diversity of the chiral pool; may require functional group interconversions.Synthesis of specific target molecules with stereochemistry related to natural products like amino acids.[6][7]
Catalytic Asymmetric Hydrogenation High atom economy; direct conversion of aromatics to chiral products; often high enantioselectivities.[2]Requires specialized high-pressure equipment; catalyst can be expensive and sensitive to poisoning.[14]Large-scale synthesis of piperidines from readily available pyridine precursors.
Enantioselective Aza-Diels-Alder Convergent; rapid construction of molecular complexity; broad substrate scope.[17]Diene or imine substrates may require multi-step synthesis; regioselectivity can be an issue.Rapid access to diverse, highly functionalized piperidine libraries for drug discovery.
Chiral Auxiliaries Reliable and predictable stereocontrol; well-established methodologies.[21]Not atom-economical (auxiliary is stoichiometric); requires extra steps for attachment and removal.[5]Small to medium-scale synthesis where high diastereoselectivity is paramount and substrate control is difficult.

Emerging Strategies and Future Outlook

The field of asymmetric piperidine synthesis is continually evolving. Newer strategies are emerging that promise even greater efficiency and sustainability.

  • Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area.[22][23] Organocatalytic domino reactions can create multiple stereocenters in a single step with high enantioselectivity.[22][23]

  • Biocatalysis: Enzymes, such as transaminases and lipases, are being increasingly employed for the synthesis of chiral piperidines.[1][24][25][26] Biocatalytic methods offer exceptional selectivity under mild, environmentally friendly conditions and are becoming more viable for industrial applications.[3][27][28]

The future of piperidine synthesis will likely involve the integration of these modern techniques with established methods. Chemo-enzymatic and hybrid bio-organocatalytic cascades are powerful approaches that combine the best of both worlds, enabling the construction of complex, medicinally relevant piperidines with unprecedented efficiency and elegance.[25][26][28]

References

Application Note & Protocols: The 4-Anilinoquinazoline Scaffold as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Modern Drug Discovery

The 4-anilinoquinazoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the field of oncology. Its rigid, heterocyclic structure serves as an exceptional pharmacophore for designing competitive inhibitors of adenosine triphosphate (ATP) binding sites within protein kinases.[1][2] Many derivatives built upon this core have been successfully developed into blockbuster drugs for treating various cancers, most notably non-small-cell lung cancer (NSCLC).[3][4][5][6]

This privileged scaffold's versatility arises from several key features:

  • ATP-Mimetic Structure: The quinazoline ring system effectively mimics the adenine portion of ATP, allowing it to bind to the highly conserved ATP pocket of kinases.[1][7] A critical hydrogen bond forms between the N1 position of the quinazoline and a backbone NH group in the kinase hinge region, anchoring the inhibitor.[1]

  • Tunable Selectivity: The aniline group at the C4 position projects into a more variable hydrophobic pocket adjacent to the ATP site.[1][2] This allows for extensive structure-activity relationship (SAR) studies, where modifications to the aniline ring can confer selectivity for specific kinases.

  • Synthetic Tractability: The synthesis of 4-anilinoquinazoline derivatives is generally straightforward, often involving a key nucleophilic aromatic substitution (SNAr) reaction. This enables the rapid generation of diverse chemical libraries for screening and optimization.[3][8]

This document provides a detailed guide to the synthesis and application of the 4-anilinoquinazoline intermediate. It includes field-proven protocols for the synthesis of key precursors and a final drug analogue, an exploration of its mechanism of action, and practical insights for researchers in drug development.

General Synthesis Strategy: Building the Core

The most common and reliable method for preparing 4-anilinoquinazolines involves the construction of a 4-chloroquinazoline intermediate, which then undergoes a nucleophilic aromatic substitution reaction with a desired substituted aniline.[9] This modular approach is highly effective for creating a library of analogues.

The overall workflow can be visualized as a two-stage process: first, the synthesis of the reactive quinazoline core, and second, its coupling with a specific aniline to yield the final product.

G cluster_0 Stage 1: Synthesis of Reactive Intermediate cluster_1 Stage 2: Derivatization A Anthranilic Acid Derivative B Quinazolin-4-one A->B Cyclization C 4-Chloroquinazoline Intermediate B->C Chlorination E Final 4-Anilinoquinazoline Product C->E SNAr Coupling D Substituted Aniline D->E

Caption: General workflow for synthesizing 4-anilinoquinazoline derivatives.

Detailed Protocols

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate 2)

This protocol describes the chlorination of a quinazolinone precursor. The resulting 4-chloroquinazoline is a highly reactive intermediate, primed for substitution with an aniline. The choice of a chlorinating agent is critical; thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used.[10]

Rationale: The hydroxyl group at the C4 position of the quinazolin-4-one is a poor leaving group. Chlorination converts it into a chloride, which is an excellent leaving group, thereby activating the C4 position for nucleophilic attack by the aniline in the subsequent step.

Materials:

  • 6,7-Dimethoxyquinazolin-4(3H)-one (Compound 1)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add thionyl chloride (10-15 eq) and a catalytic amount of DMF.[11]

  • Reaction: Heat the suspension to reflux (approx. 80°C) and stir for 3-4 hours.[11] The reaction mixture should become a clear solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Quenching: Cool the residue in an ice bath and slowly add crushed ice, followed by careful neutralization with saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinazoline as a solid.

  • Purification & Characterization: The product can often be used in the next step without further purification. Purity can be assessed by ¹H NMR and LC-MS.

Protocol 2: Synthesis of an Erlotinib Analogue (Final Product)

This protocol details the crucial SNAr coupling reaction between the 4-chloroquinazoline intermediate and a substituted aniline (in this case, 3-ethynylaniline) to form the final product, Erlotinib.[11][12]

Rationale: The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic. The lone pair of the aniline nitrogen acts as a nucleophile, attacking the C4 carbon and displacing the chloride leaving group. The reaction is typically carried out in a protic solvent like isopropanol, which facilitates the proton transfers involved in the mechanism.

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (Intermediate from a similar procedure to Protocol 1)

  • 3-Ethynylaniline

  • Isopropanol (IPA)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Suspend the 4-chloroquinazoline intermediate (1.0 eq) in isopropanol (approx. 15 mL per gram of starting material) in a round-bottom flask.[12]

  • Aniline Addition: Add 3-ethynylaniline (1.0-1.2 eq) to the suspension.[11][12]

  • Reaction: Heat the mixture to reflux (approx. 85°C) and stir for 4-6 hours under a nitrogen atmosphere.[11][12] A solid precipitate of the product will gradually form. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes.[11]

  • Filtration: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold isopropanol to remove unreacted starting materials and impurities.[11]

  • Drying: Dry the product under vacuum to obtain the final 4-anilinoquinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, HRMS, and HPLC.[12]

CompoundStarting MaterialKey ReagentsSolventTypical Yield
Gefitinib 4-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineAcetic Acid~65% (coupling step)[13]
Erlotinib 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineIsopropanol>70% (coupling step)[11]
Lapatinib 4-Chloro-6-(5-((furan-2-ylmethyl)amino)methyl)quinazoline3-Chloro-4-((3-fluorobenzyl)oxy)anilineIsopropanolNot specified

Table 1: Summary of synthetic conditions for notable 4-anilinoquinazoline-based drugs.

Application in Medicinal Chemistry: Mechanism of Action

The therapeutic power of 4-anilinoquinazoline derivatives lies in their ability to inhibit receptor tyrosine kinases (RTKs), particularly members of the ErbB family, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][6]

In many cancers, these receptors are overexpressed or possess activating mutations, leading to constitutive kinase activity.[14] This aberrant signaling drives uncontrolled cell proliferation and survival. 4-anilinoquinazolines, such as Gefitinib, Erlotinib, and Lapatinib, function as reversible, ATP-competitive inhibitors.[9][15] They bind to the intracellular kinase domain, blocking ATP from binding and thereby preventing the autophosphorylation required to activate downstream signaling pathways like the PI3K/Akt and MAPK cascades.[14][16] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[15][17]

G Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Binds P1 P Receptor->P1 Autophosphorylation P2 P Receptor->P2 P3 P Receptor->P3 ADP ADP Receptor->ADP Block X Downstream Downstream Signaling (PI3K/Akt, MAPK) P3->Downstream Activates ATP ATP ATP->Receptor Inhibitor 4-Anilinoquinazoline (e.g., Lapatinib) Inhibitor->Receptor Competes with ATP Response Cell Proliferation & Survival Downstream->Response Block->Downstream

Caption: Mechanism of action for 4-anilinoquinazoline kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for (S)-1-Boc-3-formylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of (S)-1-Boc-3-formylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. The following question-and-answer format directly addresses common issues encountered during the oxidation of (S)-1-Boc-3-hydroxymethylpiperidine to its corresponding aldehyde, providing in-depth, experience-driven insights to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (S)-1-Boc-3-formylpiperidine?

A1: The synthesis of (S)-1-Boc-3-formylpiperidine is most commonly achieved through the oxidation of the corresponding primary alcohol, (S)-1-Boc-3-hydroxymethylpiperidine.[1] Several reliable methods are employed for this transformation, each with its own advantages and disadvantages. The most prevalent are activated DMSO-based oxidations, such as the Swern and Parikh-Doering oxidations, and hypervalent iodine-based oxidations, like the Dess-Martin periodinane (DMP) oxidation.[2][3][4]

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), followed by the addition of a hindered base like triethylamine.[5][6] It is known for its mild reaction conditions and high yields.[7]

  • Parikh-Doering Oxidation: Employs a sulfur trioxide pyridine complex to activate DMSO.[3] A key advantage is that it can be conducted at or near room temperature, avoiding the need for cryogenic conditions.[8][9]

  • Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent, which is often preferred for its operational simplicity and neutral reaction conditions.[4][10]

Q2: My starting material, (S)-1-Boc-3-hydroxymethylpiperidine, appears to be impure. How can this affect my reaction?

A2: The purity of your starting alcohol is paramount for a successful oxidation. Impurities in (S)-1-Boc-3-hydroxymethylpiperidine can lead to side reactions, reduced yields, and complex purification profiles. Common impurities might include residual solvents from its synthesis, or the presence of the corresponding (R)-enantiomer. The presence of any di-Boc protected species or unreacted starting materials from the synthesis of the alcohol could also interfere with the oxidation. It is highly recommended to characterize your starting material thoroughly by techniques such as NMR, LC-MS, and chiral HPLC to ensure its purity before proceeding with the oxidation.

Q3: How stable is the product, (S)-1-Boc-3-formylpiperidine? Are there special storage considerations?

A3: Aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air. (S)-1-Boc-3-formylpiperidine is also sensitive to both acidic and basic conditions, which can potentially lead to racemization or other degradation pathways. For optimal stability, it is recommended to store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable for long-term storage). Minimizing its exposure to air and moisture is crucial to prevent degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Consistently low yields (<70%) are observed in my Swern oxidation.

Symptoms:

  • TLC analysis shows incomplete consumption of the starting alcohol.

  • Significant amounts of a more polar byproduct are observed.

  • The isolated yield of the aldehyde is consistently below expectations.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The standard molar ratio for a Swern oxidation is typically 1 equivalent of alcohol, 2 equivalents of oxalyl chloride, 3 equivalents of DMSO, and 6 equivalents of triethylamine.[2] Using insufficient amounts of the activating agent or base can lead to incomplete reaction.

    • Recommendation: Carefully re-evaluate the stoichiometry of your reagents. Ensure accurate measurements, especially for the highly reactive oxalyl chloride.

  • Reaction Temperature Not Maintained: The formation of the active oxidant, the chlorosulfonium salt, is highly temperature-sensitive and must be performed at cryogenic temperatures (typically -78°C).[2][5] If the temperature rises significantly above -60°C before the addition of the alcohol, the active species can decompose.[5]

    • Recommendation: Use a dry ice/acetone bath to maintain a consistent temperature of -78°C during the activation of DMSO and subsequent addition of the alcohol.

  • Moisture Contamination: All reagents and solvents used in a Swern oxidation must be anhydrous. Water will react with oxalyl chloride and the active oxidant, quenching the reaction.

    • Recommendation: Use freshly distilled solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents like oxalyl chloride under an inert atmosphere.

  • Premature Quenching: Adding the quenching agent (e.g., water or a saturated aqueous solution) before the reaction is complete will halt the oxidation.

    • Recommendation: Monitor the reaction progress by TLC. Only quench the reaction after the starting material has been fully consumed.

Issue 2: An unexpected, less polar byproduct is observed in my activated DMSO oxidation (Swern or Parikh-Doering).

Symptoms:

  • A new spot with a higher Rf value than the desired aldehyde is visible on the TLC plate.

  • NMR analysis of the crude product shows signals consistent with a methylthiomethyl (MTM) ether.

Potential Cause & Solution:

  • Pummerer Rearrangement Side Reaction: At higher temperatures, the alkoxysulfonium intermediate in activated DMSO oxidations can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether byproduct.[2] This is particularly a concern in Swern oxidations if the temperature is not strictly controlled.[2]

    • Recommendation: For Swern oxidations, maintain the reaction temperature below -60°C.[5] If temperature control is challenging, consider switching to the Parikh-Doering oxidation, which is less prone to this side reaction and can be run at 0°C to room temperature.[3][9]

Issue 3: The purification of (S)-1-Boc-3-formylpiperidine after a Dess-Martin periodinane (DMP) oxidation is problematic.

Symptoms:

  • The crude product is a thick gum, making it difficult to handle and purify by column chromatography.[11]

  • The reduced DMP byproduct, iodinane, co-elutes with the desired aldehyde.

Potential Causes & Solutions:

  • Incomplete Precipitation of DMP Byproducts: The byproducts of the DMP oxidation, primarily iodinane, are often insoluble in non-polar solvents and should precipitate out of the reaction mixture. However, incomplete precipitation can lead to purification challenges.

    • Recommendation: After the reaction is complete, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes to promote the precipitation of the DMP byproducts.[11] Filtering the mixture through a pad of Celite before concentration can effectively remove the majority of these impurities.[12]

  • Aqueous Workup Issues: While an aqueous workup can be used, it can sometimes lead to the formation of emulsions or make the removal of byproducts more difficult.

    • Recommendation: A common and effective workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[13] This helps to neutralize the acetic acid byproduct and reduce any remaining DMP. Subsequent extraction with an organic solvent should then be performed.

Experimental Protocols

Protocol 1: Parikh-Doering Oxidation of (S)-1-Boc-3-hydroxymethylpiperidine

This protocol is adapted from standard Parikh-Doering oxidation procedures.[14]

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-1-Boc-3-hydroxymethylpiperidine (1.0 eq) and triethylamine (3.0-5.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Activating Agent: To the cooled solution, add the sulfur trioxide pyridine complex (SO₃•py, 2.0-3.0 eq) portion-wise, maintaining the temperature at 0°C.

  • Addition of DMSO: Add anhydrous dimethyl sulfoxide (DMSO, 5.0-10.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

ReagentMolar Equivalents
(S)-1-Boc-3-hydroxymethylpiperidine1.0
Triethylamine3.0 - 5.0
SO₃•pyridine complex2.0 - 3.0
DMSO5.0 - 10.0
DichloromethaneSolvent
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a general procedure for DMP oxidations.[4]

  • Reaction Setup: In a round-bottom flask, dissolve (S)-1-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution at room temperature. If the starting material is acid-sensitive, a buffer such as sodium bicarbonate can be added.[4]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ReagentMolar Equivalents
(S)-1-Boc-3-hydroxymethylpiperidine1.0
Dess-Martin Periodinane1.1 - 1.5
DichloromethaneSolvent

Visualizing the Workflow

Troubleshooting Logic for Low Aldehyde Yield

Troubleshooting_Low_Yield cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield of (S)-1-Boc-3-formylpiperidine check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_impure Impure Alcohol? check_sm->sm_impure temp_issue Incorrect Temp? (Swern) check_conditions->temp_issue reagent_issue Incorrect Stoichiometry? check_conditions->reagent_issue moisture_issue Moisture Present? check_conditions->moisture_issue dmp_issue DMP Byproduct Interference? check_workup->dmp_issue sm_solution Purify Starting Alcohol (Column Chromatography, Recrystallization) sm_impure->sm_solution Yes temp_solution Maintain -78°C temp_issue->temp_solution Yes reagent_solution Verify Reagent Amounts reagent_issue->reagent_solution Yes moisture_solution Use Anhydrous Conditions moisture_issue->moisture_solution Yes dmp_solution Filter through Celite Optimize Quench dmp_issue->dmp_solution Yes

Caption: A troubleshooting flowchart for low yield in (S)-1-Boc-3-formylpiperidine synthesis.

General Reaction Pathway

Reaction_Pathway start_material (S)-1-Boc-3-hydroxymethylpiperidine product (S)-1-Boc-3-formylpiperidine start_material->product Oxidation oxidizing_agent Oxidizing Agent (e.g., Swern, DMP, Parikh-Doering) oxidizing_agent->product

Caption: General oxidation pathway from the starting alcohol to the target aldehyde.

References

Technical Support Center: Purification of (S)-1-Boc-3-formylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of (S)-1-Boc-3-formylpiperidine. The inherent structural features of this chiral aldehyde—namely the acid-labile Boc protecting group, the basic piperidine nitrogen, and the chiral center adjacent to a reactive formyl group—present a unique set of purification challenges. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the silica gel chromatography of (S)-1-Boc-3-formylpiperidine?

The purification of this compound is complicated by three main factors:

  • Acid Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under strongly acidic conditions[1]. Standard silica gel is inherently acidic and can lead to partial or complete deprotection of the piperidine nitrogen, resulting in impurities and yield loss.

  • Basicity of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is basic. This can cause strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel. This interaction is a common cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase, which drastically reduces yield[1].

  • Potential for Racemization: The aldehyde proton at the C3 position is adjacent to the chiral center. This proton can be labile under certain acidic or basic conditions, creating a potential for enolization, which would lead to racemization and a loss of enantiomeric purity.

Q2: How can I prevent the degradation (deprotection) of the Boc group on the column?

Minimizing the compound's contact time with the acidic stationary phase is crucial. This can be achieved by:

  • Using a mobile phase with appropriate polarity to ensure the compound elutes in a reasonable timeframe. An excessively weak eluent will prolong residence time on the column, increasing the risk of deprotection.

  • Neutralizing the silica gel. This can be done by adding a small percentage (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the mobile phase. This deactivates the most acidic sites on the silica surface.

  • Working quickly. Do not leave the compound on the column for extended periods. Prepare everything in advance so that once the sample is loaded, the elution and fraction collection can proceed without delay.

Q3: Is racemization a significant risk, and how can it be mitigated?

Yes, racemization is a potential risk that can compromise the chiral integrity of this critical intermediate. The acidic surface of silica gel can catalyze the enolization of the aldehyde, leading to the loss of stereochemistry at the C3 position.

Mitigation Strategies:

  • Use a basic modifier: As mentioned, adding triethylamine to the eluent neutralizes the silica surface, reducing the likelihood of acid-catalyzed enolization.

  • Consider an alternative stationary phase: If racemization remains an issue, switching to a more neutral stationary phase like deactivated neutral alumina or basic alumina can be an effective solution[2].

  • Post-purification analysis: Always verify the enantiomeric excess (e.e.) of the purified material using a validated chiral HPLC or SFC method to ensure no racemization has occurred.

Troubleshooting Guide

This section addresses specific problems that may arise during purification.

Problem 1: Significant peak tailing or streaking is observed on TLC and the column.

  • Primary Cause: Strong acid-base interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel[1].

  • Solution:

    • Incorporate a Basic Additive: The most common and effective solution is to add 0.1-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate). The Et₃N will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Pre-treat the Silica: You can prepare a slurry of the silica gel in the mobile phase containing the basic modifier and let it equilibrate before packing the column. This ensures the stationary phase is fully deactivated.

Problem 2: The final yield after column chromatography is very low.

  • Potential Causes:

    • Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting[1].

    • Inappropriate Mobile Phase: The solvent system may be too non-polar, resulting in the compound remaining at the top of the column.

    • On-column Degradation: The Boc group may be cleaving, and the resulting free amine may have different chromatographic properties or be lost during the workup of the collected fractions.

  • Solutions:

    • Confirm Elution with TLC: Ensure the solvent system you've chosen for the column moves the product spot to an Rƒ value between 0.2 and 0.4 on the TLC plate.

    • Employ a Basic Modifier: As with tailing, adding Et₃N can prevent irreversible adsorption and improve recovery.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity (e.g., from 10% EtOAc in Hexane to 40% EtOAc in Hexane). This can help elute any strongly-adsorbed impurities first, followed by your product.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes improve resolution and yield compared to loading it as a concentrated solution[3].

Problem 3: The purified product shows a lower enantiomeric excess (e.e.) than the crude material.

  • Primary Cause: On-column racemization catalyzed by the acidic silica gel.

  • Solutions:

    • Minimize Column Contact Time: Use a slightly stronger mobile phase to elute the compound faster. Avoid unnecessarily large columns that prolong the purification process.

    • Deactivate the Stationary Phase: This is critical. Use a mobile phase containing 0.5-1% Et₃N.

    • Switch to a Neutral Stationary Phase: If the problem persists, use deactivated neutral alumina instead of silica gel. Alumina is generally less acidic and can prevent racemization of sensitive aldehydes.

    • Consider Temperature: If feasible, running the chromatography in a cold room may slow down the rate of any potential degradation or racemization reactions.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline. The optimal mobile phase composition should first be determined by thin-layer chromatography (TLC).

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase, typically a mixture of hexanes and ethyl acetate.

  • Crucially, add 0.5% v/v triethylamine (Et₃N) to the prepared mobile phase. For example, for 1 L of eluent, add 5 mL of Et₃N. Mix thoroughly.

2. Column Packing:

  • Select an appropriately sized glass column for the amount of crude material.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into the column and use gentle tapping or air pressure to ensure even packing without air bubbles[3].

  • Add a thin layer of sand to the top of the settled silica bed to prevent disruption during sample loading.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the silica bed[3].

3. Sample Loading:

  • Dissolve the crude (S)-1-Boc-3-formylpiperidine in a minimal amount of dichloromethane or the mobile phase.

  • Carefully pipette the solution onto the sand layer.

  • Open the stopcock and allow the sample to adsorb onto the silica gel.

  • Carefully rinse the sides of the column with a small amount of mobile phase and allow it to adsorb fully[3].

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin elution, applying gentle pressure if necessary (flash chromatography).

  • Collect fractions in an ordered array of test tubes.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing with an appropriate stain (e.g., potassium permanganate or vanillin) as the aldehyde may not be strongly UV-active.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator. Note that triethylamine is volatile and should co-evaporate.

  • Place the resulting oil or solid under high vacuum to remove residual solvents.

  • Characterize the final product and confirm its chemical and chiral purity via NMR, HPLC, and chiral HPLC.

Typical Chromatographic Parameters
ParameterRecommended Value / SystemRationale & Notes
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for flash chromatography. Its acidity must be managed[3].
Alternative Phase Deactivated Neutral AluminaUse if racemization or irreversible adsorption on silica is a persistent issue.
Mobile Phase Hexanes / Ethyl Acetate or Dichloromethane / MethanolGood for separating compounds of intermediate polarity[3]. The ratio should be optimized via TLC to achieve an Rƒ of 0.2-0.4.
Mobile Phase Modifier 0.1 - 1% Triethylamine (Et₃N) Essential. Neutralizes acidic silica sites, preventing tailing, degradation, and racemization[1].
Loading Technique Dry loading (adsorbed on silica) or minimal solventMinimizes band broadening and improves separation efficiency.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

Troubleshooting_Workflow problem problem cause cause solution solution check check start Start Purification check_tlc Analyze TLC Plate start->check_tlc Run TLC tailing Problem: Severe Tailing check_tlc->tailing Streaking or Tailing? good_rf good_rf check_tlc->good_rf Good Rf (0.2-0.4)? cause_acid Piperidine-Silica Interaction tailing->cause_acid Likely Cause run_column Run Column & Collect Fractions good_rf->run_column No Tailing add_base Solution: Add 0.5% Et3N to Eluent cause_acid->add_base add_base->run_column check_yield Low Yield? run_column->check_yield Analyze Outcome cause_adsorption Problem: Low Yield check_yield->cause_adsorption Yes check_purity Check Chiral Purity (HPLC) check_yield->check_purity No, Yield is Good cause_adsorption_detail Irreversible Adsorption or Degradation cause_adsorption->cause_adsorption_detail Potential Causes check_ee e.e. Decreased? check_purity->check_ee Analyze e.e. add_base2 Solution: Ensure Et3N is in Eluent, Use More Polar Solvent cause_adsorption_detail->add_base2 cause_racemization Problem: Racemization check_ee->cause_racemization Yes success Purification Successful check_ee->success No, e.e. is High cause_racemization_detail Acid-Catalyzed Enolization cause_racemization->cause_racemization_detail solution_racemization Solution: Use Et3N, Run Faster, or Switch to Alumina cause_racemization_detail->solution_racemization

References

Technical Support Center: Preventing Racemization of Chiral Piperidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with chiral piperidine aldehydes. Maintaining the stereochemical integrity of these compounds is often critical for their biological activity and therapeutic efficacy. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and prevent racemization during your chemical transformations.

Part 1: Understanding the "Why": The Mechanism of Racemization

Before troubleshooting specific reactions, it is crucial to understand the fundamental chemical principles that lead to the loss of stereochemical purity in chiral aldehydes.

FAQ: Why is my chiral piperidine aldehyde racemizing?

Answer:

The primary cause of racemization in aldehydes with a chiral center at the alpha-position (the carbon atom adjacent to the carbonyl group) is the acidity of the α-hydrogen.[1] Both acidic and basic conditions can catalyze the removal of this proton to form a planar, achiral enol or enolate intermediate.[2][3][4] Once this planar intermediate is formed, reprotonation can occur from either face of the molecule with roughly equal probability, leading to a mixture of both enantiomers—a racemic mixture.[5][3] This process effectively scrambles the original stereochemistry.[5]

The key steps are:

  • Deprotonation: A base removes the acidic α-hydrogen, or an acid protonates the carbonyl oxygen, making the α-hydrogen more acidic and easier to remove.[5][4]

  • Formation of a Planar Intermediate: This results in the formation of a planar enolate (under basic conditions) or enol (under acidic conditions).[5][3] This intermediate is achiral at the alpha-carbon.

  • Reprotonation: A proton is added back to the alpha-carbon. Since the intermediate is planar, the proton can add from the top or bottom face, producing both the original enantiomer and its mirror image.

RacemizationMechanism R_Aldehyde H | R'--C*--CHO | R'' Planar_Enolate Planar Achiral Enolate R' | R''--C=CH--O⁻ R_Aldehyde->Planar_Enolate - H⁺ (Base Cat.) S_Aldehyde H | OHC--C*--R' | R'' S_Aldehyde->Planar_Enolate - H⁺ (Base Cat.) Planar_Enolate->R_Aldehyde + H⁺ Planar_Enolate->S_Aldehyde + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

For piperidine aldehydes, the nitrogen atom can also participate in racemization through imine-enamine tautomerism, especially during reactions like reductive amination.[6][7][8]

Part 2: Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses common reactions where racemization of chiral piperidine aldehydes is a significant challenge and provides actionable solutions.

Question 1: "I'm seeing significant racemization during a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. What can I do?"

Answer:

This is a common issue because the phosphorus ylides used in Wittig reactions and the phosphonate carbanions in HWE reactions are basic and can readily deprotonate the α-hydrogen of your aldehyde.[9]

Primary Cause: The basicity of the ylide or phosphonate carbanion.

Solutions & Protocols:

  • Use Milder Reaction Variants: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the classic Wittig reaction because phosphonate carbanions are generally less basic but more nucleophilic than phosphonium ylides.[9][10][11] This allows for milder reaction conditions.

  • Employ Non-Basic Conditions (Still-Gennari Modification): For synthesizing (Z)-alkenes, the Still-Gennari modification of the HWE reaction uses electron-withdrawing groups on the phosphonate and a combination of a strong, non-nucleophilic base (like KHMDS) with a crown ether at very low temperatures.[10] This combination rapidly generates the carbanion without leaving excess base to react with the aldehyde.

  • Control Temperature: Lowering the reaction temperature is one of the most effective ways to minimize racemization.[12][13] Performing the reaction at -78 °C (dry ice/acetone bath) significantly slows the rate of proton abstraction relative to the desired olefination reaction.

Table 1: Comparison of Olefination Conditions for Racemization-Prone Aldehydes

Reaction TypeTypical BaseTemperature (°C)Racemization RiskPredominant Isomer
Classic Wittig (non-stabilized ylide)n-BuLi, NaH, NaNH₂0 to 25High(Z)-Alkene
Classic Wittig (stabilized ylide)NaH, NaOMe25 to 80High(E)-Alkene
HWE Reaction NaH, NaOMe0 to 25Moderate(E)-Alkene[9][14]
Still-Gennari (HWE Mod.) KHMDS / 18-crown-6-78Low (Z)-Alkene[10]

Recommended Protocol: Mild Horner-Wadsworth-Emmons (HWE) Reaction

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a mild base, such as lithium diisopropylamide (LDA) (1.05 equivalents), and stir for 30 minutes to generate the carbanion.[15]

  • Aldehyde Addition: Add a solution of the chiral piperidine aldehyde (1.0 equivalent) in anhydrous THF dropwise to the cold ylide solution.

  • Reaction: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quench: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: "My reductive amination is causing a loss of stereochemical purity. How can I fix this?"

Answer:

Racemization during reductive amination occurs via the imine intermediate. The imine can tautomerize to a planar, achiral enamine under either acidic or basic conditions before the reduction step occurs.[6][7] This enamine, upon re-protonation and reduction, will yield a racemic product.

Primary Cause: Imine-enamine tautomerization.[6][8]

Tautomerization Imine Chiral Imine R'--C*=CH--NR₂ | H Enamine Planar Achiral Enamine R'--C=CH--NR₂ Imine->Enamine Acid or Base Cat.

Caption: Imine-Enamine tautomerization leads to loss of stereocenter.

Solutions & Protocols:

  • Choose a Mild Reducing Agent: Use a reducing agent that is effective at a neutral or slightly acidic pH and is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less basic and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[16]

  • Strict pH Control: Maintain the reaction pH between 5 and 6. This range is acidic enough to promote imine formation but not so acidic as to significantly accelerate enamine formation.

  • One-Pot Procedure: Perform the reaction as a one-pot process where the aldehyde, amine, and reducing agent are all present.[17] This ensures that the iminium ion is reduced as soon as it is formed, minimizing the time it has to tautomerize.

Recommended Protocol: One-Pot Reductive Amination with NaBH(OAc)₃

  • Setup: In a round-bottom flask, dissolve the chiral piperidine aldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture in one portion.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Quench: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Question 3: "How can I purify my chiral piperidine aldehyde without causing racemization on a silica gel column?"

Answer:

Standard silica gel is acidic (pKa ≈ 4-5) and can act as an acid catalyst for enolization, leading to racemization directly on the column.[18]

Primary Cause: Acidity of the silica gel stationary phase.

Solutions:

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1% by volume).[18]

  • Use an Alternative Stationary Phase: If racemization is still a problem, switch to a more neutral stationary phase like neutral alumina or Florisil.

  • Keep it Cold: If possible, run the chromatography in a cold room or using a jacketed column to keep temperatures low, which will slow the rate of enolization.

Part 3: General Preventative Strategies (Best Practices)

Beyond reaction-specific troubleshooting, adopting certain best practices can universally minimize the risk of racemization.

FAQ: What are the universal "rules of thumb" to prevent racemization?

Answer:

  • Protect the Aldehyde: If the aldehyde is not the reactive center for a particular step, protect it. Converting the aldehyde to a cyclic acetal (e.g., using ethylene glycol and an acid catalyst) is a robust strategy.[19][20][21] Acetals are stable to bases, nucleophiles, and hydrides but can be easily removed with aqueous acid.[19][20][22]

  • Protect the Piperidine Nitrogen: The piperidine nitrogen is basic and nucleophilic. Protecting it with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can prevent unwanted side reactions and may influence the conformational stability of the ring, sometimes reducing the rate of racemization.[23] The Boc group is particularly useful as it is stable to many reaction conditions but easily removed with acid (e.g., TFA or HCl).

  • Always Use the Lowest Possible Temperature: Chemical reactions are a competition between different pathways. The desired reaction and the undesired racemization both have activation energies. Lowering the temperature disproportionately slows the higher-energy pathway, which is often the side reaction.[12][13]

  • Choose Your Base Wisely: When a base is required, opt for one that is sterically hindered and non-nucleophilic. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often better choices than less hindered bases like sodium ethoxide or sodium hydroxide, which are more likely to cause enolization.[15]

GeneralStrategy Start Chiral Piperidine Aldehyde Protect Protect Aldehyde (e.g., as Acetal) Start->Protect [1] React Perform Reaction (e.g., Grignard, Reduction) Protect->React [2] Deprotect Deprotect Aldehyde (Acidic Hydrolysis) React->Deprotect [3] Final Chiral Product Deprotect->Final [4]

Caption: General "Protect-React-Deprotect" workflow to preserve chirality.

By understanding the mechanisms of racemization and implementing these targeted strategies, you can significantly improve the stereochemical outcome of your reactions involving chiral piperidine aldehydes.

References

Stability of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Tert-butyl 3-formylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block, particularly under acidic conditions.

Section 1: Troubleshooting Guide for Acidic Condition Protocols

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its structure, featuring a Boc-protected amine and an aldehyde functional group, requires careful consideration of reaction conditions to ensure stability and achieve desired outcomes. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed for its stability in a wide range of conditions, yet its primary utility lies in its facile removal under acidic conditions.[1] This section addresses common issues encountered when this compound is subjected to acidic environments.

Issue 1.1: Premature or Unintended Boc-Deprotection

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis corresponding to the free amine.

  • Mass spectrometry (MS) data shows the emergence of a peak corresponding to the mass of the deprotected piperidine aldehyde.

  • Reduced yield of the desired N-Boc protected product.

Root Causes & Mechanistic Explanation: The Boc group's lability in acid is the cornerstone of its utility. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide.[1] The liberated amine is then typically protonated by the acid in the reaction mixture, forming an amine salt.[1]

Even mild acidic conditions can initiate this process. The presence of adventitious acid, acidic reagents, or acidic silica gel during chromatography can lead to undesired deprotection.

Solutions & Experimental Protocols:

Solution Detailed Protocol Causality
Neutralize Glassware Before use, rinse all glassware with a dilute solution of a mild base (e.g., 1% triethylamine in methanol) followed by a thorough rinse with deionized water and the reaction solvent.To eliminate any residual acidic contaminants on the glass surface that could catalyze Boc-deprotection.
Use Neutralized Solvents If solvents are suspected to be acidic, they can be stored over potassium carbonate or passed through a short plug of basic alumina before use.Ensures the reaction medium is free from acidic impurities that can initiate the deprotection cascade.
pH-Controlled Aqueous Workup During aqueous workup, use a saturated sodium bicarbonate or a dilute sodium carbonate solution to maintain a basic pH. Monitor the pH of the aqueous layer to ensure it remains above 7.Prevents acid-catalyzed deprotection during the extraction and washing steps of the reaction workup.
Buffered Chromatography When purification by silica gel chromatography is necessary, pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%).The basic additive neutralizes the acidic sites on the silica gel surface, preventing on-column deprotection of the Boc group.
Issue 1.2: Aldehyde-Related Side Reactions Under Acidic Conditions

Symptoms:

  • Formation of multiple unidentified byproducts observed by TLC or LC-MS.

  • Evidence of oligomerization or polymerization (insoluble material).

  • Low recovery of the starting material or desired product.

Root Causes & Mechanistic Explanation: Aldehydes are susceptible to a variety of acid-catalyzed reactions. These can include:

  • Acetylation: In the presence of alcohols, aldehydes can form hemiacetals and acetals.

  • Aldol-type reactions: Self-condensation can occur, especially if the deprotected amine is present to act as a base or if enolization is promoted.

  • Oxidation: While less common without an explicit oxidizing agent, aldehydes can be sensitive to air oxidation, which can be exacerbated by acidic conditions.

Solutions & Experimental Protocols:

Solution Detailed Protocol Causality
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.Excludes oxygen, thereby reducing the potential for unwanted oxidation of the sensitive aldehyde group.
Control Reaction Temperature Maintain low temperatures (e.g., 0 °C to -78 °C) when introducing acidic reagents.Reduces the rate of potential side reactions, which often have higher activation energies than the desired transformation.
Choice of Acid Use milder acids or Lewis acids if the reaction tolerates them. For Boc deprotection, options like 4M HCl in dioxane are often effective.[2]Stronger acids like neat TFA can promote more side reactions.[3] Milder conditions can provide greater selectivity.
Scavengers In cases of Boc deprotection, scavengers like anisole or thioanisole can be added to trap the liberated tert-butyl cation, preventing it from alkylating other nucleophiles.[1]Prevents the highly reactive tert-butyl cation from participating in undesired side reactions with the aldehyde or other functional groups.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deliberate deprotection of the Boc group from this compound?

A1: The most common and effective method for Boc deprotection is treatment with a strong acid.[4] A standard protocol involves dissolving the Boc-protected compound in a solvent like dichloromethane (DCM) or dioxane and adding an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[1][2]

Standard Deprotection Protocol:

  • Dissolve the this compound in an appropriate solvent (e.g., DCM).

  • Add the acidic reagent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane) at 0 °C.[3][5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[1]

Q2: Can I use formic acid for Boc deprotection of this compound?

A2: While formic acid can be used for Boc deprotection, it is generally not recommended for substrates containing an aldehyde. Formic acid can lead to the formation of N-formyl byproducts, which can complicate purification and reduce the yield of the desired free amine.[6]

Q3: How can I monitor the stability of this compound during a reaction?

A3: Regular monitoring by Thin Layer Chromatography (TLC) is the most straightforward method. A sample of the reaction mixture can be spotted on a TLC plate alongside a reference spot of the starting material. The development of new, more polar spots can indicate deprotection or other side reactions. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of products and byproducts.

Q4: Is the aldehyde group stable to the conditions used for Boc deprotection?

A4: The aldehyde group is generally stable to the acidic conditions used for Boc deprotection, provided that the reaction is performed at controlled temperatures and for a reasonable duration. However, prolonged exposure to strong acids or elevated temperatures can lead to the side reactions mentioned in the troubleshooting section. It is crucial to monitor the reaction closely and work up the reaction promptly upon completion.

Section 3: Visual Guides

Mechanism of Acidic Boc Deprotection

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decomposition cluster_3 Final Product Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Boc_Amine->Protonated_Boc Proton H+ Tert_Butyl_Cation tert-Butyl Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Protonated_Boc->Carbamic_Acid CO2 CO2 Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation Carbamic_Acid->Free_Amine Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+ Free_Amine->Amine_Salt

Caption: Mechanism of Boc-group removal under acidic conditions.

Troubleshooting Workflow for Unexpected Byproducts

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Scalable Synthesis of Chiral Piperidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scalable synthesis of chiral piperidine aldehydes. Chiral piperidines are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules, making their efficient and scalable synthesis a critical objective in process chemistry.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to facilitate the successful scale-up of these valuable compounds.

Section 1: Troubleshooting Guide for Scalable Synthesis

Scaling up chemical reactions from the bench to pilot or production scale often introduces unforeseen challenges. This section addresses common issues encountered during the synthesis of chiral piperidine aldehydes, particularly through asymmetric hydrogenation of pyridine derivatives, a widely used and economical method.[4]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation/Poisoning: Trace impurities (e.g., sulfur, halides, residual solvents from previous steps) in the starting material can poison the catalyst.[5] The product itself can sometimes inhibit the catalyst. 2. Insufficient Hydrogen Pressure/Poor Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is more challenging. 3. Low Reaction Temperature: While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate.1. Purify Starting Materials: Implement a robust purification step for the pyridine precursor (e.g., crystallization, distillation) to remove potential catalyst poisons. 2. Optimize Agitation and Hydrogen Delivery: Use a high-performance hydrogenation reactor with a well-designed agitation system and a sparging tube for efficient hydrogen dispersal.[4] Consider using a continuous flow setup to improve mass transfer.[6] 3. Screen Reaction Temperature: Systematically increase the temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity.
Poor Enantioselectivity (% ee) 1. Catalyst Deactivation to Less Selective Species: Over time, the active chiral catalyst can degrade into species that are still active but less selective.[7][8] 2. Incorrect Catalyst or Ligand Choice: The chosen chiral ligand may not be optimal for the specific substrate at scale. 3. Reaction Temperature Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[6]1. Minimize Reaction Time: Optimize other parameters (pressure, catalyst loading) to reduce the required reaction time. 2. Ligand Screening: Perform a screening of different chiral ligands under the target reaction conditions. 3. Temperature Optimization: Carefully control and optimize the reaction temperature. A lower temperature is generally preferred for higher enantioselectivity.
Difficult Product Isolation/Purification 1. Formation of Side Products: Over-reduction of the aldehyde or ring-opening can lead to a complex mixture of impurities.[9] 2. Product Instability: Chiral aldehydes can be prone to racemization, especially under basic or acidic conditions during workup.[10] 3. Residual Catalyst in Product: Homogeneous catalysts can be difficult to remove completely, leading to metal contamination.1. Optimize Reaction Conditions: Fine-tune the reaction time and temperature to minimize the formation of byproducts.[9] 2. Use Mild Purification Techniques: Employ techniques like bisulfite extraction, which is scalable and avoids harsh pH conditions.[10][11] Supercritical Fluid Chromatography (SFC) is also an excellent method for purifying chiral, volatile compounds. 3. Consider Heterogeneous or Immobilized Catalysts: Using a solid-supported catalyst simplifies removal by filtration and can prevent metal leaching into the product.[6]
Safety Concerns During Scale-Up 1. Pyrophoric Catalysts: Many hydrogenation catalysts (e.g., Pd/C, Raney Nickel) are pyrophoric and can ignite upon exposure to air, especially after the reaction.[12][13][14] 2. Flammable Hydrogen Gas: Hydrogen forms explosive mixtures with air, and leaks can be a significant hazard.[12][13][15] 3. Exothermic Reaction: Hydrogenation reactions are often exothermic, and poor heat dissipation on a large scale can lead to a runaway reaction.[4]1. Inert Handling of Catalyst: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Keep the catalyst wet with solvent during transfer and filtration to prevent ignition.[13][14] 2. Proper Reactor Setup and Purging: Use a pressure-rated reactor and ensure the system is thoroughly purged with an inert gas to remove all oxygen before introducing hydrogen.[13] 3. Thermal Management: Use a reactor with a cooling jacket and monitor the internal temperature closely. Perform reaction calorimetry (e.g., using a reaction calorimeter like RC1) to understand the thermal profile before scaling up.[4][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing chiral piperidines, and which is most suitable for large-scale production?

A1: The most common methods include the asymmetric reduction of pyridine derivatives, intramolecular cyclization reactions, and multicomponent reactions.[1] For scalability, the catalytic asymmetric hydrogenation of substituted pyridines or pyridinium salts is often preferred due to its high atom economy, operational simplicity, and the availability of well-established catalysts.[3][4][16] This method typically involves using a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand to achieve high enantioselectivity.[16][17][18]

Q2: How do I select the right catalyst and ligand for my specific substrate?

A2: Catalyst and ligand selection is crucial and often substrate-dependent. A preliminary screening of commercially available catalysts and ligands is highly recommended. For the asymmetric hydrogenation of N-activated pyridinium salts, Iridium catalysts with chiral phosphine ligands like SegPhos have shown excellent results.[18] Rhodium-based catalysts are also highly effective for transfer hydrogenation approaches.[3][19] The choice depends on the electronic and steric properties of your substrate. It is advisable to start with catalyst systems that have proven effective for similar structures in the literature.

Q3: What are the critical process parameters to monitor and control during a large-scale hydrogenation reaction?

A3: The most critical parameters to control for a successful and safe scale-up are:

  • Temperature: Directly impacts reaction rate and enantioselectivity. Must be tightly controlled to prevent side reactions and ensure reproducibility.[4]

  • Hydrogen Pressure: Affects the reaction rate and can influence selectivity. The system must be rated for the target pressure.

  • Agitation Rate: Crucial for ensuring efficient gas-liquid-solid mass transfer, which is essential for the reaction to proceed efficiently.

  • Catalyst Loading: Should be optimized to be as low as possible without compromising reaction time or conversion to improve process economics and reduce residual metal in the product.[4]

  • Purity of Starting Materials and Solvents: Impurities can poison the catalyst, leading to failed reactions.[5]

Q4: My final aldehyde product is unstable and difficult to purify. What scalable purification strategies can I employ?

A4: Aldehydes can be sensitive to oxidation and racemization. For large-scale purification, traditional column chromatography can be costly and inefficient.[10] A highly effective and scalable alternative is bisulfite extraction .[10][11] This method involves reacting the crude product with an aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction with an organic solvent. The pure aldehyde can then be regenerated by treating the aqueous layer with a mild base.[10][11] This technique is simple, uses inexpensive reagents, and is well-suited for industrial production.

Section 3: Experimental Protocols & Visualizations

General Workflow for Scalable Chiral Piperidine Aldehyde Synthesis

The following diagram outlines a typical workflow for the synthesis and purification of a chiral piperidine aldehyde, highlighting key decision points and quality control steps.

G cluster_prep Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification start Pyridine Precursor purify_sm Starting Material Purification (e.g., Crystallization) start->purify_sm qc1 QC Check: Purity >99% purify_sm->qc1 reactor_setup Reactor Setup: - Inert Atmosphere Purge - Catalyst & Solvent Loading qc1->reactor_setup reaction Hydrogenation: - Controlled T & P - Vigorous Agitation reactor_setup->reaction monitor In-Process Control (IPC): Monitor Conversion (HPLC/GC) reaction->monitor monitor->reaction Continue catalyst_removal Catalyst Filtration (Under Inert Atmosphere) monitor->catalyst_removal Reaction Complete extraction Bisulfite Extraction (Purification) catalyst_removal->extraction regeneration Aldehyde Regeneration (Mild Base) extraction->regeneration final_qc Final QC: Purity & ee% regeneration->final_qc final_qc->extraction Fail product Final Product: Chiral Piperidine Aldehyde final_qc->product Pass

Caption: General workflow for scalable synthesis.

Troubleshooting Decision Tree: Low Enantioselectivity

This diagram provides a logical path for troubleshooting poor enantioselectivity in an asymmetric hydrogenation reaction.

G decision decision solution solution problem Low Enantioselectivity (% ee) decision1 Is reaction temperature > optimal? problem->decision1 decision2 Is reaction time excessively long? decision1->decision2 No solution1 Decrease temperature and re-run decision1->solution1 Yes decision3 Was catalyst/ligand previously validated? decision2->decision3 No solution2 Increase catalyst loading or pressure to reduce time decision2->solution2 Yes decision4 Is there evidence of racemization during workup? decision3->decision4 Yes solution3 Screen alternative chiral ligands decision3->solution3 No solution4 Use milder workup conditions (e.g., avoid strong acid/base) decision4->solution4 Yes end Problem Resolved decision4->end No (Consult Specialist) solution1->end solution2->end solution3->end solution4->end

Caption: Decision tree for low enantioselectivity.

Protocol: Scalable Purification of a Chiral Aldehyde via Bisulfite Extraction

This protocol provides a general method for purifying aldehydes from a crude reaction mixture on a large scale.[10][11]

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Crude reaction mixture containing the chiral piperidine aldehyde.

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • An immiscible organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE) or dichloromethane (DCM)).

  • A mild base for regeneration (e.g., saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium phosphate tribasic).[10]

  • Large separatory funnel or jacketed reactor with a bottom outlet valve.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., MTBE).

  • Adduct Formation:

    • Transfer the organic solution to a large separatory funnel or reactor.

    • Add a saturated aqueous solution of sodium bisulfite (approximately 1.5-2.0 equivalents relative to the aldehyde).

    • Stir the biphasic mixture vigorously for 1-4 hours at room temperature. The reaction can be monitored by TLC or HPLC by checking for the disappearance of the aldehyde spot/peak in the organic layer.

  • Separation of Impurities:

    • Allow the layers to separate. The aqueous layer now contains the water-soluble bisulfite adduct of the aldehyde.

    • Drain the lower aqueous layer and set it aside.

    • Wash the organic layer with water to recover any residual adduct. Combine all aqueous layers.

    • The organic layer, containing non-aldehyde impurities, can be discarded.

  • Regeneration of the Aldehyde:

    • Return the combined aqueous layers to the clean reactor/separatory funnel.

    • Cool the solution in an ice bath.

    • Slowly add a saturated solution of a mild base (e.g., NaHCO₃) with good stirring. Control the addition rate to manage any gas evolution.[10] Continue adding base until the solution is neutral or slightly basic (pH 7-8).

    • The aldehyde will be liberated from the adduct and form an organic layer or a suspension.

  • Final Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous layer with fresh organic solvent (e.g., MTBE, 3x washes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified chiral piperidine aldehyde.

This method effectively removes non-carbonyl impurities and is significantly more amenable to scale-up than chromatography.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide addresses the common challenges and nuances of reductive amination, a cornerstone reaction for C-N bond formation in medicinal and pharmaceutical chemistry.[1][2][3] Low conversion rates are a frequent bottleneck, and this resource provides a structured, cause-and-effect approach to troubleshooting, grounded in mechanistic principles and field-proven solutions.

The reductive amination process, which transforms a carbonyl group and an amine into a more substituted amine, proceeds through an imine or iminium ion intermediate.[4][5] Success hinges on the delicate balance between the formation of this intermediate and its subsequent reduction. This guide is structured to help you diagnose and resolve issues at each critical stage.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no product yield in a one-pot reductive amination?

The most frequent culprit is inefficient imine or iminium ion formation.[6] This equilibrium-driven step is highly sensitive to reaction conditions. If the equilibrium between the carbonyl, amine, and the imine intermediate does not favor the imine, the subsequent reduction step will naturally fail.[6]

Key factors influencing imine formation:

  • pH: The reaction pH is critical. A mildly acidic environment (typically pH 4-7) is required to catalyze the dehydration step to form the imine, without excessively protonating the amine nucleophile, which would render it non-reactive.[5][6][7][8][9]

  • Steric Hindrance: Bulky groups on either the amine or the carbonyl can sterically hinder the initial nucleophilic attack, slowing down or preventing imine formation.[6][10][11] This is a common issue when reacting ketones with secondary amines.[10][11]

  • Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, while such groups on the carbonyl can increase its electrophilicity, and vice-versa.[6]

  • Water: As water is a byproduct of imine formation, its presence can push the equilibrium back towards the starting materials.[12]

Q2: How do I choose the correct reducing agent for my specific substrates?

The choice of reducing agent is pivotal and depends on the reactivity of your carbonyl compound and the desired reaction setup (one-pot vs. two-step).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the first choice for one-pot reactions.[5] It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[5][13][14][15] Its key advantage is its ability to selectively reduce the iminium ion in the presence of the carbonyl starting material, minimizing the formation of alcohol byproducts.[14] However, it is water-sensitive and not compatible with methanol.[13][14][16]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reductant suitable for one-pot procedures, effective at a slightly acidic pH (around 4-5).[5] It is selective for the iminium ion over the carbonyl.[5][17] A significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas, requiring careful handling.[5]

  • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent.[13] It can reduce both the imine and the starting carbonyl.[5] To avoid reducing the starting material, it's best used in a two-step protocol where the imine is pre-formed before the addition of NaBH₄.[5][17]

Reducing Agent Relative Strength Optimal pH Key Advantages Considerations
NaBH(OAc)₃ (STAB) MildNeutral to slightly acidicHigh selectivity for iminium ions; good for one-pot reactions.[5][14][18]Water-sensitive; incompatible with methanol.[13][14][16]
NaBH₃CN MildAcidic (4-5)Selective for iminium ions over carbonyls.[5]Highly toxic; potential HCN gas release.[5]
NaBH₄ StrongNeutral to basicInexpensive; powerful reductant.[13]Can reduce starting carbonyls; best for two-step procedures.[5][17]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) VariesNeutral"Green" option; avoids hydride reagents.[4]Catalyst can be deactivated by amines/imines; potential for over-alkylation.[12]
Q3: My reaction has stalled, and I see both starting materials and some imine. What should I do?

This scenario points towards an issue with either the imine-reduction step or a stalled equilibrium.

Troubleshooting Steps:

  • Verify Reducing Agent Activity: Hydride reagents can degrade over time. Test your reducing agent on a known, reliable substrate to confirm its activity.[6]

  • Optimize pH: If not already done, add a mild acid like acetic acid to facilitate the reduction of the imine to the more electrophilic iminium ion.[6]

  • Consider Temperature: While many reductive aminations run at room temperature, some sluggish reactions, especially with hindered substrates, may require gentle heating to proceed to completion.[5]

  • Drive the Equilibrium: If you suspect imine formation is the bottleneck, consider adding a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.[4][5]

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Product Formation, Starting Materials Largely Unconsumed.

This is a classic indicator of failed imine/iminium ion formation.

start Low Conversion (Starting Materials Present) check_ph Is pH optimal (4-7)? start->check_ph adjust_ph Adjust pH with mild acid (e.g., Acetic Acid) check_ph->adjust_ph No check_sterics Are substrates sterically hindered? check_ph->check_sterics Yes success Problem Solved adjust_ph->success increase_temp Increase reaction temperature or prolong reaction time check_sterics->increase_temp Yes add_dehydrating Add dehydrating agent (e.g., molecular sieves) check_sterics->add_dehydrating No increase_temp->add_dehydrating two_step Switch to two-step protocol: Pre-form imine, then reduce add_dehydrating->two_step two_step->success

Caption: Troubleshooting workflow for inefficient imine formation.

Detailed Solutions:

  • pH Optimization: The rate of imine formation is maximal around pH 5 because it's a compromise: the carbonyl needs to be protonated to become more electrophilic, but the amine must remain a free nucleophile.[7][19] At low pH, the amine is fully protonated and non-nucleophilic. At high pH, the carbonyl is not sufficiently activated, and the hydroxyl group of the hemiaminal intermediate cannot be protonated to become a good leaving group (water).[9]

    • Protocol: Add a catalytic amount of acetic acid. If your amine is supplied as a hydrochloride salt, you may need to add a base first to liberate the free amine, then add a controlled amount of acid.[6]

  • Managing Steric Hindrance: For hindered ketones or amines, the equilibrium for imine formation is often unfavorable.

    • Protocol: Consider switching to a two-step (or indirect) reductive amination.[5] First, form the imine under conditions that favor its formation (e.g., using a Dean-Stark apparatus to azeotropically remove water).[4] Once the imine is formed (confirm with TLC or NMR), it can then be isolated or used in situ for the reduction step.[5]

Problem 2: Significant Formation of Alcohol Byproduct.

This indicates that the reducing agent is reducing the starting carbonyl faster than the imine/iminium ion.

start Alcohol Byproduct Detected check_reductant Is reducing agent too strong? (e.g., NaBH₄ in one-pot) start->check_reductant switch_reductant Switch to milder, selective agent (e.g., NaBH(OAc)₃ or NaBH₃CN) check_reductant->switch_reductant Yes two_step Adopt two-step protocol: 1. Form imine completely 2. Add reducing agent check_reductant->two_step If milder agent fails check_temp Was reaction run at elevated temp? check_reductant->check_temp No success Problem Solved switch_reductant->success two_step->success lower_temp Run reaction at lower temp (e.g., 0°C to RT) check_temp->lower_temp Yes lower_temp->success

Caption: Decision tree for minimizing alcohol byproduct formation.

Detailed Solutions:

  • Select a Milder Reducing Agent: This is the most direct solution. As discussed in the FAQs, NaBH(OAc)₃ and NaBH₃CN are designed for this purpose.[5][17] They react much faster with the protonated iminium ion than with the neutral carbonyl.[17][18]

  • Implement a Two-Step Protocol: If you must use a stronger reductant like NaBH₄, ensure imine formation is complete before introducing it.[5]

    • Protocol: Dissolve the aldehyde/ketone and amine in a suitable solvent (e.g., methanol). Stir for 1-2 hours, monitoring by TLC or LC-MS. Once the starting carbonyl is consumed, cool the reaction in an ice bath and then slowly add the NaBH₄.[5]

Problem 3: Product Mixture Contains Unreacted Imine.

This suggests an incomplete reduction step.

Detailed Solutions:

  • Increase Reducing Agent Stoichiometry: The reagent may have been consumed by moisture or other side reactions. Try increasing the equivalents of the hydride reagent (e.g., from 1.2 to 1.5 or 2.0 equivalents).

  • Extend Reaction Time/Increase Temperature: The reduction of some stable or hindered imines can be slow.[5] Allow the reaction to stir longer (e.g., overnight) or apply gentle heating.

  • Acid Catalysis: The reduction of a neutral imine is much slower than the reduction of its protonated form, the iminium ion. Adding a catalytic amount of acid can significantly accelerate the reduction.[20]

Problem 4: Difficulty with Purification and Isolation.

Sometimes the reaction works, but isolating the pure amine product is the challenge.

Detailed Solutions:

  • Acid-Base Extraction: If your product amine and starting materials have different polarities, this is a powerful technique. The basic product amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the product amine is re-extracted into a fresh organic solvent.[5]

  • Salt Formation: If the amine is difficult to handle or purify via chromatography, consider converting it to a stable salt (e.g., hydrochloride or tartrate). This can often facilitate purification by crystallization.[20]

  • Derivative Formation: For challenging separations, temporarily protecting the product amine with a group like Boc (tert-butyloxycarbonyl) can alter its chromatographic properties, making separation from impurities easier. The protecting group can then be removed in a subsequent step.[21]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃
  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv.) and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)).

  • Add the amine (1.0–1.2 equiv.).

  • If desired, add acetic acid (1.0–1.2 equiv.) and stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv.) portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.[5]

Protocol 2: Two-Step Reductive Amination using NaBH₄

Step A: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH).

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be added.[5]

Step B: Reduction

  • Cool the solution from Step A in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) in small portions, ensuring the temperature remains below 10 °C.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product for purification.[5]

References

Technical Support Center: Purification Strategies for Drug Development & Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for product purification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for removing residual starting materials and other impurities from your final product. The following sections are structured to offer both foundational knowledge and practical, field-proven insights to address the challenges you may encounter in the lab.

Choosing the Right Purification Method: A Logic-Based Approach

The selection of an appropriate purification technique is critical for achieving the desired purity of your compound.[1] The optimal method depends on several factors, including the physical and chemical properties of your product and impurities, the scale of your reaction, and the required final purity.[2]

Below is a decision-making workflow to guide you in selecting the most suitable primary purification technique.

Purification_Decision_Tree cluster_solid Solid Product cluster_liquid Liquid Product start Is the product a solid or a liquid at room temperature? solid_q1 Is the product thermally stable? start->solid_q1 Solid liquid_q1 What is the boiling point difference between the product and starting material? start->liquid_q1 Liquid solid_a1_yes Crystallization / Recrystallization solid_q1->solid_a1_yes Yes solid_a1_no Is the product volatile? solid_q1->solid_a1_no No solid_a2_yes Sublimation solid_a1_no->solid_a2_yes Yes solid_a2_no Chromatography solid_a1_no->solid_a2_no No liquid_a1_large Simple Distillation (>70°C difference) liquid_q1->liquid_a1_large Large liquid_a1_small Fractional Distillation (<70°C difference) liquid_q1->liquid_a1_small Small liquid_q2 Is the product heat sensitive? liquid_a1_large->liquid_q2 liquid_a1_small->liquid_q2 liquid_a2_yes Vacuum Distillation liquid_q2->liquid_a2_yes Yes liquid_a2_no Are the components soluble in immiscible solvents? liquid_q2->liquid_a2_no No liquid_a3_yes Liquid-Liquid Extraction liquid_a2_no->liquid_a3_yes Yes liquid_a3_no Chromatography liquid_a2_no->liquid_a3_no No

Caption: Decision tree for selecting a primary purification method.

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[3][4][5] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solution.[3][4]

Frequently Asked Questions (FAQs) about Crystallization
  • Q1: What is the difference between crystallization and recrystallization?

    • A1: Crystallization is the formation of a solid crystalline structure from a solution, melt, or gas.[5] Recrystallization is a purification technique where an already crystalline material is dissolved in a suitable solvent and then crystallized again to improve its purity.[3]

  • Q2: How do I choose a suitable solvent for recrystallization?

    • A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Q3: What can I do if my compound "oils out" instead of crystallizing?

    • A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the compound is very impure or if the solution is cooled too quickly.[7][8] To remedy this, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[7]

Troubleshooting Guide for Crystallization
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).[7][9] - The solution is supersaturated.[6][7]- Boil off some of the solvent to concentrate the solution.[9][10] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][6][7][10]
Poor recovery of the product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[6][10] - The crystals were washed with a solvent that was not cold enough.[6]- Concentrate the mother liquor and attempt a second crop crystallization.[4] - Ensure the rinsing solvent is ice-cold to minimize dissolution of the product.[6]
The purified product is still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice.[9] - The chosen solvent was not appropriate, co-crystallizing impurities with the product.- Allow the solution to cool slowly and without disturbance.[9] - Re-evaluate the solvent system; a different solvent or a solvent pair may be necessary.
Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[3][4] If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8][11]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3][9] Do not disturb the flask during this process to encourage the formation of large, pure crystals.[3]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[3][11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][6]

  • Drying: Allow the crystals to dry completely before determining the yield and purity.[3][6]

Distillation

Distillation is a widely used technique for purifying liquids based on differences in their boiling points.[1][13][14][15] The process involves heating a liquid to its boiling point, collecting the vapor, and then condensing the vapor back into a liquid.[15]

Frequently Asked Questions (FAQs) about Distillation
  • Q1: What is the difference between simple and fractional distillation?

    • A1: Simple distillation is suitable for separating liquids with significantly different boiling points (typically >70°C).[13][15] Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve better separation.[1][14]

  • Q2: When should I use vacuum distillation?

    • A2: Vacuum distillation is used for compounds that have very high boiling points or are prone to decomposition at their atmospheric boiling point.[13][15] By reducing the pressure, the boiling point of the liquid is lowered.[15]

  • Q3: What is an azeotrope?

    • A3: An azeotrope is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[14] This means that the vapor has the same composition as the liquid, making separation by simple or fractional distillation impossible.

Troubleshooting Guide for Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of components. - Inefficient heating or cooling. - Inadequate insulation of the distillation apparatus. - For fractional distillation, the column packing may be insufficient or inefficient.- Ensure a steady and appropriate heating rate.[16][17] - Insulate the distillation head and column to maintain a proper temperature gradient. - Use a more efficient packing material or a longer column for fractional distillation.
Bumping or uneven boiling. - Lack of boiling chips or a magnetic stir bar.- Add boiling chips or a stir bar to the distilling flask before heating to ensure smooth boiling.
Product is not distilling. - The heating temperature is too low. - There is a leak in the system (especially for vacuum distillation).- Gradually increase the temperature of the heating mantle. - Check all joints and connections for leaks. Ensure proper sealing with grease if necessary.
Flooding of the distillation column. - The heating rate is too high, causing excessive vaporization.[18]- Reduce the heating rate to decrease the vapor flow up the column.[17]
Protocol: Simple Distillation
  • Apparatus Setup: Assemble the distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Addition: Add the liquid to be distilled to the round-bottom flask, along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. The vapor will rise and come into contact with the thermometer. The temperature at which the liquid condenses on the thermometer bulb is the boiling point.

  • Condensation: The vapor will then pass into the condenser, where it will be cooled by circulating water and condense back into a liquid.

  • Collection: The purified liquid, or distillate, will be collected in the receiving flask.

  • Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid distilling to dryness, which can be hazardous.

Column Chromatography

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[14] It is widely used for the purification of both solid and liquid compounds.[2][19]

Frequently Asked Questions (FAQs) about Column Chromatography
  • Q1: How do I choose the right stationary and mobile phases?

    • A1: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) depends on the polarity of the compounds to be separated.[20] Thin-layer chromatography (TLC) is often used to determine the optimal solvent system before running a column.[20]

  • Q2: What is the ideal Rf value for a compound on TLC for good separation on a column?

    • A2: A general guideline is to aim for an Rf value of around 0.3 for the target compound on the TLC plate.[20]

  • Q3: What is the difference between flash chromatography and gravity chromatography?

    • A3: Flash chromatography uses pressure (e.g., from an inert gas) to force the mobile phase through the column, resulting in a faster separation.[21] Gravity chromatography relies on gravity to move the mobile phase, which is a slower process.

Troubleshooting Guide for Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of compounds. - The solvent system is not optimal. - The column was not packed properly, leading to channeling.- Optimize the solvent system using TLC.[20] A gradient elution (gradually increasing solvent polarity) may be necessary.[20] - Ensure the column is packed uniformly without any air bubbles or cracks.
The product elutes with the starting material. - The product and starting material have very similar polarities.- Try a different stationary phase (e.g., alumina instead of silica gel).[20] - Use a very shallow solvent gradient to improve resolution.
No product is recovered from the column. - The product is too polar and has irreversibly adsorbed to the stationary phase. - The product is not being detected in the collected fractions.- Flush the column with a highly polar solvent like methanol.[20] - Use a more sensitive visualization technique for TLC analysis of the fractions (e.g., a different stain).[20]
Low yield of the purified product. - Tailing or streaking of the compound on the column. - Incomplete elution from the column.- For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.[20] - Ensure all fractions are collected and analyzed by TLC before combining.[20]
Protocol: Flash Column Chromatography
  • Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of the stationary phase (e.g., silica gel) in the initial eluting solvent and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent. Carefully add the sample to the top of the column.[20]

  • Elution: Add the eluting solvent to the top of the column and apply gentle pressure to begin the flow.[20]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.[20]

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate.[20]

  • Combining Fractions and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[22][23][24][25] This method is useful for separating a desired product from impurities that have different solubilities in the two phases.[22]

Frequently Asked Questions (FAQs) about Liquid-Liquid Extraction
  • Q1: How do I choose an appropriate extraction solvent?

    • A1: The ideal extraction solvent should be immiscible with the other phase, have a high solubility for the target compound, have a low solubility for impurities, and be volatile for easy removal.[24]

  • Q2: How can I separate acidic or basic compounds using extraction?

    • A2: You can use an aqueous base to deprotonate an acidic compound, making it water-soluble and allowing it to be extracted into the aqueous phase.[25] Similarly, an aqueous acid can be used to protonate a basic compound, making it soluble in the aqueous phase.[25]

  • Q3: What is a "brine wash" and why is it used?

    • A3: A brine wash is a wash with a saturated aqueous solution of sodium chloride. It is used to remove dissolved water from the organic phase before the final drying step.

Troubleshooting Guide for Liquid-Liquid Extraction
Problem Potential Cause(s) Recommended Solution(s)
Formation of an emulsion. - Vigorous shaking of the separatory funnel, especially with solutions containing surfactants.[26]- Gently swirl or invert the separatory funnel instead of shaking vigorously.[26] - Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for a longer period.
Poor separation of layers. - The densities of the two phases are very similar.- Add a solvent to one of the phases to alter its density. - Centrifugation can also help to separate the layers.
Low recovery of the product. - The product has significant solubility in both phases. - An insufficient number of extractions were performed.- Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. - Adjust the pH of the aqueous phase to minimize the solubility of the product.
Protocol: Liquid-Liquid Extraction
  • Combine Liquids: Add the solution containing the product and the extraction solvent to a separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently shake or swirl the funnel to allow for partitioning of the solute between the two phases.[25]

  • Separation: Place the funnel in a ring stand and allow the layers to separate.[25]

  • Draining: Remove the stopper and drain the bottom layer into a flask.

  • Repeat: Repeat the extraction process with fresh solvent to maximize the recovery of the product.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtration and Solvent Removal: Filter to remove the drying agent and then remove the solvent by distillation or rotary evaporation.

Filtration

Filtration is a fundamental technique used to separate a solid from a liquid or gas by passing the mixture through a filter medium that retains the solid particles.[27][28][29][30][31]

Frequently Asked Questions (FAQs) about Filtration
  • Q1: What is the difference between gravity filtration and vacuum filtration?

    • A1: Gravity filtration uses the force of gravity to pull the liquid through the filter paper and is typically used when the filtrate is the desired product.[11][28][29] Vacuum filtration, or suction filtration, uses a vacuum to speed up the process and is used when the solid is the desired product.[11][28][29]

  • Q2: How do I choose the correct filter paper?

    • A2: Filter papers are available in various pore sizes. The choice depends on the size of the particles to be filtered. A finer pore size is needed for very small particles, but filtration will be slower.

  • Q3: What is centrifugation and when is it used?

    • A3: Centrifugation uses centrifugal force to separate solids from liquids, especially when dealing with very fine particles or when filtration is slow.[11][29][31][32]

Troubleshooting Guide for Filtration
Problem Potential Cause(s) Recommended Solution(s)
Slow filtration rate. - The filter paper is clogged with fine particles.[28] - The viscosity of the liquid is high.- Use a filter aid (e.g., celite) to prevent clogging. - For vacuum filtration, ensure a good seal and a strong vacuum. - Dilute the mixture with a less viscous solvent if possible.
Solid particles passing through the filter. - The pore size of the filter paper is too large.- Use a filter paper with a smaller pore size.
Tearing of the filter paper during vacuum filtration. - The vacuum is applied too suddenly.- Apply the vacuum gradually. Ensure the filter paper is wet with the solvent before applying the vacuum to create a good seal.

References

Validation & Comparative

A Comparative Guide to the Analytical Landscape of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate: A Deep Dive into 1H NMR Spectral Analysis and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the chiral piperidine scaffold holds a place of prominence. (S)-Tert-butyl 3-formylpiperidine-1-carboxylate, a key chiral building block, is no exception. Its stereochemical integrity is paramount to the efficacy and safety of the downstream active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H NMR spectral features of this compound, offering a detailed interpretation and a comparative overview of alternative analytical techniques for its characterization and quality control.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural verification and purity assessment of organic molecules. For this compound, ¹H NMR provides a unique fingerprint, allowing for the unambiguous confirmation of its complex structure.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals a series of distinct signals corresponding to the various protons in the molecule. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group often leads to the observation of rotamers, which can result in broadened signals or the appearance of duplicate peaks for adjacent protons at room temperature.

A detailed analysis of the expected ¹H NMR signals is presented in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton. The coupling constants (J), reported in Hertz (Hz), provide valuable information about the connectivity and stereochemical relationship between neighboring protons.

Table 1: Expected ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde (-CHO)~9.6 - 9.7Singlet-1H
Piperidine H3~2.5 - 2.7Multiplet-1H
Piperidine H2 (axial)~3.9 - 4.1Multiplet-1H
Piperidine H2 (eq)~2.8 - 3.0Multiplet-1H
Piperidine H6 (axial)~3.8 - 4.0Multiplet-1H
Piperidine H6 (eq)~2.9 - 3.1Multiplet-1H
Piperidine H4, H5~1.5 - 2.0Multiplet-4H
Boc (-C(CH₃)₃)~1.45Singlet-9H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument used. The piperidine ring protons exhibit complex splitting patterns due to geminal and vicinal couplings, as well as conformational effects.

The most downfield signal is attributed to the aldehydic proton, a direct consequence of the strong deshielding effect of the carbonyl group. The protons on the piperidine ring display a complex series of multiplets in the range of approximately 1.5 to 4.1 ppm. The protons adjacent to the nitrogen atom (H2 and H6) are typically found at a lower field due to the electron-withdrawing nature of the carbamate. The large singlet at around 1.45 ppm, integrating to nine protons, is the characteristic signal of the tert-butyl group of the Boc protecting group.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Beyond the Basics: Purity Assessment and Impurity Identification

A crucial aspect of ¹H NMR analysis is the detection of impurities. Common impurities in the synthesis of this compound may include the starting material, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, or over-oxidized product, (S)-tert-butyl 3-carboxypiperidine-1-carboxylate. The alcohol starting material would exhibit a characteristic signal for the hydroxymethyl protons (around 3.5-3.7 ppm), while the carboxylic acid would show a broad singlet for the acidic proton at a very downfield chemical shift (>10 ppm). Residual solvents from the synthesis and purification process are also readily identifiable by their characteristic chemical shifts.

A Comparative Look: Alternative Analytical Methodologies

While ¹H NMR is indispensable for structural confirmation, a comprehensive quality control strategy often incorporates complementary analytical techniques, particularly for assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. The separation of enantiomers is achieved on a chiral stationary phase (CSP), where the differential interaction between the enantiomers and the chiral environment of the column leads to different retention times.

For piperidine aldehydes that may lack a strong chromophore for UV detection, a pre-column derivatization step is often employed to introduce a UV-active or fluorescent tag. However, for N-Boc protected piperidines, direct analysis is often possible.

Table 2: Comparison of ¹H NMR and Chiral HPLC for the Analysis of this compound

Feature¹H NMR SpectroscopyChiral HPLC
Primary Application Structural Elucidation, Purity AssessmentEnantiomeric Purity Determination, Quantification
Information Provided Connectivity, Stereochemistry, Impurity ProfileEnantiomeric Ratio, Concentration
Sensitivity ModerateHigh (especially with derivatization)
Sample Throughput HighModerate
Enantiomeric Purity Requires chiral solvating or derivatizing agentsDirect measurement with a chiral column
Instrumentation Cost HighModerate to High

Diagram 2: Analytical Workflow Comparison

G cluster_0 1H NMR Analysis cluster_1 Chiral HPLC Analysis a Sample Preparation (Dissolution in Deuterated Solvent) b Data Acquisition (NMR Spectrometer) a->b c Spectral Processing & Interpretation b->c d Structural Confirmation & Purity c->d e Sample Preparation (Dissolution in Mobile Phase) f (Optional) Derivatization e->f g Chromatographic Separation (Chiral Column) e->g f->g h Detection (UV/MS) g->h i Data Analysis (Peak Integration) h->i j Enantiomeric Purity & Quantification i->j

Caption: Workflow comparison of ¹H NMR and Chiral HPLC analysis.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization. Degas the mobile phase prior to use.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC System: Use an HPLC system equipped with a UV detector and a chiral stationary phase column, such as a Daicel Chiralpak® AD-H or equivalent.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

Conclusion: An Integrated Approach to Quality Assurance

A robust analytical strategy for ensuring the quality of this vital chiral building block should, therefore, leverage the strengths of both techniques. The synergy of ¹H NMR for structural integrity and chiral HPLC for enantiomeric purity provides a comprehensive and reliable framework for researchers and professionals in the pharmaceutical industry, ensuring the delivery of high-quality materials for the synthesis of next-generation therapeutics.

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for 1-Boc-3-formylpiperidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of efficient and reliable progress. 1-Boc-3-formylpiperidine, a versatile building block in medicinal chemistry, is frequently characterized by mass spectrometry (MS) to verify its identity and purity. This guide provides an in-depth technical analysis of the expected mass spectrometry data for this compound, comparing its fragmentation patterns with those of key alternatives: its structural isomer, 1-Boc-4-formylpiperidine, and an analog with an alternative protecting group, N-Cbz-3-formylpiperidine. By understanding the underlying principles of fragmentation for these molecules, scientists can interpret their own experimental data with greater confidence.

The Significance of Mass Spectrometry in Pharmaceutical Synthesis

Mass spectrometry is an indispensable analytical technique in organic synthesis, providing crucial information about the molecular weight and structure of a compound. In the context of pharmaceutical development, where the identity and purity of every intermediate must be rigorously established, MS offers a rapid and highly sensitive method of verification. For a molecule like 1-Boc-3-formylpiperidine, which contains several key functional groups—a Boc-protected amine, a piperidine ring, and an aldehyde—its mass spectrum will exhibit a unique fingerprint of fragment ions. Interpreting this fingerprint correctly is key to confirming the successful synthesis of the target molecule and identifying any potential impurities.

Understanding the Fragmentation of 1-Boc-3-formylpiperidine

The fragmentation of 1-Boc-3-formylpiperidine in a mass spectrometer is dictated by the relative stabilities of the bonds within the molecule and the resulting fragment ions. The molecular weight of 1-Boc-3-formylpiperidine is 213.27 g/mol .[1] In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule, [M+H]⁺, is often observed as the base peak or a prominent ion at m/z 214.[1] Under harsher ionization conditions, such as Electron Ionization (EI), or during tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation occurs.

The fragmentation of 1-Boc-3-formylpiperidine is primarily driven by three key structural features:

  • The Boc (tert-Butoxycarbonyl) Group: The Boc group is notoriously labile in the mass spectrometer and gives rise to several highly characteristic fragment ions. The most common fragmentation pathway is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da). Alternatively, the entire Boc group can be lost (101 Da), or a tert-butyl cation (m/z 57) can be formed. The observation of a prominent peak at m/z 57 is a strong indicator of a Boc-protected compound.[2]

  • The Aldehyde Group: Aldehydes typically undergo α-cleavage, which for 1-Boc-3-formylpiperidine would involve the loss of a hydrogen radical (1 Da) or the formyl group (CHO, 29 Da).[3]

  • The Piperidine Ring: The piperidine ring can undergo ring opening and subsequent fragmentation, often leading to a complex series of lower mass ions.

Based on these principles, the following key fragments can be predicted for 1-Boc-3-formylpiperidine:

Predicted m/z Proposed Fragment Identity Fragmentation Pathway
214[M+H]⁺Protonated parent molecule (ESI)
158[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
114[M+H - Boc]⁺Loss of the entire Boc group
57[C₄H₉]⁺tert-butyl cation from the Boc group

The following diagram illustrates the predicted fragmentation workflow for 1-Boc-3-formylpiperidine.

G cluster_main Fragmentation of 1-Boc-3-formylpiperidine Parent 1-Boc-3-formylpiperidine [M+H]⁺ m/z 214 Loss_isobutylene [M+H - C₄H₈]⁺ m/z 158 Parent->Loss_isobutylene - C₄H₈ (56 Da) Loss_Boc [M+H - Boc]⁺ m/z 114 Parent->Loss_Boc - Boc (101 Da) t-butyl [C₄H₉]⁺ m/z 57 Parent->t-butyl Boc cleavage Further_Fragmentation Further Ring Fragmentation Loss_isobutylene->Further_Fragmentation Loss_Boc->Further_Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of 1-Boc-3-formylpiperidine.

Comparative Analysis with Alternatives

A robust understanding of a compound's mass spectrum is strengthened by comparing it to similar molecules. Here, we compare the expected fragmentation of 1-Boc-3-formylpiperidine with its positional isomer, 1-Boc-4-formylpiperidine, and a related compound with a different protecting group, N-Cbz-3-formylpiperidine.

Compound Molecular Weight ( g/mol ) Key Predicted Fragments (m/z) Distinguishing Features
1-Boc-3-formylpiperidine 213.27[1]214, 158, 114, 57Fragmentation influenced by the 3-position of the formyl group.
1-Boc-4-formylpiperidine 213.27[4]214, 158, 114, 57While major fragments from the Boc group are identical, subtle differences in the relative abundance of ring fragmentation products may exist due to the more symmetric 4-position of the formyl group.
N-Cbz-3-formylpiperidine 247.29[5]248, 158, 108, 91Dominated by fragmentation of the Cbz group, leading to a prominent tropylium ion (m/z 91) and loss of the benzyl group.
1-Boc-4-formylpiperidine: A Positional Isomer

1-Boc-4-formylpiperidine shares the same molecular formula and weight as its 3-substituted counterpart.[4] Consequently, the major fragments arising from the loss of the Boc group (m/z 158, 114, and 57) are expected to be identical. However, the position of the formyl group can influence the stability of certain fragment ions, potentially leading to subtle differences in the relative intensities of lower mass fragments resulting from piperidine ring cleavage. Without experimental data, these differences are difficult to predict with certainty, but high-resolution mass spectrometry and careful analysis of isotopic patterns could potentially distinguish between the two isomers.

N-Cbz-3-formylpiperidine: An Alternative Protecting Group

Replacing the Boc group with a benzyloxycarbonyl (Cbz) group introduces a significant change in the fragmentation pattern. The molecular weight of N-Cbz-3-formylpiperidine is 247.29 g/mol .[5] The Cbz group is known to fragment via cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium ion at m/z 91. Another common fragmentation is the loss of the benzyl group (91 Da) or the entire Cbz group (135 Da). The presence of a strong signal at m/z 91 is a hallmark of Cbz-protected compounds and provides a clear distinction from their Boc-protected counterparts.

The following diagram illustrates the comparative fragmentation pathways.

G cluster_Boc Boc-protected Fragmentation cluster_Cbz Cbz-protected Fragmentation Boc_Parent 1-Boc-3(or 4)-formylpiperidine [M+H]⁺ m/z 214 Boc_Loss_isobutylene [M+H - C₄H₈]⁺ m/z 158 Boc_Parent->Boc_Loss_isobutylene - C₄H₈ t_butyl [C₄H₉]⁺ m/z 57 Boc_Parent->t_butyl Cbz_Parent N-Cbz-3-formylpiperidine [M+H]⁺ m/z 248 Cbz_Loss_benzyl [M+H - C₇H₇]⁺ m/z 157 Cbz_Parent->Cbz_Loss_benzyl - C₇H₇ tropylium [C₇H₇]⁺ m/z 91 Cbz_Parent->tropylium

Caption: Comparison of key fragments for Boc and Cbz protected compounds.

Experimental Protocol for Mass Spectrometry Analysis

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following provides a general procedure for the analysis of 1-Boc-3-formylpiperidine and its analogs by LC-MS with ESI.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for this class of compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters (ESI Positive Mode)

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Drying Gas Temperature: 300-350 °C

  • Drying Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 30-45 psi

  • Scan Range: m/z 50-500

  • Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with nitrogen as the collision gas. Optimize collision energy for the precursor ion of interest (e.g., m/z 214 for 1-Boc-3-formylpiperidine).

This protocol should be optimized for the specific instrument being used. The use of formic acid in the mobile phase aids in the protonation of the analyte, leading to better signal intensity in positive ion mode.

Conclusion

The interpretation of mass spectrometry data for synthetic intermediates like 1-Boc-3-formylpiperidine is a critical skill for scientists in drug discovery and development. By understanding the fundamental principles of fragmentation for the Boc group, the aldehyde functionality, and the piperidine ring, one can confidently predict and interpret the resulting mass spectrum. Furthermore, comparing the expected fragmentation pattern with that of positional isomers and analogs with different protecting groups, such as 1-Boc-4-formylpiperidine and N-Cbz-3-formylpiperidine, provides a deeper level of analytical certainty. While experimental data for these specific compounds is not widely available in public databases, the principles outlined in this guide provide a robust framework for the in-house analysis and characterization of these important synthetic building blocks.

References

A Researcher's Guide to FTIR Characterization of the Aldehyde Group in N-Boc-piperidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of functional groups is paramount. N-Boc-piperidines featuring an aldehyde group are crucial intermediates in the synthesis of a wide array of bioactive molecules and approved drugs.[1] The aldehyde serves as a versatile chemical handle for chain elongation and diversification through reactions like reductive amination, Wittig reactions, and Grignard additions. Therefore, unequivocally confirming its presence and purity is a critical checkpoint in any synthetic sequence.

Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying key functional groups.[2] This guide provides a comprehensive comparison of FTIR-based approaches for characterizing the aldehyde group in N-Boc-piperidines, grounded in spectroscopic principles and supported by practical, field-proven experimental protocols.

The Spectroscopic Signature: Unraveling Aldehyde Vibrations

The diagnostic power of FTIR lies in its ability to probe the vibrational modes of molecules. For an aldehyde, two distinct vibrational modes provide a near-irrefutable fingerprint: the C=O stretch and the C-H stretch of the aldehyde proton (the formyl proton).

The Carbonyl (C=O) Stretch

The carbonyl group of a saturated aliphatic aldehyde gives rise to a strong and sharp absorption band typically found in the range of 1740-1720 cm⁻¹.[3] This high frequency is a direct consequence of the strong double bond character and the significant dipole moment change during the stretching vibration.[4][5] In the context of an N-Boc-piperidine, two prominent carbonyl absorptions are expected:

  • Aldehyde C=O Stretch: This is the primary band of interest, appearing around 1730 ± 10 cm⁻¹ for a saturated piperidine ring.[4][6]

  • Boc Group C=O Stretch: The tert-butoxycarbonyl (Boc) protecting group also contains a carbonyl within its carbamate structure. This C=O stretching absorption is typically observed between 1712-1690 cm⁻¹.[7]

The presence of these two distinct, strong bands is a key indicator of the target molecular structure. It is important to note that conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency by 25-30 cm⁻¹, shifting it to the 1710-1685 cm⁻¹ region.[3][6]

The Aldehydic C-H Stretch and Fermi Resonance

Perhaps the most definitive evidence for an aldehyde comes from the stretching vibration of the hydrogen atom attached to the carbonyl carbon (H-C=O). This vibration gives rise to a characteristic pattern that is difficult to mistake.[6]

Typically, this C-H stretch appears as a doublet—two moderate intensity peaks—in the region of 2860-2700 cm⁻¹.[8] One peak is often seen around 2850-2820 cm⁻¹ and the other near 2750-2720 cm⁻¹.[3][8] The peak around 2850 cm⁻¹ can sometimes be obscured by or appear as a shoulder on the stronger, broad absorptions from aliphatic C-H stretches of the piperidine and Boc groups (which occur between 3000-2850 cm⁻¹).[3] However, the lower frequency band near 2720 cm⁻¹ is highly diagnostic, as few other functional groups absorb in this region.[3]

The reason for this doublet is a phenomenon known as Fermi Resonance .[9][10] This occurs when a fundamental vibrational mode (in this case, the aldehydic C-H stretch) has nearly the same energy and symmetry as an overtone or combination band (here, the first overtone of the aldehydic C-H bending vibration, which appears around 1390 cm⁻¹).[9][10][11] This interaction causes the two energy levels to "repel" each other and mix, resulting in two bands appearing in the spectrum instead of the expected single C-H stretching band and a much weaker overtone. The observation of this doublet is a hallmark of many aldehydes.[8][10][12]

Comparative Analysis of FTIR Sampling Techniques

The physical state of the N-Boc-piperidine aldehyde—often a solid or a viscous oil—dictates the choice of sampling technique. The most common and practical method for this class of compounds is Attenuated Total Reflectance (ATR)-FTIR.

Technique Principle & Sample Preparation Advantages Disadvantages Best For...
ATR-FTIR The IR beam is directed into a high-refractive-index crystal (e.g., diamond, ZnSe). The sample is placed in direct contact with the crystal. An evanescent wave penetrates a few microns into the sample, and the attenuated light is measured.[13][14] Prep: None. A small amount of solid or liquid is placed directly on the crystal.- No sample preparation needed[13]- Rapid analysis- Excellent for solids, powders, and liquids- Non-destructive- Lower sensitivity for trace components- Spectra may differ slightly from transmission (band intensities)Routine identification and reaction monitoring of N-Boc-piperidine aldehydes, whether solid or oily.
Transmission (KBr Pellet) The IR beam passes directly through the sample. Prep: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.- High sensitivity- "Classic" method, extensive spectral libraries available- Time-consuming and requires skill- Sample must be solid and dry- KBr is hygroscopicHigh-quality reference spectra of purified, solid N-Boc-piperidine aldehydes.
Transmission (Thin Film) The IR beam passes directly through the sample. Prep: If the sample is a low-viscosity liquid or can be dissolved in a volatile solvent, a thin film is cast between two salt plates (e.g., NaCl, KBr).- Good for liquids and oils- Simple preparation for suitable samples- Difficult for viscous oils or solids- Controlling pathlength can be trickyLow-viscosity oily N-Boc-piperidine aldehydes.

For drug development and process chemistry, where speed and ease of use are critical, ATR-FTIR is the superior choice . It eliminates the need for sample preparation, providing high-quality, reproducible data in under a minute.[13][15]

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines a self-validating system for the characterization of a representative N-Boc-piperidine aldehyde.

Objective: To confirm the presence of the aldehyde and Boc functional groups.

Materials:

  • FTIR Spectrometer equipped with a Diamond ATR accessory.

  • Sample: N-Boc-piperidine-4-carboxaldehyde (solid or oil).

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol.

    • In the spectrometer software, initiate a "Background" scan. This measures the spectrum of the empty ATR crystal and the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the N-Boc-piperidine-4-carboxaldehyde sample directly onto the center of the ATR crystal. If it is a solid, use a spatula to apply a thin layer.

    • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Sample Spectrum Acquisition:

    • In the software, initiate a "Sample" scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the peak-picking tool in the software to identify the wavenumbers of the key absorption bands.

  • Cleaning:

    • Retract the press arm. Clean the sample from the crystal surface using a lint-free wipe and isopropanol.

Below is a diagram illustrating the logical workflow for this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal collect_bkg Collect Background Spectrum clean_crystal->collect_bkg apply_sample Apply Sample to Crystal collect_bkg->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process_data Process Data (Baseline, Peak Pick) collect_sample->process_data analyze_peaks Analyze Key Peaks process_data->analyze_peaks end_clean Clean ATR Crystal analyze_peaks->end_clean end End end_clean->end

Caption: ATR-FTIR Experimental Workflow.

Interpreting the Spectrum: A Comparative Case Study

To illustrate the power of this technique, let's compare the expected FTIR spectrum of N-Boc-piperidine-4-carboxaldehyde with its precursor, N-Boc-4-piperidinol . The key transformation is the oxidation of the alcohol to the aldehyde.

spectral_comparison reactant N-Boc-4-piperidinol - Broad O-H Stretch (~3400 cm⁻¹) - Strong Boc C=O Stretch (~1690 cm⁻¹) - No Aldehyde Peaks product N-Boc-piperidine-4-carboxaldehyde - NO Broad O-H Stretch - Strong Boc C=O Stretch (~1690 cm⁻¹) - Strong Aldehyde C=O Stretch (~1725 cm⁻¹) - Aldehyde C-H Doublet (~2820 & ~2720 cm⁻¹) reactant->product Oxidation Reaction

References

A Comparative Guide to the Purity Assessment of (S)-1-Boc-3-formylpiperidine by GC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the chemical and chiral purity of key intermediates is paramount. (S)-1-Boc-3-formylpiperidine, a versatile chiral building block, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your needs.

The Analytical Challenge: (S)-1-Boc-3-formylpiperidine

(S)-1-Boc-3-formylpiperidine presents a multi-faceted analytical challenge. Its structure incorporates:

  • A chiral center , necessitating enantiomeric purity assessment.

  • A thermally sensitive tert-butoxycarbonyl (Boc) protecting group , which is prone to degradation under high temperatures.[1][2]

  • A reactive formyl (aldehyde) group , which can be susceptible to oxidation or other transformations.

  • A range of potential process-related impurities and degradation products , including the opposite (R)-enantiomer, de-Boc piperidine, and over-oxidation to the carboxylic acid.[3][4]

The choice between GC and HPLC for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific impurities that need to be detected and quantified.[5][6]

At a Glance: GC vs. HPLC for (S)-1-Boc-3-formylpiperidine Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[6]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7][8]
Analyte Volatility Requires volatile and thermally stable analytes. Derivatization may be needed.[5]Suitable for non-volatile and thermally labile compounds.[5][6]
Thermal Stability High inlet temperatures can cause degradation of the Boc group.[1]Analysis is performed at or near ambient temperature, preserving the analyte's integrity.[9]
Chiral Separation Requires a specialized chiral stationary phase column. High resolution is achievable.[10]A wide variety of chiral stationary phases (CSPs) are available for direct enantiomeric separation.[11][12]
Detection Flame Ionization Detector (FID) provides universal detection for organic compounds. Mass Spectrometry (MS) offers identification.UV detector is commonly used but requires a chromophore. The formyl group provides weak UV absorbance. Derivatization can enhance sensitivity.[10][13]
Analysis Time Typically offers faster analysis times due to the use of high-efficiency capillary columns.[9][14]Can range from several minutes to over an hour, depending on the complexity of the separation.[5]
Impurity Profile Excellent for detecting volatile impurities and residual solvents.[3]Superior for analyzing non-volatile process-related impurities and degradation products.

Experimental Deep Dive: Methodologies and Rationale

The following protocols are designed to be self-validating systems, grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][15][16][17]

Method 1: Chiral Gas Chromatography (GC) for Enantiomeric Purity and Volatile Impurities

GC is a powerful tool for assessing enantiomeric purity and volatile impurities, provided the analyte's thermal stability is managed. The primary concern for (S)-1-Boc-3-formylpiperidine is the potential degradation of the Boc group in the hot GC inlet. Therefore, a carefully optimized, low-temperature injection method is crucial.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh ~10 mg of (S)-1-Boc-3-formylpiperidine Solvent Dissolve in 1 mL of Ethyl Acetate Sample->Solvent Vial Transfer to GC vial Solvent->Vial GC Inject into GC-FID System Vial->GC Column Chiral Separation on Cyclodextrin Column GC->Column Detection FID Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks ((S) and (R) enantiomers) Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%ee) and Area % of Impurities Integration->Calculation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh ~10 mg of (S)-1-Boc-3-formylpiperidine Solvent Dissolve and dilute to 10 mL with Mobile Phase Sample->Solvent Vial Filter (0.45 µm) into HPLC vial Solvent->Vial HPLC Inject into HPLC-UV System Vial->HPLC Column Chiral Separation on Polysaccharide-based CSP HPLC->Column Detection UV Detection at 210 nm Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate All Peaks Chromatogram->Integration Calculation Calculate Assay, %ee, and Area % of Impurities Integration->Calculation

References

A Comparative Guide to Chiral Building Blocks: Exploring Alternatives to (S)-1-Boc-3-formylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the plethora of such synthons, (S)-1-Boc-3-formylpiperidine has established itself as a valuable intermediate, primarily owing to the prevalence of the chiral 3-substituted piperidine motif in a wide array of pharmaceuticals.[1][2] This guide provides an in-depth comparison of viable alternatives to this key building block, offering researchers and drug development professionals a nuanced understanding of their respective strengths and synthetic utility.

The core value of (S)-1-Boc-3-formylpiperidine lies in its dual functionality: a stereodefined center and a versatile aldehyde group poised for a multitude of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates controlled reactivity.[3][4] However, the constraints of a single building block necessitate the exploration of structurally and functionally diverse alternatives to broaden the accessible chemical space and potentially unlock superior pharmacological profiles.

This guide will delve into alternative chiral N-heterocyclic aldehydes and ketones, bioisosteres, and enantiomeric counterparts, providing a comparative analysis supported by experimental insights.

I. Structural Analogs and Derivatives: Expanding the N-Heterocycle Core

The piperidine ring is a common scaffold in medicinal chemistry, but subtle alterations to the ring size or substitution pattern can profoundly impact biological activity and pharmacokinetic properties.

A. Chiral Pyrrolidine and Azetidine Scaffolds

Smaller ring systems like pyrrolidines and azetidines offer distinct conformational constraints and physicochemical properties compared to piperidines.

  • (S)-1-Boc-2-formylpyrrolidine: This five-membered ring analog provides a more compact and often more rigid scaffold. Its synthesis can be achieved from L-proline, a readily available chiral pool starting material.[5] Biocatalytic approaches using transaminases have also emerged for the asymmetric synthesis of 2-substituted pyrrolidines, offering access to both enantiomers with high enantiomeric excess.[6]

  • Chiral Azetidines: Azetidines, as strained four-membered rings, are of increasing interest in medicinal chemistry.[7] The synthesis of chiral C2-substituted azetidines has been advanced through methods utilizing chiral tert-butanesulfinamides, providing a scalable route to these valuable building blocks.[8][9] The development of catalytic enantioselective difunctionalization of azetines further expands the toolkit for accessing 2,3-disubstituted azetidines.[7]

B. Alternative Substitution Patterns on the Piperidine Ring

Shifting the position of the formyl group or introducing other functionalities can lead to novel structural motifs.

  • (S)-1-Boc-2-formylpiperidine: This constitutional isomer offers a different spatial arrangement of the reactive aldehyde group relative to the nitrogen atom. Its synthesis can be approached via asymmetric C-H functionalization of amines, a strategy that is gaining prominence for its efficiency.[10]

  • 1-Boc-3-piperidone: While not a direct aldehyde analog, this ketone serves as a versatile precursor to a variety of 3-substituted piperidines through nucleophilic addition reactions.[11][12] Asymmetric reduction of 1-Boc-3-piperidone using biocatalysts like ketoreductases can provide access to chiral (S)-1-Boc-3-hydroxypiperidine, which can then be oxidized to the target aldehyde.[13][14][15]

II. Bioisosteric Replacements: Modulating Physicochemical Properties

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the piperidine ring with a suitable bioisostere can improve metabolic stability, cell permeability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[16]

  • Azaspiro[3.3]heptanes: These spirocyclic systems have been validated as effective bioisosteres of piperidine.[17][18] For instance, 1-azaspiro[3.3]heptane maintains a similar three-dimensional shape to piperidine while offering a novel chemical scaffold.[17][19][20] The synthesis of these compounds can be achieved through thermal [2+2] cycloaddition reactions.[17]

III. Enantiomeric and Racemic Variants

While the (S)-enantiomer is often the desired stereoisomer, the (R)-enantiomer and the racemic mixture also hold significant synthetic value.

  • (R)-1-Boc-3-formylpiperidine: The opposite enantiomer is crucial for synthesizing the corresponding (R)-configured target molecules and for structure-activity relationship (SAR) studies. Its synthesis can often be achieved by adapting methods used for the (S)-enantiomer, for example, by using the opposite enantiomer of a chiral catalyst or starting material.

  • 1-Boc-3-formylpiperidine (Racemic): The racemic mixture can be a more cost-effective starting material if a suitable chiral resolution or asymmetric transformation can be implemented later in the synthetic sequence.

Comparative Data Summary

Building BlockRing SizeKey FeaturesSynthetic AccessPotential Advantages
(S)-1-Boc-3-formylpiperidine 6Established chiral building block.Commercial availability, established syntheses.Well-understood reactivity.
(S)-1-Boc-2-formylpyrrolidine 5More compact and rigid scaffold.From L-proline, biocatalysis.[5][6]Different conformational properties.
Chiral C2-Substituted Azetidines 4Strained ring system.Chiral auxiliary-mediated synthesis, asymmetric catalysis.[8][9]Unique spatial arrangement, potential for improved properties.[7]
1-Boc-3-piperidone 6Ketone functionality.Commercial availability.Versatile precursor for various 3-substituted piperidines.[11][12]
Azaspiro[3.3]heptanes SpirocyclicBioisostere of piperidine.Multi-step synthesis.[17]Novel chemical space, potentially improved ADME properties.[16][18]
(R)-1-Boc-3-formylpiperidine 6Enantiomer of the parent compound.Similar to (S)-enantiomer synthesis.Access to opposite enantiomer series for SAR.

Experimental Protocols

Protocol 1: Swern Oxidation for the Synthesis of 1-Boc-3-formylpiperidine

This protocol describes a common method for the oxidation of the corresponding alcohol to the aldehyde.[21]

dot

Caption: Workflow for the Swern Oxidation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Methodology:

  • A solution of oxalyl chloride (1.3 mmol) in dichloromethane (4 mL) is cooled to -78 °C.

  • A solution of dimethyl sulfoxide (2.6 mmol) in dichloromethane (5 mL) is added dropwise.

  • The mixture is stirred for 15 minutes at -78 °C.

  • A solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in dichloromethane (4 mL) is added dropwise.

  • The reaction is stirred for another 15 minutes at -78 °C.

  • Triethylamine (6 mL) is added, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[21]

Protocol 2: Biocatalytic Asymmetric Reduction of 1-Boc-3-piperidone

This protocol outlines a general procedure for the enzymatic reduction of a ketone to a chiral alcohol using a ketoreductase (KRED).

dot

Caption: General workflow for the biocatalytic reduction of N-1-Boc-3-piperidone.

Methodology:

  • A reaction mixture is prepared containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol, ketoreductase (e.g., 3% KRED 110), NAD+ (10 mM), and triethanolamine HCl buffer (200 mM, pH 7.5).

  • The reaction is stirred at 230 rpm at a temperature of 35-40 °C for 3-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and characterized by techniques such as Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), Specific Optical Rotation (SOR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

While (S)-1-Boc-3-formylpiperidine remains a cornerstone in the synthesis of chiral piperidine-containing molecules, a thorough understanding of the available alternatives is paramount for the modern medicinal chemist. The choice of building block will ultimately depend on the specific synthetic strategy, the desired physicochemical properties of the final compound, and the economic viability of the route. By considering smaller ring systems, alternative substitution patterns, bioisosteric replacements, and other enantiomers, researchers can significantly expand their synthetic repertoire and enhance the potential for discovering novel and effective therapeutics.

References

A Tale of Two Rings: A Comparative Guide to Piperidine and Pyrrolidine Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the choice of a molecular scaffold can dictate the success, efficiency, and stereochemical outcome of a reaction cascade. Among the most pivotal building blocks are saturated nitrogen heterocycles, with piperidine (a six-membered ring) and pyrrolidine (a five-membered ring) scaffolds standing out for their prevalence in pharmaceuticals and natural products.[1][2] This guide provides an in-depth, data-driven comparison of their aldehyde derivatives, offering insights into how the subtle difference of a single carbon atom dramatically influences their synthetic utility.

This analysis moves beyond a simple catalog of reactions, delving into the fundamental principles of conformational analysis, reactivity, and stereocontrol that govern their behavior. We will explore why one ring may be favored over the other for specific transformations and provide the experimental rationale to guide your synthetic design.

Part 1: The Foundation - Structural and Conformational Differences

The core distinction between piperidine and pyrrolidine lies in their structure and resulting conformational flexibility.[3] This difference is the root cause of their divergent chemical personalities.

  • Piperidine: The six-membered piperidine ring predominantly adopts a low-energy chair conformation , much like cyclohexane, to minimize angular and torsional strain.[4][5] This conformation places substituents in well-defined axial or equatorial positions, with a rapid ring inversion process equilibrating between the two. The energy difference between these conformers (the A-value) is a critical parameter in predicting stereochemical outcomes.[4][6]

  • Pyrrolidine: The five-membered pyrrolidine ring is more constrained. It cannot achieve a strain-free chair-like state and instead exists in a dynamic equilibrium between envelope and twist conformations.[7][8] This results in a more planar and rigid structure compared to the piperidine chair. This rigidity is a key factor in its application in asymmetric catalysis.

dot graph TD { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} . Caption: Conformational flexibility of piperidine vs. pyrrolidine rings.

Part 2: Reactivity and Application in Catalysis

Piperidine and pyrrolidine moieties are central to the field of organocatalysis, particularly in enamine and iminium ion catalysis.[9] Here, their aldehydes or ketone derivatives react with chiral amines (or the amines themselves act as catalysts) to generate nucleophilic enamines. The structural differences between the rings directly impact the efficacy and stereoselectivity of these reactions.

Pyrrolidine-based systems, most famously exemplified by the amino acid L-proline, are exceptionally effective catalysts for direct asymmetric aldol reactions.[10][11][12]

Why is Proline (a Pyrrolidine) so Effective?

The exceptional performance of proline and its derivatives stems from the formation of a rigid enamine intermediate. The five-membered ring helps to lock the transition state in a specific conformation, allowing for highly effective facial discrimination of the incoming electrophile (the aldehyde).[13] The carboxylic acid group of proline plays a crucial dual role, acting as a Brønsted acid to activate the electrophile and a Brønsted base (as the carboxylate) to deprotonate the intermediate, functioning as a "micro-aldolase".[11]

While piperidine-based catalysts are also used, they often provide lower enantioselectivity in aldol-type reactions.[14] This is generally attributed to the greater flexibility of the six-membered ring, which can lead to a mixture of competing transition states and, consequently, a less stereodefined outcome.

However, in other reaction types, such as Knoevenagel condensations, pyrrolidine has also demonstrated superior catalytic activity over piperidine, achieving complete conversion at lower catalyst loadings.[9][15][16] This suggests that the slightly higher basicity (pKa ≈ 11.3 for pyrrolidine vs. ≈ 11.2 for piperidine) and potentially more favorable enamine formation kinetics contribute to its enhanced performance.[9][15][17]

dot graph TD { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} . Caption: Mechanism of Proline-Catalyzed Aldol Reaction.

Part 3: Comparative Data and Synthetic Utility

The choice between a piperidine and pyrrolidine aldehyde often depends on the desired stereochemical outcome and the specific reaction being performed. Below is a summary of typical performance in an organocatalyzed Michael addition, a cornerstone C-C bond-forming reaction.

FeaturePyrrolidine-Based Catalyst (e.g., Proline-derived)Piperidine-Based CatalystRationale
Typical Yield Good to Excellent (85-99%)Moderate to Good (60-90%)Pyrrolidine's higher catalytic turnover.[15][16]
Diastereoselectivity Often high (up to >20:1 dr)Variable, often lowerThe rigid pyrrolidine transition state enforces a single approach trajectory.
Enantioselectivity Good to Excellent (up to >99% ee)Generally lowerGreater conformational flexibility of piperidine leads to poorer chiral induction.
Key Application Asymmetric aldol, Mannich, and Michael reactions.[13]Aza-Diels-Alder reactions, synthesis of specific alkaloid cores.[18]

Part 4: Case Studies in Synthesis

Case Study 1: Pyrrolidine in Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

In the development of potent and selective nNOS inhibitors, a chiral pyrrolidine scaffold was key. An improved synthesis utilized a chiral cis-alcohol derived from D-ribonolactone.[19] Ozonolysis of an alkene precursor generated a crucial pyrrolidine aldehyde, which then underwent reductive amination to install the desired sidechain.[19] The stereochemical integrity of the pyrrolidine ring, established early in the synthesis, was essential for the final compound's binding affinity.

Case Study 2: Piperidine in the Formal Synthesis of (-)-Preclamol

A powerful strategy for accessing enantioenriched 3-substituted piperidines, the core of the antipsychotic drug Preclamol, involves a rhodium-catalyzed asymmetric reductive Heck reaction.[20] While this reaction uses a dihydropyridine rather than a simple aldehyde, the subsequent hydrogenation to the final piperidine product highlights the importance of controlling stereocenters on the six-membered ring. This chemo-enzymatic approach provides access to a broad range of chiral piperidines that are valuable in drug discovery.[1][20]

Part 5: Experimental Protocol - A Representative Asymmetric Aldol Reaction

This protocol describes a typical L-proline catalyzed intermolecular aldol reaction, a classic example showcasing the power of a pyrrolidine-based system.

Objective: To synthesize the (R)-aldol product from 4-nitrobenzaldehyde and acetone with high enantioselectivity.

Materials:

  • L-Proline (Catalyst)

  • 4-Nitrobenzaldehyde (Electrophile)

  • Acetone (Nucleophile/Solvent)

  • Dimethyl Sulfoxide (DMSO, Solvent)

  • Hydrochloric Acid (1N)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Catalyst Dissolution: To a clean, dry round-bottom flask, add L-proline (e.g., 0.30 equivalents). Add DMSO (e.g., 4 mL per 1 mL of acetone) and stir until the proline is fully dissolved.

    • Rationale: Proline has limited solubility in pure acetone; DMSO is used as a co-solvent to ensure a homogeneous reaction mixture, which is critical for catalytic efficiency.[11]

  • Addition of Reagents: Add acetone (e.g., 1.0 mL, a large excess) to the solution. Stir for 5 minutes. Then, add 4-nitrobenzaldehyde (1.0 equivalent) in one portion.

    • Rationale: Acetone serves as both the nucleophile and a solvent. A large excess is used to favor the intermolecular reaction over potential aldehyde self-condensation.

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.

    • Rationale: TLC allows for the visualization of the consumption of the starting aldehyde and the formation of the more polar aldol product.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 1N HCl. Extract the aqueous layer with ethyl acetate (3x).

    • Rationale: The acidic quench protonates the proline catalyst, rendering it water-soluble, and facilitates its removal from the organic product.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product for enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

    • Rationale: This reaction typically yields the (R)-aldol product in 60-80% yield and 70-80% ee under these conditions.[11]

Conclusion

The choice between piperidine and pyrrolidine aldehydes is a strategic decision guided by the fundamental principles of stereochemistry and reactivity.

  • Choose Pyrrolidine Aldehydes (or pyrrolidine-based catalysts) when high levels of stereocontrol are paramount. The conformational rigidity of the five-membered ring provides a superior platform for asymmetric induction in reactions like aldol, Mannich, and Michael additions.

  • Choose Piperidine Aldehydes when the specific chair conformation is required to achieve a desired topology, often seen in the synthesis of complex alkaloids and specific pharmaceutical targets. While often providing lower stereoselectivity in organocatalyzed reactions, their synthetic routes are well-established and they remain indispensable scaffolds.[2][21]

Ultimately, a deep understanding of the conformational behavior of these two fundamental rings empowers the synthetic chemist to make informed decisions, transforming a simple choice of scaffold into a powerful tool for molecular design and innovation.

References

Methods for determining enantiomeric excess of chiral piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Determining Enantiomeric Excess of Chiral Piperidines: A Comparative Analysis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. When a stereocenter is introduced, the pharmacological and toxicological properties of the resulting enantiomers can differ dramatically. Consequently, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step in the development and quality control of chiral piperidine-based active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of enantiomeric purity. Therefore, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs.

A Comparative Overview of Analytical Methodologies

The choice of analytical method for determining the enantiomeric excess of chiral piperidines is dictated by several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation. The most prevalent techniques are chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and to a lesser extent, Circular Dichroism (CD) spectroscopy.

Table 1: At-a-Glance Comparison of Key Techniques
Method Principle Typical Sample Prep Pros Cons Best For
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).Dissolution in a suitable mobile phase.High accuracy, broad applicability, direct analysis.Method development can be time-consuming, expensive columns.High-precision QC, routine analysis, preparative separation.
Chiral GC Differential interaction with a chiral stationary phase in a capillary column.Derivatization may be needed for volatility/polarity.High resolution, fast analysis times, high sensitivity.Requires volatile and thermally stable analytes.Analysis of volatile, non-polar piperidine derivatives.
NMR Spectroscopy Diastereomeric complex formation with a chiral agent, leading to distinct NMR signals.Addition of a chiral solvating or derivatizing agent.No separation needed, provides structural information, small sample amount.Lower accuracy and sensitivity than chromatography, potential for signal overlap.Rapid screening, structural confirmation, mechanistic studies.
Circular Dichroism Differential absorption of left and right circularly polarized light by a chiral molecule.Dissolution in a transparent solvent.Provides absolute configuration information (with reference).Not a primary method for ee determination, requires a chromophore near the stereocenter.Determining absolute configuration, confirming enantiomeric purity qualitatively.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely used and robust method for determining the enantiomeric excess of chiral piperidines. The technique relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.

The "Why": Mechanistic Insight into Chiral Recognition

The magic of chiral separation on a CSP lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. Successful separation depends on a "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) must occur between the chiral selector and one of the enantiomers. This difference in interaction energy results in one enantiomer being retained longer on the column than the other.

Common CSPs for piperidines include those based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support), which offer a broad range of selectivities due to their complex chiral grooves and pockets.

Experimental Workflow & Protocol

The process involves method development to find the optimal CSP and mobile phase combination that yields baseline separation of the enantiomers.

cluster_prep Sample & System Preparation cluster_dev Method Development Cycle cluster_val Validation & Analysis prep_sample Prepare Analyte Solution (e.g., 1 mg/mL in mobile phase) screen_cols Screen Chiral Columns (e.g., Polysaccharide-based) prep_sample->screen_cols prep_system Equilibrate HPLC System with chosen Mobile Phase prep_system->screen_cols screen_mp Screen Mobile Phases (Normal vs. Reversed Phase) screen_cols->screen_mp Select best column optimize Optimize Conditions (Flow rate, Temperature, Additives) screen_mp->optimize Select best mode inject Inject Sample optimize->inject Final Method acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas (A1 and A2) acquire->integrate calculate Calculate ee% = |(A1-A2)/(A1+A2)| * 100 integrate->calculate cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_calc Data Processing dissolve Dissolve Piperidine Sample in an Aprotic Solvent derivatize Derivatize (if needed) e.g., Acylation dissolve->derivatize dilute Dilute to final concentration derivatize->dilute inject Inject into GC Inlet dilute->inject separate Separation on Chiral Column (Temperature Program) inject->separate detect Detection (e.g., FID) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

A Senior Application Scientist's Guide to the Stereochemical Validation of (S)-3-Formylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, prevalent in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents—its stereochemistry—is not a trivial detail; it is fundamentally linked to pharmacological activity, selectivity, and safety.[3][4] For derivatives such as (S)-3-formylpiperidine, ensuring the correct absolute configuration and high enantiomeric purity is a mandatory step throughout the drug development lifecycle, from initial discovery to regulatory submission.[5][6][7]

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the stereochemistry of this important molecular class. We move beyond mere protocols to explain the causality behind methodological choices, offering a self-validating framework for robust and reliable stereochemical assignment.

The Analytical Decision Matrix: Choosing the Right Tool

The selection of an analytical technique is a critical decision driven by the specific question at hand. Are you confirming the identity of a bulk batch (enantiomeric excess)? Or do you need unambiguous proof of the absolute configuration for a regulatory filing? The workflow below outlines a logical approach to this decision-making process.

G cluster_start Initial State cluster_q1 Primary Question cluster_methods Methodology cluster_output Result start Chiral Molecule: (S)-3-Formylpiperidine Derivative q1 What is the primary goal? start->q1 hplc Chiral HPLC / SFC (Workhorse for ee%) q1->hplc  Quantify Enantiomeric Purity (ee%)   nmr NMR Spectroscopy (Derivatization for Absolute Config.) q1->nmr Determine Absolute Configuration (when crystallization fails) xray X-ray Crystallography (Gold Standard for Absolute Config.) q1->xray  Definitive Proof of Absolute Configuration   vcd VCD Spectroscopy (Advanced Solution-Phase Absolute Config.) q1->vcd  Non-destructive AC Determination in Solution   ee_result Quantitative Enantiomeric Excess (ee%) hplc->ee_result abs_result Unambiguous Absolute Configuration (AC) nmr->abs_result xray->abs_result vcd->abs_result

Caption: Decision workflow for selecting a stereochemical validation method.

Chiral Chromatography (HPLC/SFC): The Workhorse for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the frontline methods for separating and quantifying enantiomers.[8][9] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Principle of Operation: The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes results in one enantiomer being retained longer on the column, enabling separation. Polysaccharide-based phases (e.g., Chiralpak® series) are exceptionally versatile for piperidine derivatives.[10][11]

Causality Behind the Protocol: An amine additive like diethylamine (DEA) is often crucial. The basic piperidine nitrogen can interact strongly and non-specifically with residual silanols on the silica support, causing poor peak shape (tailing). DEA acts as a competitive base, masking these sites and resulting in sharp, symmetrical peaks, which are essential for accurate quantification.

Illustrative Experimental Protocol: Chiral HPLC
  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Chiral Column: Chiralpak® IA (amylose-based CSP), 5 µm, 250 x 4.6 mm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Racemate Standard: Prepare a 1 mg/mL solution of the racemic 3-formylpiperidine derivative in the mobile phase. This is a critical self-validating step to confirm peak separation and identity.

    • Analyte Sample: Prepare the (S)-enantiomer sample at the same concentration.

  • Execution & Data Interpretation:

    • Inject the racemic standard to determine the retention times (t R ) for both the (S) and (R) enantiomers and calculate the resolution (Rs). A resolution of >1.5 is desired for baseline separation.

    • Inject the analyte sample. The peak corresponding to the (S)-enantiomer should be the major one.

    • Enantiomeric Excess (ee%) Calculation: ee% = [((Area_S - Area_R) / (Area_S + Area_R))] * 100

NMR Spectroscopy: Assigning Absolute Configuration via Derivatization

While standard NMR cannot distinguish between enantiomers, it becomes a powerful tool for determining absolute configuration when a chiral derivatizing agent (CDA) is used.[12][13][14] The most established method is Mosher's ester analysis.[15][16][17]

The Challenge & Solution: The formyl group (-CHO) of the parent molecule is not suitable for direct esterification. The key insight is to first perform a selective reduction of the aldehyde to a primary alcohol (-CH2OH) using a mild reductant like sodium borohydride (NaBH4). This creates a chiral carbinol center whose absolute configuration can be determined, and since the original stereocenter at C3 is unaffected, this confirms the configuration of the parent molecule.

G cluster_workflow Mosher's Ester Analysis Workflow cluster_products start (S)-3-Formylpiperidine Derivative reduction 1. Mild Reduction (e.g., NaBH4) start->reduction alcohol (S)-3-(Hydroxymethyl)piperidine Derivative reduction->alcohol esterification 2. Esterification (Separate Reactions) a) (R)-MTPA-Cl b) (S)-MTPA-Cl alcohol->esterification r_ester Diastereomer 1 ((S)-Alcohol + (R)-MTPA) esterification->r_ester a s_ester Diastereomer 2 ((S)-Alcohol + (S)-MTPA) esterification->s_ester b nmr 3. ¹H NMR Analysis (Compare spectra of 1 and 2) analysis 4. Calculate Δδ (δS - δR) & Assign Configuration nmr->analysis result Absolute Configuration Confirmed analysis->result

Caption: Workflow for absolute configuration determination using Mosher's ester analysis.

Principle of Operation: After reduction, the resulting alcohol is reacted in two separate experiments with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) chloride. This creates a pair of diastereomers. The phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic (shielding/deshielding) effect on the protons of the piperidine derivative. By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration can be deduced.[15][18]

Experimental Protocol: Modified Mosher's Ester Analysis
  • Reduction: Dissolve the (S)-3-formylpiperidine derivative (1 equiv.) in methanol at 0 °C. Add NaBH4 (1.5 equiv.) portion-wise. Stir for 1 hour, quench with water, and extract the product alcohol. Purify via column chromatography.

  • Esterification (Two Parallel Reactions):

    • Reaction A: To the purified alcohol (1 equiv.) in pyridine, add (R)-MTPA-Cl (1.2 equiv.).

    • Reaction B: To a separate, equal amount of the alcohol in pyridine, add (S)-MTPA-Cl (1.2 equiv.).

    • Stir both reactions at room temperature until completion (monitor by TLC). Purify each diastereomeric ester separately.

  • NMR Analysis & Interpretation:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • Assign the protons on both sides of the C3 stereocenter.

    • Calculate the chemical shift difference for each proton: Δδ = δS - δR .

    • Interpretation Model: For an (S)-alcohol, protons on one side of the carbinol carbon will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern confirms the (S) configuration.[16][18]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry.[19][20][21] It generates a precise 3D map of the electron density in a molecule, allowing for the direct visualization of its atomic arrangement.

Principle of Operation: When X-rays pass through a well-ordered crystal, they are diffracted into a unique pattern. The analysis of this pattern allows for the calculation of the positions of all atoms in the crystal lattice. For absolute configuration, the technique relies on anomalous dispersion, a subtle effect that is sensitive to the "handedness" of the molecule.[19] The Flack parameter is a key statistical value used to confidently assign the correct enantiomer.[22]

Causality and Limitations: The primary prerequisite—and major bottleneck—is the need to grow a high-quality single crystal.[19][23] This can be challenging for oils or compounds that are difficult to crystallize. Often, derivatization to a salt (e.g., hydrochloride or tartrate) can improve crystallinity. While it is the gold standard, it is not a high-throughput technique and is typically reserved for definitive confirmation of a lead candidate.[24]

Vibrational Circular Dichroism (VCD): An Advanced Alternative

VCD is a powerful spectroscopic technique that determines absolute configuration in the solution phase, overcoming the need for crystallization.[25][26]

Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[25] While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images (equal in magnitude, opposite in sign).[26] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer (e.g., the S-form).[3] A match confirms the configuration. This has been successfully applied to chiral piperidine systems.[1]

Applicability: VCD is particularly useful for molecules that are difficult to crystallize or when information about the solution-state conformation is desired.[3] However, it is computationally intensive and can be challenging for highly flexible molecules.[3][27]

Comparative Summary of Validation Techniques

ParameterChiral HPLC / SFCNMR with CDAX-ray CrystallographyVibrational Circular Dichroism (VCD)
Primary Use Quantitative enantiomeric excess (ee%)Absolute configurationUnambiguous absolute & relative configurationAbsolute configuration in solution
Sample Req. µg-mg, soluble~5-10 mg, solubleSingle, high-quality crystal (0.1-0.5 mm)2-15 mg, soluble, recoverable[23]
Throughput HighLow-MediumLowMedium
Defines Absolute Config.? No (requires reference standard)Yes (via derivatization)Yes (Gold Standard)[3][19]Yes (via computation)[3]
Key Advantage Robust, quantitative, widely availableNo crystallization neededUnambiguous 3D structure[20]Non-destructive, solution-phase analysis
Primary Limitation Does not give absolute structureRequires chemical modificationCrystal growth can be a major hurdle[19]Requires computational expertise; challenging for flexible molecules[3]

Conclusion

Validating the stereochemistry of (S)-3-formylpiperidine derivatives requires a multi-faceted and logical approach. No single technique answers all questions. An effective strategy, as adopted in leading drug development programs, involves:

  • Routine Screening: Employing Chiral HPLC or SFC as the high-throughput workhorse for determining enantiomeric purity in synthetic batches.

  • Definitive Assignment: Confirming the absolute configuration of key intermediates or the final active pharmaceutical ingredient (API) using X-ray Crystallography whenever a suitable crystal can be obtained.

  • Problem Solving: When crystallization fails, NMR spectroscopy with chiral derivatizing agents (i.e., Mosher's ester analysis) provides a robust and reliable alternative for assigning absolute configuration. Advanced techniques like VCD offer a powerful, non-destructive solution for challenging cases.

By integrating these methods, researchers can build a comprehensive and unimpeachable data package that ensures the stereochemical integrity of their drug candidates, satisfying both scientific rigor and regulatory requirements.[4][5][28]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but also maintain the highest standards of safety and environmental responsibility. The proper disposal of laboratory chemicals is a critical aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate, grounding our recommendations in established safety protocols and regulatory standards.

This compound is a bifunctional molecule containing a piperidine ring, a reactive aldehyde group, and a tert-butoxycarbonyl (Boc) protecting group. While specific toxicity data for this compound is not extensively published, its constituent functional groups inform the necessary precautions for its handling and disposal. Aldehydes can be irritants and sensitizers, and piperidine derivatives can be toxic and harmful to the environment. Therefore, this compound must be treated as hazardous waste.[1][2][3]

Core Principles of Chemical Waste Management

The foundational principle of chemical waste disposal is the prevention of harm to individuals and the environment. This is achieved through meticulous identification, segregation, and containment of waste, in strict adherence to federal, state, and local regulations.[4] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a framework for the "cradle-to-grave" management of hazardous materials.[5][6]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE. Given the chemical's nature as a potential irritant and sensitizer, the following are mandatory:

  • Gloves: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including aldehydes and organic solvents.[2]

  • Eye Protection: Chemical splash goggles are essential. For added protection, a full face shield should be worn.[2]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: All handling of this chemical, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][7]

Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Do not mix this compound with incompatible chemicals. In particular, keep it separate from:

    • Acids and Bases: To avoid hydrolysis of the Boc-protecting group or other reactions.

    • Oxidizing Agents: To prevent vigorous and potentially explosive reactions.[8]

    • Reducing Agents: The aldehyde group is susceptible to reduction.

  • This compound should be disposed of in a dedicated hazardous waste container for non-halogenated organic waste .

Waste Container Selection and Labeling

The integrity of the waste containment is paramount for safety.

  • Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap.[5][8] Polyethylene or glass containers are generally suitable. Avoid metal containers.[6]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" .[4][5]

    • The full chemical name: "this compound" . Do not use abbreviations.[4][5]

    • The approximate quantity of the waste.

    • The date of accumulation.[5]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • Appropriate hazard pictograms (e.g., irritant).[5]

Accumulation and Storage

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure the container is kept securely closed except when adding waste.[8]

  • Store the container in a well-ventilated area, away from heat sources or direct sunlight.[1]

  • Secondary containment should be used to capture any potential leaks or spills.[6]

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection form.[5]

  • Do not pour this compound down the drain.[8] This is strictly prohibited for most organic chemicals as it can harm the aquatic environment and interfere with wastewater treatment processes.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Minor Spill For small spills within a fume hood, absorb the material with a non-reactive absorbent material such as vermiculite, sand, or earth.[1][9] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and alert others. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: (S)-Tert-butyl 3-formylpiperidine-1-carboxylate for Disposal B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Labeled, Compatible Hazardous Waste Container (Non-Halogenated Organic) C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Complete and Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Proper Disposal H->I

Caption: Disposal workflow for this compound.

Regulatory Context and Best Practices

It is essential to be aware of the regulatory landscape governing hazardous waste disposal. The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including exposure limits for chemicals like formaldehyde, a related aldehyde.[11][12][13] While specific exposure limits for this compound have not been established, the principles of minimizing exposure should be rigorously applied.

Laboratories are classified by the EPA as Very Small, Small, or Large Quantity Generators of hazardous waste, with varying regulatory requirements for each category.[6][14] It is your responsibility to be aware of your laboratory's generator status and comply with the corresponding regulations.

By adhering to these procedures, you contribute to a safe and sustainable research environment. Always consult your institution's EHS office for specific guidance and clarification on your local policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.